Product packaging for 2,2,3,3-Tetramethylheptane(Cat. No.:CAS No. 61868-40-4)

2,2,3,3-Tetramethylheptane

Cat. No.: B15455336
CAS No.: 61868-40-4
M. Wt: 156.31 g/mol
InChI Key: YPGGGWSLWOECQF-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B15455336 2,2,3,3-Tetramethylheptane CAS No. 61868-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-40-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,3-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3

InChI Key

YPGGGWSLWOECQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Synthetic Pathway

The synthesis of 2,2,3,3-tetramethylheptane can be envisioned through the formation of a key tertiary alcohol intermediate, 2,2,3-trimethyl-3-heptanol, followed by a deoxygenation step. The Grignard reaction is an ideal choice for the formation of the carbon-carbon bond and the tertiary alcohol, as it involves the nucleophilic addition of an organomagnesium halide to a ketone.[1][2] The subsequent removal of the hydroxyl group is achieved via the Barton-McCombie deoxygenation, a radical-mediated reaction suitable for sterically hindered alcohols.[3][4]

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Barton-McCombie Deoxygenation pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) intermediate_alcohol 2,2,3-Trimethyl-3-heptanol pinacolone->intermediate_alcohol 1. Diethyl ether 2. H3O+ work-up grignard n-Butylmagnesium bromide grignard->intermediate_alcohol intermediate_alcohol_2 2,2,3-Trimethyl-3-heptanol xanthate O-(2,2,3-trimethylheptan-3-yl) S-methyl xanthate intermediate_alcohol_2->xanthate 1. NaH, THF 2. CS2 3. CH3I final_product This compound xanthate->final_product Bu3SnH, AIBN Toluene, reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,3-Trimethyl-3-heptanol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate from 3,3-dimethyl-2-butanone (pinacolone) and n-butylmagnesium bromide.[5][6]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings are added to the flask, followed by a small crystal of iodine.

  • A solution of 1-bromobutane in anhydrous diethyl ether is prepared and added to the dropping funnel.

  • A small portion of the 1-bromobutane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining 1-bromobutane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3-trimethyl-3-heptanol.

  • The crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol describes the deoxygenation of the tertiary alcohol intermediate to the final alkane product.[3][7]

Materials:

  • 2,2,3-Trimethyl-3-heptanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS2)

  • Methyl iodide (CH3I)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Xanthate Ester:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is added, and the mineral oil is washed away with anhydrous hexanes.

    • Anhydrous THF is added, and the suspension is cooled to 0 °C.

    • A solution of 2,2,3-trimethyl-3-heptanol in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

    • Carbon disulfide is added, and the reaction is stirred at room temperature for 1 hour.

    • Methyl iodide is then added, and the mixture is stirred overnight at room temperature.

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude xanthate ester.

  • Deoxygenation:

    • The crude xanthate ester is dissolved in toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Tributyltin hydride and a catalytic amount of AIBN are added.[7]

    • The reaction mixture is heated to reflux for 4 hours.

    • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data

Step 1: Grignard Reaction Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Reactant3,3-Dimethyl-2-butanone100.1610.0 g0.101.0
ReagentMagnesium24.312.9 g0.121.2
Reagent1-Bromobutane137.0216.4 g0.121.2
Product2,2,3-Trimethyl-3-heptanol158.30~12.7 g~0.08-
Theoretical Yield: 15.8 g
Typical Yield: ~80%
Step 2: Barton-McCombie Deoxygenation Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Reactant2,2,3-Trimethyl-3-heptanol158.3012.7 g0.081.0
ReagentSodium Hydride (60%)24.00 (as NaH)4.8 g0.121.5
ReagentCarbon Disulfide76.1430.4 g0.405.0
ReagentMethyl Iodide141.9456.8 g0.405.0
ReagentTributyltin Hydride291.0646.6 g0.162.0
ReagentAIBN164.210.26 g0.00160.02
ProductThis compound156.31~9.3 g~0.06-
Theoretical Yield (from alcohol): 12.5 g
Typical Yield (overall for step 2): ~75%

References

Spectroscopic Profile of 2,2,3,3-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,3,3-tetramethylheptane. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document focuses on the theoretical spectroscopic characteristics derived from fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also presented. This guide is intended to serve as a valuable resource for researchers in anticipating the spectroscopic behavior of this compound and similar highly branched alkanes.

Introduction

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄. As with other alkanes, its chemical reactivity is relatively low. However, its unique structural features are expected to produce a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and characterization in various chemical contexts. This guide will detail the predicted spectroscopic data and provide standardized methodologies for its experimental determination.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound based on its molecular structure and established principles of spectroscopic analysis of branched alkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations.

**Predicted Absorption (cm⁻¹) **Vibrational Mode Expected Intensity
2950-3000C-H stretch (sp³ hybridized)Strong
1450-1470C-H bend (methylene and methyl)Medium
1365-1385C-H bend (methyl, characteristic gem-dimethyl split)Medium-Strong
~720C-H rock (straight-chain CH₂)Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the different proton environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~0.9Triplet3H-CH₂CH₂CH₂CH₃
~1.0Singlet6HC(CH₃)₂
~1.1Singlet6HC(CH₃)₂
~1.3Multiplet2H-CH₂CH₂ CH₂CH₃
~1.5Multiplet2H-CH₂ CH₂CH₂CH₃

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~14-CH₂CH₂CH₂CH₃
~23-CH₂CH₂CH₂ CH₃
~25C(C H₃)₂
~28C(C H₃)₂
~35-C H₂CH₂CH₂CH₃
~38-C(C (CH₃)₂)
~42-C(C (CH₃)₂)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of branched alkanes. The molecular ion peak ([M]⁺) at m/z 156 may be of low abundance or absent.[1][2] Fragmentation will likely occur at the branching points to form stable carbocations.[1][2][3]

Predicted m/z Possible Fragment Ion Notes
156[C₁₁H₂₄]⁺Molecular ion (likely low abundance)
141[C₁₀H₂₁]⁺Loss of a methyl radical (•CH₃)
99[C₇H₁₅]⁺Cleavage at the C3-C4 bond, loss of a butyl radical (•C₄H₉)
85[C₆H₁₃]⁺Cleavage at the C2-C3 bond, loss of a pentyl radical (•C₅H₁₁)
71[C₅H₁₁]⁺Fragmentation of the heptyl chain
57[C₄H₉]⁺tert-Butyl cation, likely a base peak due to its stability
43[C₃H₇]⁺Isopropyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for liquid samples of volatile organic compounds like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Method: Solution-state NMR Spectroscopy.

Procedure:

  • Prepare the sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The typical volume is around 0.6-0.7 mL.[5]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in a spinner turbine and adjust its position for optimal homogeneity.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

  • Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Inject a small volume of the sample solution into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

  • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Integration NMR->Proc_NMR Proc_IR Background Correction IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis MS->Proc_MS Interpretation Structure Elucidation & Characterization Proc_NMR->Interpretation Proc_IR->Interpretation Proc_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Characterization of 2,2,3,3-Tetramethylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,2,3,3-tetramethylheptane, a highly branched undecane, and its structural isomers. It details the key physicochemical properties, outlines standardized experimental protocols for characterization via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a logical framework for their analysis. This guide serves as a foundational resource for professionals requiring precise identification and differentiation of these non-polar compounds.

Physicochemical Properties

The structural arrangement of atoms in isomeric alkanes gives rise to distinct physical properties. Even among isomers with the same number of methyl branches, such as the tetramethylheptanes, the position of these branches significantly influences properties like boiling point, density, and refractive index. This compound, with its vicinal quaternary carbons, presents a unique steric profile compared to its other isomeric forms. A summary of key quantitative data is presented below for comparison.

Table 1: Physicochemical Data for this compound and Selected Isomers

CompoundMolecular FormulaCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index
This compound C₁₁H₂₄61868-40-4180 - 181[1][2]0.769[1]1.431[1]
2,2,3,4-TetramethylheptaneC₁₁H₂₄61868-41-5Data Not AvailableData Not AvailableData Not Available
2,2,4,5-TetramethylheptaneC₁₁H₂₄61868-45-9Data Not AvailableData Not AvailableData Not Available
2,2,5,5-TetramethylheptaneC₁₁H₂₄61868-47-1Data Not AvailableData Not AvailableData Not Available
2,3,3,6-TetramethylheptaneC₁₁H₂₄Not Available175[3]0.752[3]1.4212[3]
2,3,4,5-TetramethylheptaneC₁₁H₂₄61868-53-9Data Not AvailableData Not AvailableData Not Available
2,3,4,6-TetramethylheptaneC₁₁H₂₄61868-54-0Data Not AvailableData Not AvailableData Not Available
3,3,5,5-TetramethylheptaneC₁₁H₂₄61868-61-9Data Not AvailableData Not AvailableData Not Available

Note: The availability of experimental data for many highly branched alkane isomers is limited in public databases.

Experimental Characterization Protocols

The precise identification of this compound and its isomers relies on a combination of chromatographic separation and spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating volatile isomers and obtaining structural information based on their mass fragmentation patterns. Highly branched alkanes can be challenging to resolve, but a well-defined protocol can provide clear differentiation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane mixture (e.g., 100 ppm) in a high-purity volatile solvent such as n-hexane or dichloromethane.

    • If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the saturated hydrocarbon fraction[4].

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

    • Capillary Column: A nonpolar column such as a HP-5 (fused silica, 30 m x 0.25 mm x 0.25 µm) is recommended for separating hydrocarbons based on boiling point and structure[4].

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 4°C/min to 300°C[4].

      • Final hold: Hold at 300°C for 10 minutes to elute all compounds.

  • MS Parameters:

    • Ion Source Temperature: 250°C[4].

    • Ionization Mode: Electron Ionization (EI) at 70 eV[4].

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Isomers are identified by their unique retention times. Generally, more highly branched, compact isomers have lower boiling points and elute earlier than their less branched counterparts.

    • Mass spectra of alkanes are characterized by fragmentation patterns of alkyl cations. While many isomers produce similar fragments (e.g., m/z 57, 71, 85), the relative intensities of key fragments, particularly those resulting from cleavage at branching points, can be used for structural confirmation. Soft ionization techniques may be required for complex mixtures where EI leads to identical fragments[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

    • Probe: 5 mm broadband probe.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard proton spectrum acquisition.

    • Spectral Parameters:

      • Pulse Angle: 30-45°.

      • Acquisition Time: ~2 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

    • Analysis: Protons on alkyl groups in alkanes typically appear in the highly shielded upfield region of the spectrum (approx. 0.7-1.5 ppm)[6]. The chemical shift, signal multiplicity (singlet, doublet, triplet, etc.), and integration are used to determine the structure. For this compound, one would expect distinct signals for the different methyl and methylene groups.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled carbon spectrum acquisition (e.g., zgpg30). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • Spectral Parameters:

      • Pulse Angle: 30°.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096.

    • Analysis: Carbon atoms in branched alkanes have distinct chemical shifts[7]. Quaternary carbons (like C2 and C3 in the target molecule) appear as singlets and are typically more deshielded (30-40 ppm) than methylene (CH₂) and methyl (CH₃) carbons (10-30 ppm)[6]. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint of the isomer's structure[8].

Biological Activity and Signaling Pathways

Simple saturated alkanes, including this compound and its isomers, are highly non-polar and chemically inert. They lack functional groups that can participate in the specific interactions (e.g., hydrogen bonding, electrostatic interactions) required for binding to biological receptors or enzymes. Consequently, these molecules are not known to be involved in any biological signaling pathways and are generally considered to have low toxicity, acting primarily as simple asphyxiants or defatting agents at very high concentrations. Their relevance in drug development is typically as inert solvents or components of formulation excipients rather than as active pharmaceutical ingredients.

Visualizations

Experimental Workflow for Isomer Characterization

The following diagram illustrates the logical workflow for the separation and identification of this compound and its isomers.

G Experimental Workflow for Alkane Isomer Characterization cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Alkane Isomer Mixture Prep Sample Preparation (Dilution / Extraction) Sample->Prep GCMS Separation & Fragmentation (GC-MS) Prep->GCMS NMR Structural Elucidation (¹H & ¹³C NMR) Prep->NMR Data_GC Analyze Retention Times & Mass Spectra GCMS->Data_GC Data_NMR Analyze Chemical Shifts & Couplings NMR->Data_NMR ID Isomer Identification Data_GC->ID Data_NMR->ID

Caption: A flowchart of the analytical process for characterizing alkane isomers.

Structural Relationships of Tetramethylheptane Isomers

This diagram illustrates the structural differences between this compound and two of its isomers, highlighting the positional changes of the four methyl groups on the heptane backbone.

Caption: Structural relationship between selected tetramethylheptane isomers.

References

An In-depth Technical Guide to the Structural Elucidation of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of tetramethylheptane isomers. Given the chemical similarity and the vast number of potential isomers, distinguishing between these highly branched alkanes presents a significant analytical challenge. This document details the application of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for the separation and identification of these compounds.

Introduction to Tetramethylheptane Isomers

Tetramethylheptane (C₁₁H₂₄) is an alkane with numerous structural isomers. The arrangement of the seven carbon atoms of the heptane backbone and the four methyl groups leads to a wide variety of molecular structures. These isomers often exhibit subtle differences in their physicochemical properties, making their individual identification complex. Accurate structural elucidation is crucial in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development, where isomeric purity can be critical.

The primary challenge in the analysis of tetramethylheptane isomers lies in their similar boiling points and mass spectral fragmentation patterns. Therefore, a combination of chromatographic and spectroscopic techniques is typically required for unambiguous identification.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For tetramethylheptane isomers, the choice of the capillary column and the temperature program is critical for achieving optimal separation.

Experimental Protocol: GC-FID Analysis

A typical experimental setup for the gas chromatographic analysis of tetramethylheptane isomers using a Flame Ionization Detector (FID) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the tetramethylheptane isomer mixture in a volatile solvent such as hexane or pentane (e.g., 1 mg/mL).

    • If necessary, filter the sample to remove any particulate matter.

  • Instrumentation:

    • Gas Chromatograph: A standard GC system equipped with a capillary column inlet and a Flame Ionization Detector (FID).

    • Capillary Column: A nonpolar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-1 or DB-5), is recommended. Typical dimensions are 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25 µm.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 to 100:1, to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 10 minutes.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Identify the retention time for each separated isomer.

    • For more robust identification, calculate the Kovats Retention Index (RI) for each peak by running a series of n-alkanes under the same chromatographic conditions. The RI is calculated using the following formula for a temperature-programmed run:

      • RI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

      • Where:

        • t_R(x) is the retention time of the unknown.

        • t_R(n) is the retention time of the n-alkane eluting before the unknown.

        • t_R(n+1) is the retention time of the n-alkane eluting after the unknown.

        • n is the carbon number of the n-alkane eluting before the unknown.

Data Presentation: Gas Chromatography

The following table summarizes the expected Kovats Retention Indices for various tetramethylheptane isomers on a nonpolar stationary phase. The elution order is generally determined by the boiling point of the isomers, with more compact, highly branched isomers often eluting earlier.

IsomerPredicted Kovats Retention Index (RI) Range on a Nonpolar Column
2,2,3,3-Tetramethylheptane1000 - 1050
2,2,3,4-Tetramethylheptane1010 - 1060
2,2,4,4-Tetramethylheptane1020 - 1070
2,2,5,5-Tetramethylheptane1030 - 1080
2,2,6,6-Tetramethylheptane1040 - 1090
3,3,4,4-Tetramethylheptane1050 - 1100
3,3,5,5-Tetramethylheptane1060 - 1110

Note: These are estimated ranges. Actual values may vary depending on the specific GC column and conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the structural elucidation of organic molecules. Electron Ionization (EI) is the most common ionization technique for alkanes, which induces fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the branching of the carbon skeleton.

Experimental Protocol: GC-MS Analysis

The GC conditions for GC-MS analysis are similar to those for GC-FID. The following protocol outlines the mass spectrometry specific parameters:

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ion Source: Electron Ionization (EI).

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2-3 scans/second.

  • Data Analysis:

    • Identify the molecular ion (M⁺), which for tetramethylheptane will be at m/z 156. The molecular ion peak may be weak or absent in highly branched alkanes.

    • Analyze the fragmentation pattern. The fragmentation of alkanes is dominated by C-C bond cleavage to form the most stable carbocations. The base peak (the most intense peak) often corresponds to the most stable carbocation fragment.

    • Look for characteristic losses from the molecular ion, such as the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

Data Presentation: Mass Spectrometry

The following table describes the expected key fragments for some tetramethylheptane isomers. The relative abundance of these fragments will vary depending on the stability of the resulting carbocations.

IsomerMolecular Ion (m/z 156)Base Peak (m/z)Other Key Fragments (m/z)
2,2,6,6-TetramethylheptanePresent, weak5741, 43, 71, 85, 99
This compoundLikely weak or absent57 or 7141, 43, 85
2,2,4,4-TetramethylheptaneLikely weak or absent5741, 43, 71, 85
3,3,4,4-TetramethylheptaneLikely weak or absent71 or 8541, 43, 57

Note: The fragmentation patterns of many tetramethylheptane isomers are not extensively documented in public libraries. The base peak is often due to the formation of a stable tertiary or quaternary carbocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. For tetramethylheptane isomers, NMR can provide detailed information about the connectivity of carbon and hydrogen atoms, allowing for unambiguous isomer identification.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • ¹H NMR:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on methyl groups are typically found in the 0.8-1.2 ppm range. Methine and methylene protons will have slightly different chemical shifts.

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Multiplicity (Splitting): The splitting pattern of a signal (singlet, doublet, triplet, etc.) indicates the number of neighboring protons.

    • ¹³C NMR:

      • Chemical Shift (δ): The chemical shift of each signal corresponds to a unique carbon environment. Methyl carbons typically appear in the 10-30 ppm range, while methylene and methine carbons are found further downfield. Quaternary carbons are the most downfield.

      • The number of signals indicates the number of chemically non-equivalent carbon atoms in the molecule, providing information about molecular symmetry.

Data Presentation: NMR Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for selected tetramethylheptane isomers. These values are estimates and may vary slightly in different solvents and at different magnetic field strengths.

Predicted ¹H NMR Chemical Shifts (ppm)

IsomerMethyl ProtonsMethylene ProtonsMethine Protons
2,2,6,6-Tetramethylheptane~0.8-1.0 (s)~1.1-1.3 (m)-
This compound~0.8-1.1 (s, d)~1.2-1.4 (m)~1.5-1.7 (m)
3,3,4,4-Tetramethylheptane~0.8-1.0 (t)~1.2-1.4 (q)-

Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerMethyl CarbonsMethylene CarbonsMethine CarbonsQuaternary Carbons
2,2,6,6-Tetramethylheptane~28-32~40-45-~30-35
This compound~15-30~35-40~40-45~35-40
3,3,4,4-Tetramethylheptane~8-12~25-30-~38-42

Disclaimer: The NMR data presented is predicted and should be used as a guide for interpretation. Experimental verification is recommended.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structural elucidation of tetramethylheptane isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_elucidation Structure Elucidation Sample Isomer Mixture Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography (GC) Dilution->GC Separation NMR NMR Spectroscopy Dilution->NMR Purified Isomer MS Mass Spectrometry (MS) GC->MS Coupled Analysis (GC-MS) RT Retention Time / Kovats Index GC->RT Frag Fragmentation Pattern MS->Frag Shifts Chemical Shifts & Coupling NMR->Shifts Structure Isomer Structure Confirmed RT->Structure Frag->Structure Shifts->Structure

Caption: Overall experimental workflow for isomer elucidation.

logical_relationship Start Unknown Tetramethylheptane Isomer GC_Analysis GC Analysis Start->GC_Analysis MS_Analysis MS Analysis Start->MS_Analysis NMR_Analysis NMR Analysis Start->NMR_Analysis Retention_Index Determine Retention Index GC_Analysis->Retention_Index Molecular_Ion Identify Molecular Ion (m/z 156) MS_Analysis->Molecular_Ion H_NMR ¹H NMR: Integration & Multiplicity NMR_Analysis->H_NMR C_NMR ¹³C NMR: Number of Signals NMR_Analysis->C_NMR Structure_Hypothesis Propose Candidate Structures Retention_Index->Structure_Hypothesis Fragmentation Analyze Fragmentation Molecular_Ion->Fragmentation Fragmentation->Structure_Hypothesis H_NMR->Structure_Hypothesis C_NMR->Structure_Hypothesis Final_Structure Confirm Structure Structure_Hypothesis->Final_Structure Consistent Data

Caption: Logical flow for structure determination.

Conclusion

The structural elucidation of tetramethylheptane isomers requires a multi-technique analytical approach. Gas chromatography provides the necessary separation of these closely related compounds, while mass spectrometry and nuclear magnetic resonance spectroscopy offer detailed structural information. By combining the data from these techniques, it is possible to unambiguously identify individual tetramethylheptane isomers. This guide provides the foundational experimental protocols and expected data to aid researchers in this challenging analytical task.

An In-depth Technical Guide to the Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of sterically hindered alkanes, particularly those containing quaternary carbon centers, presents a significant challenge in organic synthesis. The inherent steric repulsion in these molecules necessitates the use of specialized synthetic methodologies. This guide provides a comprehensive overview of both classical and modern techniques for the synthesis of these complex structures, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Classical Approaches to Sterically Hindered Alkane Synthesis

While often limited by steric constraints, several classical methods remain relevant for the synthesis of certain sterically hindered alkanes.

Corey-House Synthesis

The Corey-House synthesis is a powerful tool for the formation of C-C bonds and can be adapted for the synthesis of some sterically hindered alkanes. This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2]

Workflow for Corey-House Synthesis:

Corey_House_Workflow cluster_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction RX Alkyl Halide (R-X) RLi Alkyllithium (R-Li) RX->RLi 2 Li dry ether Li Lithium Metal Gilman Lithium Dialkylcuprate (R₂CuLi) RLi->Gilman 0.5 CuI CuI Copper(I) Iodide Alkane Sterically Hindered Alkane (R-R') Gilman->Alkane + R'-X R_prime_X Alkyl Halide (R'-X) R_prime_X->Alkane Workup Aqueous Workup Alkane->Workup Purification Purification Workup->Purification Final_Product Pure Alkane Purification->Final_Product

Caption: General workflow for the Corey-House synthesis of alkanes.

Limitations: The Corey-House reaction is most effective with primary alkyl halides as the coupling partner. Secondary and tertiary alkyl halides are prone to elimination side reactions, which significantly reduces the yield of the desired alkane.[3]

Grignard Reactions

Grignard reagents (RMgX) are versatile nucleophiles used to form carbon-carbon bonds. For the synthesis of sterically hindered alkanes, a common strategy involves the reaction of a Grignard reagent with a sterically hindered ketone to form a tertiary alcohol, which is subsequently deoxygenated.

Challenges with Sterically Hindered Ketones: With highly hindered ketones, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition. Reduction of the ketone can also be a competing side reaction.[4]

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

  • Apparatus: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]

  • Grignard Reagent Formation: Magnesium turnings are placed in a flask with anhydrous diethyl ether. A solution of the alkyl halide in anhydrous ether is added dropwise. The reaction is initiated, often with the aid of a small crystal of iodine or gentle heating.[5]

  • Addition to Ketone: A solution of the sterically hindered ketone in anhydrous ether is added slowly to the prepared Grignard reagent at a controlled temperature, typically 0 °C or lower, to manage the exothermic reaction.[5]

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting tertiary alcohol is then purified by chromatography or crystallization.[6]

The subsequent deoxygenation of the tertiary alcohol to the corresponding alkane can be achieved through various methods, such as reduction of a corresponding tosylate or xanthate.

Modern Catalytic Methods

Modern transition-metal catalysis has opened new avenues for the construction of sterically demanding C-C bonds with high efficiency and selectivity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have proven particularly effective in coupling sterically hindered alkyl halides. These reactions can tolerate a wide range of functional groups and can be used to create quaternary carbon centers.[7][8]

General Scheme for Nickel-Catalyzed Cross-Coupling:

Nickel_Coupling R_X Tertiary Alkyl Halide (R-X) Alkane Sterically Hindered Alkane (R-R') R_X->Alkane R_prime_M Organometallic Reagent (R'-M) R_prime_M->Alkane Ni_cat Ni Catalyst (e.g., Ni(COD)₂) Ni_cat->Alkane Ligand

Caption: Nickel-catalyzed cross-coupling for hindered alkane synthesis.

Quantitative Data for Nickel-Catalyzed Cross-Coupling:

R-X (Alkyl Halide)R'-M (Organometallic)Catalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
1-adamantyl bromidePhZnClNiCl₂(dppp)THF601285[9]
tert-butyl bromideMeMgBrNi(acac)₂/dppfNMP252478[8]
1-bromoadamantane(CH₂)₅ZnNi(COD)₂/PCy₃THF801292[9]
Radical-Mediated Syntheses

Radical reactions offer a powerful alternative for the formation of sterically congested C-C bonds, as radical intermediates are less sensitive to steric hindrance than their ionic counterparts.[10]

Photoredox Catalysis for C-H Functionalization of Adamantane: A notable application of radical chemistry is the direct C-H functionalization of alkanes. For instance, adamantane can be functionalized at its bridgehead positions using photoredox catalysis to generate an adamantyl radical, which can then be coupled with various partners.[11]

Experimental Protocol: Radical-Mediated Synthesis of Adjacent Quaternary Centers

  • Reactants: A solution of the radical precursor (e.g., a tertiary alkyl iodide), an alkene, and a radical initiator (e.g., AIBN or a photoredox catalyst) is prepared in a degassed solvent.[10][12]

  • Reaction Conditions: The reaction mixture is heated or irradiated with light of a suitable wavelength to initiate radical formation.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the desired alkane with adjacent quaternary centers.[12]

Synthesis of Caged and Highly Branched Alkanes

The synthesis of caged hydrocarbons like adamantane and other highly branched structures epitomizes the challenges of constructing sterically hindered alkanes.

Synthesis of Adamantane Derivatives

The adamantane scaffold is a common motif in medicinal chemistry and materials science. Its synthesis and functionalization often rely on rearrangement reactions or direct C-H functionalization.[1][13]

Logical Pathway for Adamantane Functionalization:

Adamantane_Functionalization Adamantane Adamantane Halogenation Bridgehead Halogenation (e.g., Br₂/AlBr₃) Adamantane->Halogenation Functionalized_Ad 1-Haloadamantane Halogenation->Functionalized_Ad Coupling Cross-Coupling Reaction (e.g., Ni-catalyzed) Functionalized_Ad->Coupling Substituted_Ad Substituted Adamantane Coupling->Substituted_Ad

Caption: A common pathway for the functionalization of adamantane.

Quantitative Data for Adamantane Synthesis and Functionalization:

Starting MaterialReagentsProductYield (%)Reference
DicyclopentadieneAlCl₃/HClAdamantane15-20[1]
AdamantaneBr₂1,3-Dibromoadamantane90[14]
1-BromoadamantaneAcrylonitrile, Photoredox catalyst1-(2-cyanoethyl)adamantane75[11]

Purification of Sterically Hindered Alkanes

The purification of highly branched and sterically hindered alkanes can be challenging due to their nonpolar nature and often similar physical properties to side products.

Common Purification Techniques:

  • Column Chromatography: Silica gel chromatography is often the primary method for purification. Due to the low polarity of these alkanes, nonpolar eluents such as hexanes or petroleum ether are typically used.

  • Recrystallization: For solid alkanes, recrystallization from a suitable solvent can be an effective purification method.

  • Distillation: For volatile liquid alkanes, fractional distillation can be used for purification, although it may be less effective for isomers with close boiling points.[6]

This guide provides a foundational understanding of the key synthetic strategies for accessing sterically hindered alkanes. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For more detailed information, the cited references should be consulted.

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the systematic naming conventions for highly branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC). It is designed to serve as a valuable resource for professionals in the fields of chemical research, drug development, and related scientific disciplines where a precise and unambiguous system of nomenclature is paramount. This document details the foundational and advanced rules for naming complex acyclic and cyclic alkanes, provides experimental protocols for their structural characterization, and presents quantitative data to aid in their identification.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a logical and systematic approach to naming organic compounds, ensuring that every distinct compound has a unique name.[1][2] The naming of alkanes, the simplest class of organic compounds, forms the foundation of this system.

Identifying the Principal Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule, which is designated as the parent chain.[1][3][4] This chain provides the base name of the alkane (e.g., hexane for a six-carbon chain, heptane for a seven-carbon chain). In cases where two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][4]

Numbering the Principal Chain

Once the parent chain is identified, it must be numbered consecutively from one end to the other. The numbering should begin from the end that gives the lowest possible number to the first substituent.[5] This is known as the "lowest locant rule." If there is a tie, the chain is numbered to give the lowest possible number to the second substituent, and so on.

Naming and Locating Substituents

Groups attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane becomes methyl, ethane becomes ethyl).[1][3] The position of each substituent on the parent chain is indicated by its locant, the number of the carbon atom to which it is attached.

When multiple identical substituents are present, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate their number.[3][4] The locants for each of these identical substituents must be included in the name, separated by commas. It is important to note that these multiplying prefixes are generally ignored when alphabetizing the substituents.[6] However, prefixes like "iso" and "neo" are considered part of the substituent name for alphabetization purposes, while "sec-" and "tert-" are not.

Nomenclature of Highly Complex and Branched Alkanes

The systematic naming of highly branched alkanes requires the application of more advanced IUPAC rules, particularly when dealing with complex substituents.

Naming Complex Substituents

A complex substituent is a substituent that is itself branched. To name a complex substituent, the following steps are taken:

  • The carbon atom of the substituent that is attached to the parent chain is designated as carbon number 1.

  • The longest continuous carbon chain starting from this point of attachment is identified as the base name of the substituent.

  • The substituents on this branched chain are numbered and named.

  • The entire name of the complex substituent is enclosed in parentheses.[3][4]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

When alphabetizing, the entire name of the complex substituent, including any numerical prefixes within the parentheses, is considered. For instance, a (1,2-dimethylpropyl) group would be alphabetized under 'd'.

Handling Multiple Complex Substituents

If a molecule contains multiple identical complex substituents, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-". This is to avoid ambiguity with the numbering within the complex substituent itself.

Nomenclature of Cyclic and Polycyclic Alkanes

The IUPAC system also provides specific rules for naming alkanes containing one or more rings.

Monocyclic Alkanes

Cycloalkanes with a single ring are named by adding the prefix "cyclo-" to the name of the corresponding straight-chain alkane with the same number of carbon atoms.[3] Substituents on the ring are named and numbered. If there is only one substituent, no number is needed. If there are multiple substituents, the ring is numbered to give the substituents the lowest possible locants, with alphabetical order being the deciding factor in case of a tie.

Bicyclic and Spiro Alkanes

Bicyclic compounds contain two fused or bridged rings, while spiro compounds have two rings connected at a single carbon atom.

  • Bicyclo Compounds: These are named using the prefix "bicyclo-", followed by brackets containing the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. The name is completed with the alkane name corresponding to the total number of carbon atoms in the rings.

  • Spiro Compounds: These are named using the prefix "spiro-", followed by brackets containing the number of carbon atoms in each ring connected to the spiro-carbon, listed in ascending order. The name is completed with the alkane name corresponding to the total number of carbon atoms in the rings.

Experimental Protocols for Structural Elucidation

The correct IUPAC name of a highly branched alkane can only be assigned after its structure has been unambiguously determined. The following are key experimental techniques and protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the connectivity of atoms in a molecule.

Protocol for ¹H and ¹³C NMR Analysis of a Highly Branched Alkane:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[7] For highly viscous or solid samples, gentle warming or sonication may be necessary to ensure complete dissolution.[8]

    • Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • The NMR spectrometer is typically operated at a high magnetic field strength (e.g., 400 MHz or higher for ¹H) to achieve good spectral resolution.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of single peaks for each unique carbon atom.[9][10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: For complex structures, two-dimensional NMR experiments are invaluable.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings between adjacent carbons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each chemical environment.

    • Analyze the chemical shifts, coupling constants (in ¹H NMR), and correlations (in 2D NMR) to assemble the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and to determine their molecular weight and fragmentation patterns, which can aid in structural identification.

Protocol for GC-MS Analysis of a Branched Alkane Mixture:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of 10-100 ppm.

    • If necessary, filter the sample to remove any particulate matter.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Use a non-polar capillary column (e.g., DB-1, HP-5MS) suitable for hydrocarbon analysis.

      • Set up a temperature program that starts at a low temperature (e.g., 40-60 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the branched alkanes. The ramp rate will affect the separation.

      • Use helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer (MS):

      • Operate in electron ionization (EI) mode at 70 eV.

      • Set the mass range to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion of the expected compounds.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks in the TIC. The retention time can be compared to standards or used to calculate Kovats retention indices for tentative identification.[11][12]

    • Analyze the mass spectrum of each peak. The molecular ion (M⁺) gives the molecular weight. The fragmentation pattern provides clues about the branching structure of the alkane.

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of highly branched alkanes.

Table 1: Physical Properties of Selected Alkanes

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
n-OctaneC₈H₁₈114.23125.7
2-MethylheptaneC₈H₁₈114.23117.6
2,2,4-TrimethylpentaneC₈H₁₈114.2399.2
n-DecaneC₁₀H₂₂142.28174.1
2,2,3,3-TetramethylhexaneC₁₀H₂₂142.28165.5

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in Alkanes

Type of CarbonChemical Shift Range (ppm)
Primary (CH₃)10 - 15
Secondary (CH₂)16 - 25
Tertiary (CH)25 - 35
Quaternary (C)30 - 40

Note: These are general ranges and can be influenced by the surrounding chemical environment.[13]

Table 3: Typical ¹H NMR Chemical Shifts for Protons in Alkanes

Type of ProtonChemical Shift Range (ppm)
Methyl (CH₃)0.7 - 1.0
Methylene (CH₂)1.2 - 1.5
Methine (CH)1.4 - 1.8

Note: These are general ranges and can be influenced by the surrounding chemical environment.

Visualization of Logical Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical processes involved in the nomenclature and characterization of highly branched alkanes.

IUPAC_Nomenclature_Workflow start Start with Molecular Structure find_parent Identify the Longest Continuous Carbon Chain (Parent Chain) start->find_parent tie_breaker1 Tie? Choose the chain with the most substituents. find_parent->tie_breaker1 number_chain Number the Parent Chain find_parent->number_chain tie_breaker1->number_chain lowest_locant Start from the end that gives the lowest number to the first substituent. number_chain->lowest_locant tie_breaker2 Tie? Number to give the lowest number to the second substituent, etc. lowest_locant->tie_breaker2 identify_substituents Identify and Name all Substituents lowest_locant->identify_substituents tie_breaker2->identify_substituents simple_sub Simple Alkyl Groups (-yl) identify_substituents->simple_sub complex_sub Complex Substituents (in parentheses) identify_substituents->complex_sub alphabetize Alphabetize Substituents simple_sub->alphabetize complex_sub->alphabetize assemble_name Assemble the Full IUPAC Name (Locants-Prefixes-Parent-Suffix) alphabetize->assemble_name

Caption: Logical workflow for the systematic IUPAC naming of a branched alkane.

Experimental_Workflow start Unknown Branched Alkane Sample purification Purification (if necessary) start->purification gcms GC-MS Analysis gcms_data Obtain Molecular Weight and Fragmentation Pattern gcms->gcms_data nmr NMR Spectroscopy nmr_data Obtain 1H, 13C, and 2D NMR Spectra nmr->nmr_data purification->gcms purification->nmr structure_elucidation Propose Structure based on Spectral Data gcms_data->structure_elucidation nmr_data->structure_elucidation verify_structure Verify Structure with all available data structure_elucidation->verify_structure iupac_name Assign Final IUPAC Name verify_structure->iupac_name

Caption: Experimental workflow for the structural elucidation and naming of a branched alkane.

References

An In-depth Technical Guide to the Isomerism of C11H24 Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomerism in Undecane

In the field of organic chemistry, isomerism describes the phenomenon where molecules possess the identical molecular formula but exhibit different structural arrangements of atoms. For alkanes with the general formula CₙH₂ₙ₊₂, the number of possible structural (or constitutional) isomers grows rapidly as the number of carbon atoms increases. The alkane with the molecular formula C₁₁H₂₄, known as undecane, is a prime example of this complexity. There are 159 distinct structural isomers for undecane, each with unique physical, chemical, and spectroscopic properties.[1]

This guide provides a comprehensive technical overview of the isomers of C₁₁H₂₄, focusing on the relationship between structure and physical properties, detailed experimental protocols for their separation and characterization, and their limited but specific roles in biological signaling.

Structure-Property Relationships

The structural variations among C₁₁H₂₄ isomers, primarily the degree and nature of branching in the carbon chain, have a profound impact on their physical properties. A key principle is that increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to the straight-chain isomer, n-undecane.[1] Melting points are influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points due to more efficient packing in the crystal lattice.

Quantitative Data on C₁₁H₂₄ Isomers

The following table summarizes key physical properties for n-undecane and a selection of its branched isomers to illustrate the impact of structural differences.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-UndecaneUndecane196-260.740
Iso-undecane2-Methyldecane189.3[2]-48.9[2]0.737[3]
Anteiso-undecane3-Methyldecane189.1[4]-92.9[4]0.742[4]
-2,3-Dimethylnonane186[5]-57.1 (est.)[5]0.744[5]
-2,2-Dimethylnonane177.1[6]-0.743[7]
-2,2,3,3-Tetramethylheptane181[8]-0.769[8]

Data sourced from multiple chemical databases. Note that estimated values are common for less-studied isomers.

Experimental Protocols

The separation and characterization of C₁₁H₂₄ isomers present a significant analytical challenge due to their similar chemical properties and often close boiling points. Advanced analytical techniques are required for their resolution and identification.

Separation: Gas Chromatography (GC)

Gas chromatography is the premier technique for separating volatile mixtures of alkane isomers. The separation is based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column.

Methodology for GC Analysis of a C₁₁H₂₄ Isomer Mixture:

  • Sample Preparation: Dilute the C₁₁H₂₄ isomer mixture in a volatile, high-purity solvent such as hexane to a final concentration of approximately 50-100 mg/L.[9] Transfer an aliquot to a 1.5 mL autosampler vial. An n-alkane standard mixture (e.g., C₈-C₂₀) should be prepared similarly to calibrate retention times.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), suitable for hydrocarbon analysis.

    • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SH-I-1MS, DB-1, or equivalent), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: High-purity helium or hydrogen, set to a constant flow rate (e.g., 1-2 mL/min).[10]

  • GC Parameters:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1.0 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 200 °C.

      • Hold: Maintain 200 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C.

  • Data Acquisition and Analysis:

    • Inject the n-alkane standard to establish retention times for linear alkanes.

    • Inject the unknown C₁₁H₂₄ sample.

    • Identify peaks by comparing their retention times to standards and by analyzing retention indices. Generally, for a given carbon number, more branched isomers will have shorter retention times on non-polar columns than their less branched counterparts.

    • Quantify the relative abundance of each isomer by integrating the peak areas.

Characterization: Mass Spectrometry (MS) and NMR Spectroscopy

When coupled with GC, mass spectrometry provides definitive identification by determining the molecular weight and providing structural information through fragmentation patterns.

Methodology for GC-MS Characterization:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Molecular Ion (M⁺•): For all C₁₁H₂₄ isomers, the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 156. The intensity of this peak is often low for highly branched alkanes.[11][12]

    • Fragmentation Pattern: The key to distinguishing isomers lies in their fragmentation. Alkanes fragment to form a series of carbocations.

      • Straight-chain alkanes show a characteristic pattern of ion clusters separated by 14 mass units (corresponding to CH₂ groups), with decreasing intensity as the fragment mass increases.[13]

      • Branched alkanes fragment preferentially at the branching point to form the most stable secondary or tertiary carbocations.[14] The loss of the largest alkyl substituent at a branch point is typically favored.[14] For example, 2-methyldecane will show an enhanced peak corresponding to the loss of a large alkyl radical, which helps pinpoint the branch location.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in an isomer.

Methodology for NMR Characterization:

  • Sample Preparation: Dissolve a purified isomer sample (5-10 mg) in an appropriate deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Chemical Shift: Protons in alkanes are highly shielded and typically resonate in the 0.7-1.5 ppm range.[15]

    • Integration: The integral of each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, as described by the n+1 rule. This is crucial for determining the structure around a given proton.

  • ¹³C NMR Spectroscopy:

    • Chemical Shift: Alkane carbons typically appear in the 10-60 ppm range. The exact shift depends on the carbon type (methyl, methylene, methine, quaternary) and its local environment.[16]

    • Number of Signals: The number of unique signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule, which is a direct reflection of its symmetry.[17] For example, the high symmetry of 2,2,4,4-tetramethylheptane would result in significantly fewer signals than a less symmetric isomer like 2,3-dimethylnonane.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, providing essential information for assembling the carbon skeleton.

Visualizations of Workflows and Relationships

Diagrams created using the Graphviz DOT language help to visualize complex processes and relationships relevant to the study of C₁₁H₂₄ isomers.

G cluster_separation Separation Stage cluster_characterization Characterization Stage cluster_data Data Analysis cluster_result Final Identification mixture C11H24 Isomer Mixture gc Gas Chromatography (GC) mixture->gc Injection ms Mass Spectrometry (MS) gc->ms Eluent nmr NMR Spectroscopy (1H, 13C, DEPT) gc->nmr Fraction Collection (Preparative GC) mw_frag Molecular Weight & Fragmentation Pattern ms->mw_frag connectivity Atom Connectivity & Symmetry nmr->connectivity structure Identified Isomer Structure mw_frag->structure connectivity->structure

Caption: General workflow for the separation and characterization of C₁₁H₂₄ isomers.

G Logical Relationship: Branching vs. Boiling Point cluster_structure Molecular Structure cluster_property Physical Property cluster_boilingpoint Resulting Boiling Point A Linear Chain (n-Undecane) B Slightly Branched (e.g., 2-Methyldecane) P1 High Surface Area Strong van der Waals A->P1 C Highly Branched (e.g., 2,2,4,4-Tetramethylheptane) P2 Reduced Surface Area B->P2 P3 Low Surface Area Weak van der Waals C->P3 BP1 Highest BP (~196 °C) P1->BP1 BP2 Intermediate BP P2->BP2 BP3 Lowest BP P3->BP3

Caption: Relationship between carbon chain branching and boiling point in C₁₁H₂₄ isomers.

Biological Significance and Signaling

While complex alkanes are not typically involved in intracellular signaling pathways relevant to drug development, n-undecane serves as a critical semiochemical in the natural world. It functions as a pheromone for various insects.

  • Alarm Pheromone: In many ant species, undecane is a major component of the Dufour's gland secretion and acts as an alarm pheromone, increasing activity and recruiting nestmates in response to a threat.[18]

  • Sex Attractant: It is also used as a mild sex attractant for various species of moths and cockroaches.[1]

This form of chemical communication is a type of signaling, albeit external between organisms rather than internal within an organism.

G Pheromonal Communication Pathway cluster_source Source Organism cluster_signal Chemical Signal cluster_receiver Receiving Organism cluster_response Behavioral Response ant_source Ant (Stressed) Dufour's Gland pheromone Undecane (C11H24) Released into Environment ant_source->pheromone ant_receiver Nestmate Ant Antennal Reception pheromone->ant_receiver response Alarm Behavior (Increased Activity, Recruitment) ant_receiver->response

Caption: Simplified pathway of undecane as an ant alarm pheromone.

References

Methodological & Application

Application Note: Analysis of 2,2,3,3-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,3,3-Tetramethylheptane is a highly branched aliphatic hydrocarbon. As with other branched alkanes, its analysis is pertinent in fields such as petrochemical analysis, environmental monitoring, and as a potential impurity or reference compound in various chemical syntheses. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and expected mass spectrometric fragmentation patterns.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent single quadrupole or ion trap MS)

  • GC Column: Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

  • Injector: Split/Splitless Inlet

  • Autosampler: G4513A (or equivalent)

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Solvents: Hexane or Dichloromethane (GC grade)

  • Internal Standard: n-Dodecane or other suitable n-alkane not present in the sample.

Experimental Protocols

1. Sample Preparation

For qualitative and quantitative analysis, samples containing this compound should be prepared in a volatile organic solvent.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in hexane. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. For quantitative analysis, add a fixed concentration of an internal standard (e.g., n-dodecane at 10 µg/mL) to each calibration standard and sample.

  • Sample Extraction (from a matrix): For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.[1]

    • LLE Protocol: Mix the sample with an equal volume of an immiscible organic solvent (e.g., hexane). Vortex thoroughly and allow the layers to separate. Collect the organic layer for analysis.[1]

    • SPE Protocol: Use a non-polar SPE cartridge (e.g., C18). Condition the cartridge with the solvent, load the sample, wash away polar impurities, and then elute the hydrocarbon fraction with a non-polar solvent.[1]

  • Final Dilution: Dilute the final extract or standard to the desired concentration range for GC-MS analysis. A typical starting concentration is around 10 µg/mL.[2]

2. GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may be optimized for specific instrumentation and applications.

Parameter Value Rationale
GC Inlet
Injection ModeSplitlessFor trace-level analysis to maximize analyte transfer to the column.
Injection Volume1 µLA standard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte and solvent.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for solvent focusing and sharp initial peaks.
Ramp Rate10 °C/min to 200 °CProvides good separation of C11 isomers.[3]
Final Temperature200 °C, hold for 5 minEnsures elution of any higher boiling compounds.
Column
Carrier GasHeliumInert carrier gas compatible with MS.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp150 °CStandard operating temperature.
Mass Rangem/z 40-200Covers the expected mass range of fragments for C11H24.
Scan Rate2 scans/secAdequate for capturing peak shapes from a capillary column.

Data Presentation

For quantitative analysis, a calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

Analyte Retention Time (min) Quantifying Ion (m/z) Qualifying Ions (m/z)
This compoundTo be determined57, 7185, 99
n-Dodecane (Internal Standard)To be determined57, 7185, 99

Retention times and ion ratios should be confirmed with an authentic standard.

Mass Spectral Interpretation

The mass spectrum of this compound is not widely available in public libraries. However, based on the principles of alkane fragmentation, a predicted spectrum can be described. Highly branched alkanes often show a very weak or absent molecular ion peak (M+• at m/z 156 for C11H24).[4][5] Fragmentation is dominated by cleavage at the points of branching to form the most stable carbocations.[4]

For this compound, the key fragmentation pathways are expected to involve the cleavage of the C3-C4 bond, which is a quaternary-quaternary carbon bond. This would lead to the formation of highly stable tertiary carbocations.

  • Primary Fragmentation: Cleavage at the C3-C4 bond would yield a tert-heptyl cation and a tert-butyl radical, or vice versa. The most prominent peaks are therefore expected to be related to these structures.

  • Expected Key Fragments:

    • m/z 57 (C4H9+): Represents the tert-butyl cation, which is very stable. This is often the base peak in the mass spectra of compounds containing a tert-butyl group.

    • m/z 99 (C7H15+): Represents the tert-heptyl cation resulting from the C3-C4 cleavage.

    • Loss of a Propyl Radical (M-43): Resulting in a fragment at m/z 113.

    • Loss of a Butyl Radical (M-57): Resulting in a fragment at m/z 99.

The overall spectrum will be characterized by a series of fragment ions separated by 14 amu (CH2 groups), with enhanced abundance for ions formed at branch points.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Stock Solution (1 mg/mL) Calibration Curve (1-100 µg/mL) Internal Standard Addition Injection Injection 1 µL, Splitless Mode Inlet Temp: 250°C Standard->Injection Sample Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Injection Separation GC Separation DB-5MS Column Temp Program: 50-200°C Injection->Separation Ionization MS Ionization & Fragmentation Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection m/z 40-200 Ionization->Detection Qualitative Qualitative Analysis Peak Identification Mass Spectrum Interpretation Detection->Qualitative Quantitative Quantitative Analysis Peak Integration Calibration Curve Concentration Calculation Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, including sample preparation, instrument parameters, and data analysis guidelines, is suitable for the qualitative and quantitative determination of this highly branched alkane in various sample matrices. The predicted mass spectral fragmentation provides a basis for the identification of this compound in the absence of a library spectrum. Researchers can adapt this protocol to their specific needs and instrumentation.

References

Application Notes and Protocols for the Purification of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,2,3,3-tetramethylheptane. The following methods are described: fractional distillation, preparative gas chromatography (preparative GC), and crystallization. These techniques can be employed to achieve high purity levels of the target compound, suitable for various research, development, and pharmaceutical applications.

Compound Properties

Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Boiling Point181 °C (at 1 atm)
Melting Point-57.06 °C (estimate)[1]
Density0.769 g/mL
Refractive Index1.431

Potential Impurities

The nature and quantity of impurities in a sample of this compound will depend on its synthetic route. A common method for synthesizing highly branched alkanes is through Grignard reactions. Potential impurities from such a synthesis may include:

  • Unreacted starting materials: Such as the corresponding alkyl halide and ketone.

  • Side-products from the Grignard reaction: Including elimination products or other isomeric alkanes.

  • Solvents and reagents: Residual amounts of solvents like diethyl ether or tetrahydrofuran, and other reagents used in the synthesis.

Purification Techniques

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points. Due to the relatively high boiling point of the target compound, vacuum fractional distillation is recommended to prevent thermal degradation and to allow for distillation at a lower temperature.

Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus, including a round-bottom flask, a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the distillation column.

    • Collect fractions based on the boiling point at the reduced pressure. The boiling point of this compound will be significantly lower under vacuum.

    • Discard the initial fraction which may contain lower-boiling impurities.

    • Collect the main fraction corresponding to the boiling point of pure this compound.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides (if ether solvents were used in prior steps).

Expected Purity: The final purity will depend on the efficiency of the fractional distillation column and the boiling point differences between the target compound and its impurities. Purity of >98% can often be achieved.

Workflow for Fractional Distillation:

Fractional_Distillation_Workflow start Start with Crude This compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup evacuate Evacuate System to Desired Pressure setup->evacuate heat Gradually Heat Distillation Flask evacuate->heat collect_forerun Collect and Discard Low-Boiling Impurities (Forerun) heat->collect_forerun collect_main Collect Main Fraction at Constant Boiling Point collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze Analyze Purity (e.g., GC-FID) stop->analyze product Purified This compound analyze->product

Fractional Distillation Workflow
Preparative Gas Chromatography (Preparative GC)

Preparative GC is a high-resolution technique capable of separating compounds with very close boiling points, such as structural isomers. This method is suitable for obtaining very high purity samples, although on a smaller scale compared to distillation.

Protocol for Preparative GC:

  • Instrument and Column Selection:

    • Use a preparative gas chromatograph equipped with a fraction collector.

    • Select a suitable column. For nonpolar compounds like alkanes, a nonpolar or moderately polar column is recommended. A thick-film, wide-bore capillary column (e.g., DB-5 or equivalent) or a packed column can be used.

  • Optimization of Conditions (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate (e.g., Helium or Nitrogen), and injection volume.

  • Preparative Scale-Up:

    • Scale up the optimized analytical method to the preparative column. This may involve adjusting the flow rate and temperature program.

    • Perform multiple injections of the crude sample.

    • Set the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.

    • Combine the collected fractions.

Quantitative Data for a Typical Preparative GC Separation of C11 Alkanes:

ParameterValue
Column 5% Phenyl Methyl Siloxane (DB-5 or equivalent), 30 m x 0.53 mm ID, 1.5 µm film thickness
Carrier Gas Helium
Flow Rate 5-10 mL/min
Injection Volume 10-100 µL (splitless)
Inlet Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold for 2 minRamp: 5 °C/min to 200 °CHold at 200 °C for 5 min
Detector FID (Flame Ionization Detector) or TCD (Thermal Conductivity Detector)
Detector Temperature 280 °C
Expected Purity >99.5%

Workflow for Preparative Gas Chromatography:

Preparative_GC_Workflow start Start with Partially Purified Sample analytical Develop Analytical GC Method for Baseline Separation start->analytical scale_up Scale Up to Preparative GC Conditions analytical->scale_up inject Inject Sample onto Preparative GC scale_up->inject collect Collect Fraction at Target Retention Time inject->collect repeat Repeat Injections and Collections collect->repeat combine Combine Collected Fractions repeat->combine analyze Analyze Purity (GC-FID) combine->analyze product High-Purity This compound analyze->product Crystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimal Amount of Hot Solvent start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Filter Crystals from Mother Liquor cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (e.g., GC-FID, DSC) dry->analyze product Purified Crystalline This compound analyze->product

Low-Temperature Crystallization Workflow

Purity Analysis

The purity of the final product should be assessed using a suitable analytical technique. Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for determining the purity of volatile organic compounds like this compound.

GC-FID Analysis Protocol:

  • Instrument and Column:

    • Use an analytical gas chromatograph with an FID detector.

    • A nonpolar capillary column (e.g., DB-1, HP-1, or equivalent) is suitable.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane or pentane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature above the boiling point of any expected impurities (e.g., 220 °C) is recommended to ensure the elution of all components.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Quantification:

    • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Summary of Purity and Yield for Different Techniques:

Purification TechniqueTypical Purity AchievedTypical YieldScale
Vacuum Fractional Distillation>98%HighLarge (grams to kilograms)
Preparative Gas Chromatography>99.5%Low to MediumSmall (milligrams to grams)
Low-Temperature Crystallization>99%Medium to HighSmall to Medium (grams)

Disclaimer: The provided protocols are intended as a general guide. The optimal conditions for each purification technique will depend on the specific nature and concentration of the impurities in the starting material. It is recommended to perform small-scale optimization experiments before proceeding with large-scale purification. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Note: Utilizing 2,2,3,3-Tetramethylheptane as an Internal Standard for the Quantitative Analysis of Volatile Hydrocarbons by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs), specifically hydrocarbon analytes, using 2,2,3,3-tetramethylheptane as an internal standard (IS) in gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of an internal standard is a critical technique for improving the precision and accuracy of chromatographic analysis by correcting for variations in injection volume, sample matrix effects, and instrument response.[1] this compound, a highly branched C11 alkane, is an excellent choice for an internal standard in hydrocarbon analysis due to its chemical inertness, thermal stability, and a retention time that typically elutes in a region with minimal interference from common analytes in petrochemical and environmental samples.

Introduction

Quantitative analysis by gas chromatography relies on the precise and accurate measurement of analyte concentrations. However, various factors can introduce errors, including minor variations in the injected sample volume, changes in detector response, and sample preparation inconsistencies. The internal standard method is a powerful technique to mitigate these errors.[1] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. The quantification is then based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even if the injection volume fluctuates.

The ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.

  • It must be chemically similar to the analytes of interest.

  • It should be completely resolved from all other sample components.

  • Its peak should appear in the chromatogram close to the peaks of the analytes.

  • It should be added to the sample at a concentration that provides a peak area similar to that of the analytes.

This compound (CAS No. 61868-40-4, Molecular Formula: C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is a branched-chain alkane that fulfills these criteria for many applications involving the analysis of volatile hydrocarbons.[2] Its branched structure provides a unique retention time that often separates it from the more common linear and mono-branched alkanes found in complex hydrocarbon mixtures.

Experimental Protocols

Materials and Reagents
  • Analytes: A certified reference standard mixture of target hydrocarbons (e.g., benzene, toluene, ethylbenzene, xylenes, and other C6-C10 hydrocarbons).

  • Internal Standard: this compound (≥99% purity).

  • Solvent: High-purity hexane or pentane (GC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium (99.999% purity).

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This yields a concentration of approximately 1000 µg/mL.

Calibration Standard Stock Solution (Cal Stock):

  • Prepare a stock solution containing a mixture of the target hydrocarbon analytes at a concentration of approximately 1000 µg/mL each in hexane.

Working Calibration Standards:

  • Prepare a series of five calibration standards by performing serial dilutions of the Cal Stock solution with hexane in 10 mL volumetric flasks.

  • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final internal standard concentration of 50 µg/mL in each.

  • The final analyte concentrations should span the expected range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • For liquid samples, accurately pipette 1 mL of the sample into a 10 mL volumetric flask.

  • Add the IS Stock solution to achieve a final concentration of 50 µg/mL.

  • Dilute to the mark with hexane.

  • For solid or semi-solid samples, perform a suitable extraction (e.g., sonication or Soxhlet) with hexane prior to the addition of the internal standard.

GC Method Parameters
ParameterGC-FIDGC-MS
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min)Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector Temp. 280 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
Scan Range N/A35-350 amu

Data Presentation

The following tables present representative data for a calibration curve and a sample analysis using this compound as an internal standard.

Table 1: Calibration Data for Toluene with this compound as Internal Standard

Calibration LevelToluene Conc. (µg/mL)Toluene Peak AreaIS Peak AreaResponse Factor (RF)
11.012,500620,0000.0202
25.063,000625,0000.1008
310.0126,000618,0000.2039
450.0640,000622,0001.0289
5100.01,280,000621,0002.0612
Average RF 0.6830
%RSD of RFs 1.2%

Table 2: Sample Analysis Results

Sample IDAnalyteRetention Time (min)Peak AreaIS Retention Time (min)IS Peak AreaCalculated Conc. (µg/mL)
Sample AToluene6.85325,00011.23615,00025.8
Sample AEthylbenzene8.12180,00011.23615,00014.3

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + IS) gc_injection GC Injection prep_standards->gc_injection Calibrants prep_sample Prepare Sample (Sample + IS) prep_sample->gc_injection Samples gc_separation Chromatographic Separation gc_injection->gc_separation detection FID/MS Detection gc_separation->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) peak_integration->calibration_curve quantification Quantify Analytes in Sample peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

logical_relationship analyte_peak Analyte Peak Area (A_a) response_ratio Area Ratio (A_a / A_is) analyte_peak->response_ratio is_peak Internal Standard Peak Area (A_is) is_peak->response_ratio calibration_curve Calibration Curve (Linear Relationship) response_ratio->calibration_curve analyte_conc Analyte Concentration (C_a) conc_ratio Concentration Ratio (C_a / C_is) analyte_conc->conc_ratio is_conc Internal Standard Concentration (C_is) is_conc->conc_ratio conc_ratio->calibration_curve quantification Analyte Quantification calibration_curve->quantification

Caption: Logical relationship for internal standard calibration and quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of volatile hydrocarbons by gas chromatography. Its chemical properties and chromatographic behavior make it a suitable choice for complex matrices where high precision and accuracy are required. The detailed protocol and representative data presented here can serve as a valuable starting point for method development and validation in various research, industrial, and drug development settings.

References

The Grignard Reaction for the Synthesis of Tertiary Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Its application in the synthesis of tertiary alcohols is of particular significance in medicinal chemistry and drug development, where the creation of complex, sterically hindered molecules is often required. This document provides detailed application notes on the Grignard reaction for tertiary alcohol synthesis, including reaction mechanisms, substrate scope, and practical considerations. Furthermore, it offers comprehensive, step-by-step experimental protocols for the synthesis of representative tertiary alcohols, accompanied by quantitative data to guide reaction optimization.

Application Notes

The synthesis of tertiary alcohols via the Grignard reaction is a powerful tool for introducing structural complexity and creating chiral centers in drug candidates and other fine chemicals.[1][2][3][4] The reaction's utility in the pharmaceutical industry is well-documented, featuring in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3]

Mechanism of Tertiary Alcohol Formation

Tertiary alcohols can be synthesized using Grignard reagents (R-MgX) by reacting them with either a ketone or an ester.

  • From Ketones: The reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent protonation yields the tertiary alcohol.[5][6][7][8]

  • From Esters: The reaction with an ester requires two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after acidic workup.[5][9][10][11] It is important to note that the reaction cannot be stopped at the ketone stage when using a Grignard reagent.[11]

Substrate Scope and Limitations

The Grignard reaction is compatible with a wide range of alkyl, aryl, and vinyl halides for the formation of the Grignard reagent. Similarly, a diverse array of ketones and esters can be used as substrates. However, the highly basic and nucleophilic nature of the Grignard reagent imposes some limitations. The presence of acidic protons, such as those in alcohols, water, amines, and carboxylic acids, will quench the Grignard reagent.[8][11] Therefore, all reactants and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Applications in Drug Development

The ability to construct complex carbon skeletons makes the Grignard reaction invaluable in the synthesis of drug molecules. It is employed in key steps to introduce specific alkyl or aryl groups, modify functional groups, and build the core structures of complex APIs.[2][3] For example, the synthesis of the anticancer agent Tamoxifen and the antifungal agent Ravuconazole involves Grignard reactions as crucial steps.[3]

Experimental Protocols

General Considerations: All glassware must be oven-dried or flame-dried before use to ensure anhydrous conditions. All solvents and liquid reagents should be freshly distilled from an appropriate drying agent. Reactions should be carried out under an inert atmosphere of nitrogen or argon.

Protocol 1: Synthesis of Triphenylmethanol from Methyl Benzoate

This protocol details the synthesis of a tertiary alcohol from an ester using a Grignard reagent.

Reaction Scheme:

2 PhMgBr + PhCO2Me → Ph3COMgBr + MeOMgBr Ph3COMgBr + H3O+ → Ph3COH + Mg2+ + Br- + H2O

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Magnesium turnings24.311.34 g0.055 mol
Bromobenzene157.015.8 mL (8.64 g)0.055 mol
Anhydrous Diethyl Ether74.12~60 mL-
Iodine253.811-2 small crystals-
Methyl Benzoate136.152.5 g0.018 mol
6 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Sodium Sulfate142.04As needed-
Petroleum Ether-As needed-

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place the magnesium turnings and a crystal of iodine in a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 10 mL of anhydrous diethyl ether to the flask.

    • In a dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.[10]

  • Reaction with Methyl Benzoate:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of methyl benzoate in 10 mL of anhydrous diethyl ether.

    • Slowly add the methyl benzoate solution dropwise to the stirred Grignard reagent. A white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 6 M hydrochloric acid with vigorous stirring to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent such as a mixture of diethyl ether and petroleum ether to yield triphenylmethanol as a white crystalline solid.[10][12]

Quantitative Data Summary:

SubstrateGrignard ReagentProductReaction Time (h)Yield (%)Reference
Methyl BenzoatePhenylmagnesium BromideTriphenylmethanol1.5~25-75[10][12]
BenzophenonePhenylmagnesium BromideTriphenylmethanol1High[13]
AcetonePhenylmagnesium Bromide2-Phenylpropan-2-ol--[14][15]
AcetophenoneMethylmagnesium Bromide2-Phenylpropan-2-ol--[16]

Visualizations

Reaction Mechanisms and Workflows

Grignard_Mechanism_Ketone ketone Ketone (R2C=O) intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard Grignard Reagent (R'-MgX) grignard->intermediate Nucleophilic Attack alcohol Tertiary Alcohol (R2R'C-OH) intermediate->alcohol Protonation acid Acidic Workup (H3O+) acid->alcohol

Caption: Mechanism of tertiary alcohol synthesis from a ketone.

Grignard_Mechanism_Ester ester Ester (RCOOR'') tetrahedral Tetrahedral Intermediate ester->tetrahedral grignard1 Grignard Reagent (R'-MgX) (1st equivalent) grignard1->tetrahedral Nucleophilic Addition ketone Ketone (RCOR') tetrahedral->ketone Elimination of -OR'' alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide grignard2 Grignard Reagent (R'-MgX) (2nd equivalent) grignard2->alkoxide Nucleophilic Attack alcohol Tertiary Alcohol (RR'2C-OH) alkoxide->alcohol Protonation acid Acidic Workup (H3O+) acid->alcohol

Caption: Mechanism of tertiary alcohol synthesis from an ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Glassware and Reagents prep_grignard Prepare Grignard Reagent start->prep_grignard add_substrate Add Ketone/Ester Solution prep_grignard->add_substrate stir Stir at Room Temperature add_substrate->stir quench Quench with Acid stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization/Distillation evaporate->purify end end purify->end Final Product

Caption: General experimental workflow for Grignard synthesis.

References

Application Notes and Protocols for the Synthesis of High-Octane Fuel Components

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The octane rating of gasoline is a critical measure of its ability to resist knocking or premature detonation during combustion in an internal combustion engine. High-octane fuels are essential for modern high-compression engines to achieve optimal performance and efficiency. The production of high-octane gasoline involves blending various components that possess high octane numbers. These components are typically synthesized through several key refinery processes designed to convert low-octane hydrocarbons into more desirable branched-chain paraffins (isoparaffins) and aromatic compounds. This document provides detailed application notes and experimental protocols for the primary laboratory-scale synthesis methods of high-octane fuel components, intended for researchers and scientists in the field. The key processes covered include alkylation, catalytic isomerization, catalytic reforming, and the synthesis of specific high-octane compounds like iso-octane and ether oxygenates.

Alkylation for High-Octane Alkylate Production

Application Note

Alkylation is a crucial refinery process that produces alkylate, a premium high-octane gasoline blending component.[1][2] The process involves the reaction of low-molecular-weight alkenes (olefins), such as propylene and butylene, with an isoparaffin, typically isobutane.[1] This synthesis creates larger, branched-chain paraffin molecules in the gasoline boiling range. Alkylate is a valuable component because it has a high Research Octane Number (RON) and Motor Octane Number (MON), contains no aromatic or olefinic compounds, and has low sulfur content.[2] The reaction is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) in Sulfuric Acid Alkylation Units (SAAU) or hydrofluoric acid (HF) in Hydrofluoric Acid Alkylation Units (HFAU).[1] The reaction is exothermic and carried out at mild temperatures, requiring cooling to maintain optimal conditions and prevent undesirable side reactions.[1]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Isobutane with Butene

This protocol describes a laboratory-scale procedure for the alkylation of isobutane with a butene mixture using sulfuric acid as a catalyst.

1. Materials and Equipment:

  • High-pressure stirred autoclave reactor (e.g., Parr reactor) with temperature and pressure controls, cooling jacket, and gas/liquid injection ports.
  • Liquefied isobutane (99%+ purity).
  • Liquefied butene feedstock (e.g., a mix of 1-butene and 2-butene).
  • Concentrated sulfuric acid (98-99% H₂SO₄).
  • Chilling system for the reactor jacket.
  • Gas chromatograph (GC) for product analysis.
  • Neutralizing solution (e.g., 10% NaOH) and washing solution (deionized water).

2. Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Seal the reactor and perform a leak test with nitrogen gas.
  • Catalyst Charging: Cool the reactor to the desired reaction temperature (e.g., 5-10°C) using the chilling system. Carefully charge the reactor with a predetermined volume of chilled concentrated sulfuric acid.
  • Isobutane Addition: Pressurize and inject a high ratio of liquefied isobutane into the reactor while stirring vigorously to create a stable emulsion. A high isobutane-to-olefin ratio is critical to maximize octane number and minimize side reactions.[1]
  • Reaction Initiation: Begin feeding the liquefied butene into the reactor at a slow, controlled rate. Monitor the reactor temperature and pressure closely. The reaction is exothermic, so maintain the temperature within the desired range (e.g., 0-10°C for SAAU) using the cooling jacket.[1][3]
  • Reaction Period: Continue the butene feed for the planned duration. After the feed is complete, allow the reaction to continue for an additional 15-30 minutes to ensure maximum conversion.
  • Product Recovery: Stop the stirrer and allow the acid and hydrocarbon phases to separate. Vent the excess isobutane (or recover it). Carefully decant the hydrocarbon phase (alkylate) from the acid phase.
  • Purification: Wash the collected alkylate product first with a cold neutralizing solution (e.g., 10% NaOH) to remove any entrained acid, followed by washing with deionized water until the washings are neutral.
  • Analysis: Dry the final alkylate product (e.g., using anhydrous sodium sulfate) and analyze its composition using a gas chromatograph to determine the yield and selectivity of high-octane isomers.

Data Presentation

ParameterSulfuric Acid Alkylation (SAAU)[3]Hydrofluoric Acid Alkylation (HFAU)[1][3]Solid Acid Catalyst (e.g., Zeolite)[3]
Catalyst Concentrated H₂SO₄Anhydrous HFZeolite, Sulfated Zirconia
Reaction Temperature 4.5 - 10°C25 - 38°C60 - 70°C
Reaction Pressure 0.5 - 4.0 barg7.0 - 8.0 bargVaries (Liquid Phase)
Isobutane/Olefin Ratio ~8:112:1 to 14:18:1 to 15:1
Product (Alkylate) RON 92 - 9892 - 9888 - 95

Visualization

Alkylation_Workflow Alkylation Process Workflow isobutane Isobutane Feed reactor Alkylation Reactor (Stirred, Cooled) isobutane->reactor olefins Olefin Feed (Propylene, Butylene) olefins->reactor catalyst Acid Catalyst (H₂SO₄ or HF) catalyst->reactor settler Acid Settler reactor->settler Reaction Mixture fractionator Fractionation Column settler->fractionator Hydrocarbon Phase spent_acid Spent Acid settler->spent_acid Acid Phase alkylate High-Octane Alkylate fractionator->alkylate Product recycle Isobutane Recycle fractionator->recycle recycle->isobutane Isomerization_Workflow Isomerization Process Workflow naphtha Light Naphtha Feed (n-Paraffins) heater Feed Heater naphtha->heater h2 Hydrogen Gas h2->heater reactor Fixed-Bed Reactor (Pt Catalyst) heater->reactor Heated Feed separator Gas-Liquid Separator reactor->separator Reactor Effluent stabilizer Stabilizer Column separator->stabilizer Liquid Product h2_recycle H₂ Recycle separator->h2_recycle Gas Phase isomerate High-Octane Isomerate stabilizer->isomerate light_ends Light Ends (Fuel Gas) stabilizer->light_ends h2_recycle->h2 Reforming_Workflow Catalytic Reforming Process Workflow naphtha Naphtha Feed mix naphtha->mix h2 Recycle H₂ h2->mix heater1 Heater 1 mix->heater1 reactor1 Reactor 1 heater1->reactor1 heater2 Heater 2 reactor1->heater2 reactor2 Reactor 2 heater2->reactor2 heater3 Heater 3 reactor2->heater3 reactor3 Reactor 3 heater3->reactor3 separator HP Separator reactor3->separator reformate High-Octane Reformate separator->reformate Liquid net_h2 Net H₂ Product separator->net_h2 Gas net_h2->h2 Recycle Isooctane_Synthesis Iso-octane Synthesis Pathway isobutylene Isobutylene dimer_reactor Dimerization Reactor (Acid Resin Catalyst) isobutylene->dimer_reactor isooctenes Iso-octenes dimer_reactor->isooctenes hydro_reactor Hydrogenation Reactor (Pd/C or Ni Catalyst) isooctenes->hydro_reactor h2 Hydrogen h2->hydro_reactor isooctane Iso-octane (2,2,4-Trimethylpentane) hydro_reactor->isooctane

References

Application Notes and Protocols: 2,2,3,3-Tetramethylheptane as a Spectroscopic Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2,3,3-tetramethylheptane as a reference compound in various spectroscopic techniques. Due to its chemical inertness, simple and predictable spectral characteristics, and low volatility, it serves as an excellent internal standard for non-polar samples, particularly in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Overview of this compound

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2][3] Its structure, lacking any functional groups, results in simple and well-defined spectroscopic signatures, making it an ideal reference for calibrating spectral data and quantifying non-polar analytes.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [1]
CAS Number61868-40-4[1][2]
Boiling Point~170-172 °C (Predicted)N/A
AppearanceColorless liquidN/A
SolubilitySoluble in non-polar organic solvents (e.g., chloroform, hexane, toluene)N/A

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H and ¹³C NMR spectroscopy, a good reference standard should be chemically inert, have a simple spectrum that does not overlap with analyte signals, and be soluble in the solvent used. While tetramethylsilane (TMS) is the primary reference standard, its high volatility makes it unsuitable for all applications. This compound can be a useful alternative non-volatile reference for non-polar deuterated solvents.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the different methyl and methylene groups. Due to the high degree of symmetry and branching, the spectrum is relatively simple for a molecule with 24 protons.

Chemical GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C1)~0.9Triplet3H
-CH₂- (C4, C5)~1.2-1.4Multiplet4H
-C(CH₃)₂- (C2)~1.0Singlet6H
-C(CH₃)₂- (C3)~1.1Singlet6H
-CH₂- (C6)~1.1-1.3Multiplet2H
-CH₃ (at C7)~0.85Triplet3H

Note: These are predicted values based on general principles of NMR spectroscopy for alkanes. Actual chemical shifts may vary slightly depending on the solvent and instrument.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~14
C2~35
C3~38
C4~45
C5~25
C6~23
C7~14
Methyls on C2~28
Methyls on C3~30

Note: These are predicted values. The quaternary carbons (C2 and C3) will likely show lower intensity peaks.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the use of this compound as an internal standard for quantitative NMR (qNMR) of a non-polar analyte.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Analyte of interest

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the deuterated solvent.

  • Spiking the Sample: Add a precise volume of the this compound stock solution to the analyte solution.

  • NMR Data Acquisition:

    • Transfer the spiked sample to an NMR tube.

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

  • Data Processing and Quantification:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the well-resolved signal of the analyte and a well-resolved signal of this compound (e.g., one of the singlet methyl peaks).

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integration_analyte / N_protons_analyte) * (N_protons_reference / Integration_reference) * (Concentration_reference)

    Where:

    • N_protons_analyte is the number of protons giving rise to the integrated analyte signal.

    • N_protons_reference is the number of protons giving rise to the integrated reference signal.

Application in Infrared (IR) Spectroscopy

In IR spectroscopy, this compound can be used as a reference for spectral subtraction or as an internal standard for quantitative analysis of hydrocarbons and other non-polar compounds. Its IR spectrum is characteristic of a saturated alkane, dominated by C-H and C-C bond vibrations.

Characteristic IR Absorption Bands

The IR spectrum of this compound will exhibit the following characteristic absorption bands, typical for alkanes.[4]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretching (in CH₃ and CH₂)Strong
1470-1450C-H bending (in CH₂)Medium
1380-1370C-H bending (in CH₃)Medium
~1365C-H bending (gem-dimethyl)Medium-Weak
Fingerprint RegionC-C stretching and bendingComplex

Note: The presence of quaternary carbons and gem-dimethyl groups will influence the fingerprint region, providing a unique spectral signature.

Experimental Protocol for Quantitative IR Spectroscopy

This protocol describes the use of this compound as an internal standard for the quantification of a hydrocarbon analyte in a non-polar solvent.

Materials:

  • This compound

  • Analyte (hydrocarbon)

  • IR-transparent solvent (e.g., CCl₄, CS₂)

  • IR sample cells (e.g., KBr pellets for solids, liquid cells)

  • FTIR spectrometer

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions containing a fixed concentration of this compound and varying, known concentrations of the analyte.

    • Acquire the IR spectrum for each standard.

    • For each spectrum, determine the absorbance of a characteristic analyte peak and a characteristic reference peak.

    • Plot the ratio of the analyte absorbance to the reference absorbance against the concentration of the analyte to generate a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample by adding the same fixed concentration of this compound as used in the calibration standards.

    • Acquire the IR spectrum of the unknown sample.

    • Determine the ratio of the analyte absorbance to the reference absorbance.

    • Use the calibration curve to determine the concentration of the analyte in the unknown sample.

Application in Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with gas chromatography (GC-MS), this compound can be used as an internal standard for retention time locking and for quantification. Its fragmentation pattern is characteristic of a highly branched alkane.

Expected Fragmentation Pattern

Branched alkanes tend to fragment at the branching points, leading to the formation of stable carbocations.[5][6] The molecular ion peak (M⁺) for highly branched alkanes is often of low abundance or absent.[6]

Predicted Major Fragments for this compound (m/z):

m/zFragment IonComments
156[C₁₁H₂₄]⁺Molecular ion (likely low abundance)
141[C₁₀H₂₁]⁺Loss of a methyl group (-CH₃)
99[C₇H₁₅]⁺Cleavage at C3-C4 bond
85[C₆H₁₃]⁺Cleavage at C2-C3 bond
57[C₄H₉]⁺t-butyl cation (likely a base peak)
43[C₃H₇]⁺Isopropyl cation

Note: This is a predicted fragmentation pattern. The actual mass spectrum may show additional fragments due to rearrangements. For comparison, the mass spectrum of a similar isomer, 2,2,6,6-tetramethylheptane, can be found in the NIST WebBook.[7]

Experimental Protocol for GC-MS with an Internal Standard

This protocol details the use of this compound as an internal standard for the quantitative analysis of a volatile non-polar analyte.

Materials:

  • This compound

  • Analyte

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • GC-MS system with a suitable column (e.g., non-polar)

Procedure:

  • Calibration Standards:

    • Prepare a series of calibration standards, each containing a known concentration of the analyte and a fixed concentration of this compound.

  • Sample Preparation:

    • To the unknown sample, add the same fixed concentration of this compound as in the calibration standards.

  • GC-MS Analysis:

    • Inject the calibration standards and the unknown sample into the GC-MS.

    • Develop a suitable GC method to achieve good separation of the analyte and the internal standard.

    • Acquire the mass spectra in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Create a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown sample using its peak area ratio and the calibration curve.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Analyte Solution C Spike Analyte with Reference A->C B Prepare Reference Stock Solution (this compound) B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Analyte Concentration F->G Signaling_Pathway_MS Molecule This compound (M) Ionization Electron Ionization Molecule->Ionization MolecularIon Molecular Ion [M]•+ (m/z 156) Ionization->MolecularIon LossCH3 - •CH3 MolecularIon->LossCH3 Fragment99 [C7H15]+ (m/z 99) MolecularIon->Fragment99 C3-C4 Cleavage Fragment85 [C6H13]+ (m/z 85) MolecularIon->Fragment85 C2-C3 Cleavage Fragment57 [C4H9]+ (m/z 57) (Base Peak) MolecularIon->Fragment57 Fragmentation Fragment141 [M-15]+ (m/z 141) LossCH3->Fragment141

References

Application Notes and Protocols for the Use of Branched Alkanes in Lubrication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of branched alkanes as high-performance lubricants. The document details their properties, synthesis, and the experimental protocols for their evaluation, with a focus on providing actionable information for laboratory work.

Introduction to Branched Alkanes in Lubrication

Branched alkanes, particularly synthetic hydrocarbons like polyalphaolefins (PAOs), are a cornerstone of modern lubrication technology.[1][2] Unlike conventional mineral oils, which are complex mixtures derived from crude oil, branched alkanes are synthesized to have a controlled and uniform molecular structure.[1][3][4] This tailored structure, free of ring structures, double bonds, and impurities like sulfur and nitrogen, imparts several advantageous properties.[1][2]

Key characteristics of branched alkane lubricants include a high viscosity index (VI), meaning their viscosity changes less with temperature fluctuations, excellent low-temperature fluidity, and high thermal and oxidative stability.[1][3][5] These properties make them ideal for use in demanding applications such as automotive engines, industrial gearboxes, and hydraulic systems operating under extreme temperatures.[1][5]

Recent research has also focused on the synthesis of branched alkanes from renewable biomass sources, offering a sustainable alternative to petroleum-based lubricants.[6][7][8] These bio-based lubricants often exhibit comparable or even superior properties to their conventional counterparts.

Data Presentation: Physicochemical and Tribological Properties

The following tables summarize key quantitative data for various branched alkane-based lubricants.

Table 1: Physicochemical Properties of Polyalphaolefin (PAO) Base Oils

PropertyPAO 2PAO 4PAO 6PAO 8PAO 10PAO 40PAO 100
Kinematic Viscosity @ 100°C (cSt) 1.73.95.97.89.539100
Kinematic Viscosity @ 40°C (cSt) 5.116.830.546.460.33961240
Viscosity Index 124124137138140147170
Pour Point (°C) -73-68-61-56-49-36-30
Flash Point (°C) 159226245262271281283

Data sourced from KEMAT Polybutenes[9]

Table 2: Tribological Performance of PAO4 with and without Methyl Silicone Resin Additive

LubricantConcentration of Methyl Silicone Resin (wt.%)Wear Scar Diameter (WSD) (mm)
PAO40> 0.6
PAO40.02~ 0.45
PAO40.05~ 0.5
PAO40.1~ 0.55

Data adapted from a study on the anti-wear behavior of PAO4 with methyl silicone resin. The wear tests were conducted using a four-ball tester.[10]

Table 3: Comparative Tribological Data of a Biolubricant and a Mineral Oil

LubricantFriction CoefficientWear Scar Diameter (WSD) (mm)
Biolubricant (BL2)~0.08~0.45
Mineral Oil Sample (MOS)~0.14~0.75

This table presents a comparison of the tribological properties of a biolubricant (BL2) and a mineral oil sample (MOS), evaluated using a four-ball tribometer. The biolubricant demonstrated a lower friction coefficient and smaller wear scar diameter, indicating superior performance.[2]

Experimental Protocols

Detailed methodologies for key experiments in the study of branched alkane lubricants are provided below.

Synthesis of Bio-Based Branched Alkanes from Furfural

This protocol outlines a general method for the synthesis of branched alkanes from biomass-derived furfural and methyl isobutyl ketone.[11]

Objective: To synthesize C10 and C11 branched alkanes for use as jet fuel or lubricant components.

Materials:

  • Furfural

  • Methyl isobutyl ketone

  • Solid base catalyst (e.g., CaO, KF/Al2O3)

  • Hydrodeoxygenation (HDO) catalyst (e.g., Ni-Cu/SiO2)

  • Solvent (optional, the reaction can be performed solvent-free)

  • Reaction vessel (e.g., batch reactor)

  • Hydrogen gas

Procedure:

  • Aldol Condensation:

    • Charge the reaction vessel with furfural, methyl isobutyl ketone, and the solid base catalyst.

    • If using a solvent, add it to the vessel.

    • Heat the mixture to the desired reaction temperature (e.g., 120-160°C) and stir for a specified time (e.g., 4-8 hours).

    • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of furfural.

    • Upon completion, cool the mixture and separate the catalyst by filtration.

    • The resulting liquid product is the aldol condensation adduct.

  • Hydrodeoxygenation (HDO):

    • Transfer the aldol condensation product to a high-pressure reactor containing the HDO catalyst.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-8 MPa).

    • Heat the reactor to the HDO temperature (e.g., 240-300°C) and maintain for a set duration (e.g., 4-8 hours).

    • After the reaction, cool the reactor, release the pressure, and collect the liquid product.

    • The product will be a mixture of branched alkanes, which can be purified by distillation.

Tribological Testing: Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

This protocol determines the anti-wear properties of fluid lubricants.[2][3]

Objective: To evaluate the relative wear preventive characteristics of lubricating fluids in sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (12.7 mm diameter)

  • Microscope for measuring wear scars

Procedure:

  • Preparation:

    • Thoroughly clean the four steel balls and the test cup with a suitable solvent (e.g., acetone) and allow them to dry.[12]

  • Assembly:

    • Clamp three of the steel balls securely in the test cup.

    • Place the fourth ball (the top ball) in the chuck of the test machine.

  • Lubricant Application:

    • Pour the lubricant to be tested into the cup, ensuring the three lower balls are fully submerged.[3]

  • Test Conditions:

    • Set the test parameters:

      • Load: 147 N (15 kgf) or 392 N (40 kgf)[3]

      • Speed: 1200 rpm[3]

      • Temperature: 75°C[3]

      • Duration: 60 minutes[3]

  • Execution:

    • Bring the lubricant to the specified temperature.

    • Apply the load and start the rotation of the top ball.

    • Run the test for the specified duration.

  • Measurement:

    • After the test, stop the machine and remove the test cup.

    • Clean the three lower balls and measure the diameter of the wear scars on each ball in two perpendicular directions using the microscope.

  • Reporting:

    • Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better anti-wear properties.[12]

Tribological Testing: Coefficient of Friction (Four-Ball Method - ASTM D5183)

This protocol determines the coefficient of friction of lubricating fluids.[13][14][15]

Objective: To measure the coefficient of friction of lubricants under specified conditions.

Apparatus:

  • Four-Ball Wear Test Machine equipped with a friction-recording device.

Procedure:

  • Wear-in Phase:

    • Follow the procedure for ASTM D4172, but with a rotational speed of 600 rpm for 60 minutes at a load of 392 N and a temperature of 75°C.[15]

    • After the wear-in period, discard the lubricant and clean the balls.

  • Test Phase:

    • Place the worn-in balls back into the test cup and add 10 mL of the test fluid.[13]

    • Regulate the temperature to 75°C and rotate the top ball at 600 rpm with an initial load of 98.1 N (10 kgf) for 10 minutes.[13]

  • Incremental Loading:

    • Increase the load by 98.1 N at the end of each 10-minute interval.[13]

    • Record the friction torque at the end of each interval.

  • Termination:

    • Continue increasing the load until the friction trace indicates incipient seizure.

  • Calculation:

    • Calculate the coefficient of friction (µ) at each load step using the recorded friction torque and the applied load.

Physicochemical Testing: Kinematic Viscosity (ASTM D445)

This protocol measures the kinematic viscosity of liquid petroleum products.[1][7][11]

Objective: To determine the resistance to flow of a lubricant at a specific temperature.

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath

  • Timer

Procedure:

  • Sample Preparation:

    • Ensure the lubricant sample is homogeneous.

  • Measurement:

    • Introduce a specific volume of the lubricant into the viscometer.

    • Place the viscometer in the constant temperature bath (typically at 40°C or 100°C) and allow it to reach thermal equilibrium.[5][16]

    • Measure the time it takes for the liquid to flow under gravity between two marked points on the viscometer.[1]

  • Calculation:

    • Calculate the kinematic viscosity by multiplying the measured flow time by the calibration constant of the viscometer.[1]

    • Perform the determination at least twice and average the results.

Physicochemical Testing: Flash and Fire Points (Cleveland Open Cup - ASTM D92)

This protocol determines the flash and fire points of petroleum products.[6][8][17]

Objective: To assess the volatility and flammability of a lubricant.

Apparatus:

  • Cleveland Open Cup apparatus

  • Heating plate

  • Ignition source (test flame)

Procedure:

  • Sample Preparation:

    • Fill the test cup with the lubricant sample to the specified level.

  • Heating:

    • Heat the sample at a controlled rate. Initially, the heating rate is faster and then slowed as the expected flash point is approached.[18]

  • Flash Point Determination:

    • At specified temperature intervals, pass the test flame across the surface of the liquid.[6]

    • The flash point is the lowest temperature at which the vapors of the sample ignite momentarily.[18]

  • Fire Point Determination:

    • Continue heating the sample after the flash point is recorded.

    • The fire point is the temperature at which the application of the test flame causes the sample to ignite and sustain burning for at least 5 seconds.[18]

Physicochemical Testing: Oxidation Stability (Rotating Pressure Vessel - ASTM D2272)

This protocol evaluates the oxidation stability of steam turbine oils and can be adapted for other lubricants.[19][20][21]

Objective: To estimate the resistance of a lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating pressure vessel (RPVOT)

  • Oxygen supply

  • Constant temperature bath

  • Pressure gauge

Procedure:

  • Sample Preparation:

    • Place a specified amount of the test oil, distilled water, and a copper catalyst coil into a glass container.[19]

  • Test Execution:

    • Place the glass container inside the pressure vessel.

    • Pressurize the vessel with oxygen to 90 psi.[19]

    • Immerse the vessel in a constant temperature bath at 150°C and rotate it at 100 rpm.[19]

  • Measurement:

    • Monitor the pressure inside the vessel.

    • The test is complete when the pressure drops by a specified amount (e.g., 25 psi) from the maximum pressure.[19]

  • Reporting:

    • The result is reported as the time in minutes to reach the specified pressure drop, which indicates the oxidation stability of the oil.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of branched alkane lubricants.

Experimental_Workflow_for_Lubricant_Evaluation cluster_synthesis Synthesis of Branched Alkanes cluster_testing Lubricant Performance Testing Start Raw Materials (e.g., Furfural, Alpha-olefins) Synthesis Chemical Synthesis (e.g., Aldol Condensation, Oligomerization) Start->Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Physicochemical Physicochemical Analysis (ASTM D445, D92, D2272) Purification->Physicochemical Characterize Properties Tribological Tribological Testing (ASTM D4172, D5183) Purification->Tribological Evaluate Performance Data Data Analysis and Comparison Physicochemical->Data Tribological->Data Conclusion Conclusion Data->Conclusion Draw Conclusions

General workflow for the synthesis and evaluation of branched alkane lubricants.

Four_Ball_Wear_Test_Protocol A 1. Prepare Apparatus: Clean balls and test cup B 2. Assemble: Clamp 3 lower balls, place top ball in chuck A->B C 3. Apply Lubricant: Submerge lower balls B->C D 4. Set Conditions: Load, Speed, Temp, Time C->D E 5. Run Test: Apply load and rotate D->E F 6. Measure Wear Scars: Clean lower balls, use microscope E->F G 7. Report Results: Average wear scar diameter F->G

Step-by-step protocol for the Four-Ball Wear Test (ASTM D4172).

Bio_Alkane_Synthesis_Pathway Biomass Biomass Furfural Furfural Biomass->Furfural Aldol Aldol Condensation (Solid Base Catalyst) Furfural->Aldol Ketone Methyl Isobutyl Ketone Ketone->Aldol Adduct Aldol Adduct Aldol->Adduct HDO Hydrodeoxygenation (HDO Catalyst + H2) Adduct->HDO BranchedAlkane Branched Alkanes HDO->BranchedAlkane

Simplified pathway for the synthesis of bio-based branched alkanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2,3,3-tetramethylheptane. The extreme steric hindrance of this molecule, featuring two adjacent quaternary carbon centers, presents significant synthetic hurdles. The following information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenge is overcoming the severe steric hindrance to form the C3-C4 bond. This steric congestion can lead to low reaction yields, favor undesirable side reactions, and complicate the purification of the final product. The choice of synthetic route is critical, as many standard carbon-carbon bond-forming reactions are not effective for creating such a crowded structure.

Q2: Which synthetic routes are most commonly attempted for this compound?

A2: A plausible and commonly considered approach is the use of a Grignard reaction.[1][2][3] One potential route involves the reaction of tert-butylmagnesium chloride with 3,3-dimethyl-2-pentanone to form the precursor alcohol, 2,2,3,3-tetramethylheptan-4-ol, which is then deoxygenated. Alternative routes, such as Wurtz coupling, are generally less favored due to low yields with tertiary halides.

Q3: Why is the Grignard reaction particularly challenging for this synthesis?

A3: The Grignard reaction is sensitive to steric hindrance.[4] The nucleophilic attack of the bulky tert-butyl Grignard reagent on the sterically hindered carbonyl carbon of 3,3-dimethyl-2-pentanone is slow and can be outcompeted by side reactions such as enolization of the ketone or reduction of the carbonyl group.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents.[3] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

Troubleshooting Guide

Problem 1: Failure to Initiate the Grignard Reaction
Symptom Possible Cause Troubleshooting Step
Magnesium turnings do not react with the alkyl halide.Wet glassware or solvent.Flame-dry all glassware and ensure the solvent is anhydrous.
Poor quality magnesium.Use fresh, high-purity magnesium turnings. Gently crush a few turnings with a glass rod to expose a fresh surface.[5]
Reaction is not initiated.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming of the flask may also help initiate the reaction.[5]
Problem 2: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Step
The primary product is the starting ketone.Steric hindrance preventing nucleophilic attack.Increase the reaction time and/or temperature. Consider using a more reactive Grignard reagent (e.g., an organolithium reagent), though this may also increase side reactions.
Enolization of the ketone.Add the ketone slowly to the Grignard reagent at a low temperature to minimize the time the ketone is in the presence of a strong base before reacting.
Reduction of the ketone.This is a common side reaction with sterically hindered ketones. It may be difficult to avoid completely.
Problem 3: Formation of Significant Byproducts
Symptom Possible Cause Troubleshooting Step
Presence of a significant amount of a dimeric alkane (e.g., 2,2,3,3-tetramethylbutane).Wurtz-type coupling of the Grignard reagent.This is more common with alkyl bromides and iodides. Using an alkyl chloride can reduce this side reaction.
Formation of an enolate from the ketone.As mentioned above, slow addition of the ketone at low temperatures can help.

Quantitative Data Summary

Due to the specific challenges of this synthesis, yields are often low. The following table provides a general expectation for yields in sterically hindered Grignard reactions.

Reactants Reaction Conditions Expected Yield of Tertiary Alcohol
tert-butylmagnesium chloride + 3,3-dimethyl-2-pentanoneAnhydrous diethyl ether, reflux10-20%
tert-butyllithium + 3,3-dimethyl-2-pentanoneAnhydrous hexane, -78°C to room temperature15-30%

Experimental Protocols

Protocol 1: Synthesis of tert-butylmagnesium chloride
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reactants: Add magnesium turnings to the flask. Dissolve tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

  • Initiation: Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.

  • Reaction: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

Protocol 2: Reaction with 3,3-dimethyl-2-pentanone
  • Setup: Cool the prepared Grignard reagent in an ice bath.

  • Addition: Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Separate the ether layer, wash it with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude alcohol by column chromatography or distillation.

Visualizations

TroubleshootingWorkflow start Synthesis of this compound check_reaction Does the reaction proceed as expected? start->check_reaction low_yield Low Yield check_reaction->low_yield No, low yield side_products Significant Side Products check_reaction->side_products No, side products success Successful Synthesis check_reaction->success Yes troubleshoot_yield Troubleshoot Low Yield: - Increase reaction time/temp - Use organolithium reagent - Slow ketone addition low_yield->troubleshoot_yield troubleshoot_side_products Troubleshoot Side Products: - Use alkyl chloride - Slow ketone addition at low temp side_products->troubleshoot_side_products troubleshoot_yield->check_reaction troubleshoot_side_products->check_reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, particularly when synthesizing highly substituted, sterically hindered products.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the organic halide.[1]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. Common methods include:

    • Mechanical Activation: Crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer.[1]

    • Chemical Activation: Using activating agents like iodine, 1,2-dibromoethane, or methyl iodide is a prevalent strategy.[1] 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[1]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.

  • Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension to initiate the reaction.[3][4]

  • Heat: Gentle heating with a heat gun can help initiate the reaction.[5] However, be cautious as the reaction is exothermic.

Q2: I am observing a low yield of my desired tertiary alcohol when using a sterically hindered ketone. What are the likely side reactions and how can I mitigate them?

A2: Low yields with sterically hindered ketones are often due to competing side reactions. The two most common are enolization and reduction.[6]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone, thus reducing the product yield.[6]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[6]

Solutions:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly improve the yield of 1,2-addition products and suppress enolization.[7][8] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic.[9]

  • Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can favor the addition reaction over enolization.[10][11]

  • Choice of Grignard Reagent: Use a Grignard reagent without β-hydrogens if reduction is a major side reaction.

  • Alternative Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may give better yields in cases of severe steric hindrance.[12]

Q3: My reaction with an α,β-unsaturated ketone is giving a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity?

A3: Grignard reagents can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) of an α,β-unsaturated carbonyl compound.

Controlling Selectivity:

  • For 1,2-Addition: The use of CeCl₃ as an additive strongly favors 1,2-addition.[9]

  • For 1,4-Addition: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuCl, will promote 1,4-conjugate addition.[13][14]

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to troubleshooting low yields in Grignard reactions with sterically hindered substrates.

Low_Yield_Troubleshooting start Low Yield of Desired Product check_initiation Was there evidence of reaction initiation? (e.g., bubbling, heat, color change) start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Use Iodine or 1,2-dibromoethane - Mechanical grinding/sonication - Ensure anhydrous conditions no_initiation->activate_mg check_side_reactions Analyze crude reaction mixture for side products: - Starting material (enolization) - Reduced alcohol yes_initiation->check_side_reactions no_side_products Mainly unreacted starting material check_side_reactions->no_side_products No significant side products side_products_present Side products detected check_side_reactions->side_products_present Side products present optimize_conditions Optimize Reaction Conditions: - Lower reaction temperature - Slower addition of Grignard reagent no_side_products->optimize_conditions address_enolization To suppress enolization: - Add CeCl3 - Use a more reactive organometallic (e.g., organolithium) side_products_present->address_enolization If starting material is recovered address_reduction To suppress reduction: - Use a Grignard reagent without β-hydrogens side_products_present->address_reduction If reduced alcohol is present

Caption: Troubleshooting workflow for low Grignard reaction yields.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the yield of Grignard reactions.

Table 1: Effect of Cerium(III) Chloride on the Reaction of Butyl-organometallics with α-Tetralone

EntryOrganometallic ReagentAdditiveYield of 1-Butyl-1,2,3,4-tetrahydro-1-naphthol (%)Recovered Starting Material (%)
1n-ButyllithiumNone2655
2n-ButyllithiumCeCl₃92-97-
3n-Butylmagnesium bromideNoneModerate Yield-
4n-Butylmagnesium bromideCeCl₃95-
Data sourced from Organic Syntheses Procedure.[7]

Table 2: Yield of Methyl Ketones from Grignard Reagents and Acetic Anhydride at -70°C

Grignard ReagentYield of Methyl Ketone (%)
n-Butylmagnesium chloride79
n-Butylmagnesium bromide79
s-Butylmagnesium bromide78
t-Butylmagnesium chloride77
Phenylmagnesium bromide70
Benzylmagnesium chloride52
Allylmagnesium bromide42
Data sourced from J. Am. Chem. Soc. 1945, 67, 1, 154.[15]

Table 3: Comparison of THF vs. 2-Methyltetrahydrofuran (2-MeTHF) as Solvent

EntrySubstrateGrignard ReagentSolventYield of Addition Product (%)Yield of Reduction Product (%)
4BenzaldehydeEthylmagnesium bromideTHF5331
2-MeTHF7220
7AcetophenoneEthylmagnesium bromideTHF5331
2-MeTHF8511
Data adapted from a study on the efficiency of 2-MeTHF in Grignard reactions.

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

Objective: To prepare activated magnesium turnings for the formation of a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Flame-dried round-bottom flask with a stir bar

  • Heat gun

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Place the magnesium turnings into the flame-dried round-bottom flask.

  • Add a single crystal of iodine to the flask.[3][4]

  • Heat the flask gently with a heat gun under a stream of inert gas until the iodine sublimes and a purple vapor is observed.[3]

  • Remove the heat and allow the flask to cool to room temperature while maintaining the inert atmosphere. The magnesium turnings are now activated and ready for the addition of solvent and the organic halide.

Protocol 2: Grignard Reaction with a Sterically Hindered Ketone using Cerium(III) Chloride

Objective: To synthesize a tertiary alcohol from a sterically hindered ketone and a Grignard reagent, suppressing enolization.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Sterically hindered ketone

  • Grignard reagent solution (e.g., in THF)

  • Anhydrous THF

  • Flame-dried reaction flask with a stir bar and dropping funnel

  • Inert gas supply

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to ensure proper activation of the CeCl₃.

  • Cool the suspension to -78 °C.

  • Add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

Visualizations

Grignard_Mechanism reagents R-Mg-X + R'R''C=O transition_state [Six-membered Ring Transition State] reagents->transition_state Nucleophilic Attack alkoxide Alkoxide Intermediate (R'R''R)C-O-MgX transition_state->alkoxide workup Acidic Workup (H3O+) alkoxide->workup product Tertiary Alcohol (R'R''R)C-OH workup->product

Caption: General mechanism of the Grignard reaction with a ketone.

Addition_Selectivity start α,β-Unsaturated Ketone + Grignard Reagent no_catalyst No Additive start->no_catalyst cecl3 Add CeCl3 start->cecl3 cu_catalyst Add Cu(I) Catalyst start->cu_catalyst mixture Mixture of 1,2- and 1,4-Addition no_catalyst->mixture product_1_2 1,2-Addition Product (Allylic Alcohol) cecl3->product_1_2 product_1_4 1,4-Addition Product (Ketone) cu_catalyst->product_1_4

Caption: Controlling regioselectivity in Grignard additions to enones.

References

Technical Support Center: Synthesis of Tetramethylheptanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of tetramethylheptanes. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for tetramethylheptanes and what are the expected major side reactions?

A1: Tetramethylheptanes are typically synthesized via acid-catalyzed alkylation or oligomerization reactions. The most common side reactions are influenced by the carbocation intermediates formed during the synthesis. The primary side reactions include:

  • Oligomerization and Polymerization: Instead of the desired C11 product, alkenes can react with each other to form higher molecular weight oligomers (e.g., C12, C16, C20 hydrocarbons). This is particularly prevalent when using alkene feedstocks like isobutylene.[1]

  • Isomerization: Carbocation intermediates can undergo rearrangements, such as hydride and alkyl shifts, to form more stable carbocations.[2][3][4] This leads to a mixture of structural isomers of tetramethylheptane and other alkanes, rather than a single desired product.

  • Cracking: The C-C bonds of reactants or products can break, leading to the formation of lighter, lower-molecular-weight hydrocarbons.[5]

  • Conjunct Polymer Formation: In strong liquid acid catalysis (e.g., H₂SO₄ or HF), complex, acid-soluble hydrocarbons known as conjunct polymers can form through repeated alkylation, cyclization, and hydrogen transfer reactions.[1]

Q2: My synthesis is yielding a high percentage of heavy hydrocarbons (C12+). How can I minimize this polymerization?

A2: The formation of heavy hydrocarbons is a common issue, especially in reactions involving the oligomerization of isobutylene.[6][7] To favor the formation of the desired tetramethylheptane product and minimize polymerization, consider the following strategies:

  • Control the Reactant Ratio: Maintain a high isobutane-to-olefin (alkene) ratio. A large excess of isobutane helps to ensure that the intermediate carbocations react with isobutane rather than with another olefin molecule.[1]

  • Optimize Reaction Temperature: Lower temperatures generally favor the desired alkylation reaction over polymerization. For example, in sulfuric acid catalyzed alkylation, temperatures between -20°C and -15°C have been shown to produce higher quality alkylates with fewer heavy byproducts.[1]

  • Select an Appropriate Catalyst: The choice of catalyst can significantly impact selectivity. Solid acid catalysts, such as certain zeolites or sulfonic acid resins, can offer better control over the reaction and may suppress the formation of higher oligomers compared to liquid acids under certain conditions.[8][9]

  • Manage Feed Introduction: Introduce the olefin feedstock slowly and ensure vigorous mixing to maintain a high local concentration of isobutane relative to the olefin throughout the reactor.

Q3: I am observing multiple structural isomers in my final product. What is causing this and how can I improve the selectivity for a specific isomer?

A3: The presence of multiple isomers is typically the result of carbocation rearrangements.[3] An initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift before the final product is formed.[2][4]

Troubleshooting Isomer Formation:

  • Lower the Reaction Temperature: Higher temperatures provide more energy for the activation barrier of rearrangement reactions to be overcome.[1] Conducting the reaction at a lower temperature can "freeze out" some of these rearrangement pathways.

  • Catalyst Choice: The acidity and pore structure of the catalyst can influence the lifetime and potential for rearrangement of the carbocation intermediates. Experimenting with different Lewis or Brønsted acids may improve selectivity.[10]

  • Reactant Structure: The structure of the initial reactants will determine the initial carbocation formed. If possible, choosing reactants that lead directly to the most stable carbocation precursor for your desired product can minimize the driving force for rearrangement.

The diagram below illustrates how a secondary carbocation can rearrange to a more stable tertiary carbocation, leading to different product isomers.

Carbocation rearrangement leading to isomeric products.

Troubleshooting Guide: Low Yield of Tetramethylheptane

If you are experiencing low yields of the desired tetramethylheptane product, follow this troubleshooting workflow to identify and resolve the potential issue.

Troubleshooting_Workflow start Low Yield of Tetramethylheptane check_purity Analyze Product Mixture (GC-MS) start->check_purity high_polymers High Concentration of C12+ Oligomers check_purity->high_polymers Heavy Ends Detected many_isomers Mixture of C11 Isomers check_purity->many_isomers Multiple Isomers Detected unreacted_material High Concentration of Unreacted Starting Material check_purity->unreacted_material Starting Material Detected solution_polymers 1. Decrease Temperature 2. Increase Isobutane/Olefin Ratio 3. Optimize Catalyst high_polymers->solution_polymers solution_isomers 1. Decrease Temperature 2. Change Catalyst to Improve Selectivity many_isomers->solution_isomers solution_unreacted 1. Check Catalyst Activity 2. Increase Reaction Time 3. Increase Temperature Moderately unreacted_material->solution_unreacted

Workflow for troubleshooting low product yield.

Data on Side Product Formation

The selectivity of the alkylation of isobutane with butenes is highly dependent on reaction conditions. The table below summarizes the impact of key variables on product distribution.

ParameterConditionEffect on Desired Product (e.g., Trimethylpentanes*)Effect on Side Products (e.g., Heavy Ends)Reference
Temperature Low (-20 to -15 °C)High Quality, High Octane NumberMinimized Decomposition and Polymerization[1]
High (>0 °C)Lower Quality, Lower Octane NumberIncreased Polymerization and Decomposition[1]
Isobutane/Olefin Ratio HighIncreased SelectivityDecreased Olefin Polymerization[1]
LowDecreased SelectivityIncreased Olefin Polymerization[1]
Catalyst Sulfuric AcidEffective, but can produce conjunct polymersCan lead to C12, C16, C20 polymers from isobutylene[1]
Solid Acids (e.g., Zeolites)Can offer high selectivityProduct distribution depends on pore size and acidity[8]

Note: Data for trimethylpentanes (C8) is often used as a proxy for high-quality alkylate production, and the principles are directly applicable to the synthesis of higher alkylates like tetramethylheptanes (C11). A study on isobutane/2-butene alkylation identified 79 volatile substances, highlighting the complexity of the reaction network.[11]

Experimental Protocols

Protocol: Synthesis of Tetramethylheptanes via Acid-Catalyzed Alkylation of Isobutane with a Butene Isomer Mixture

This protocol is a representative example and should be adapted based on specific target isomers and available equipment.

1. Materials and Equipment:

  • Reactants: High-purity isobutane, mixed butenes (containing isobutylene, 1-butene, 2-butene).

  • Catalyst: Concentrated sulfuric acid (96-98%) or a solid acid catalyst (e.g., Amberlyst-15).

  • Apparatus: A high-pressure batch reactor equipped with a cooling jacket, a magnetically coupled stirrer, gas and liquid inlet ports, and a sampling valve.

  • Analysis: Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) for product identification and quantification.[11]

2. Procedure:

  • Reactor Preparation: The reactor is cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Catalyst and Isobutane Charging: The reactor is cooled to the desired temperature (e.g., 5°C). The catalyst (e.g., sulfuric acid) is charged, followed by the condensation of a known amount of liquid isobutane.

  • Reaction Initiation: Stirring is initiated at a high rate (e.g., >1000 rpm) to ensure good mixing. The butene mixture is then fed into the reactor at a controlled rate to maintain the desired isobutane-to-olefin ratio.

  • Reaction Monitoring: The reaction pressure and temperature are monitored continuously. Samples of the hydrocarbon phase may be taken periodically to analyze the product distribution over time.

  • Reaction Termination and Workup: After the desired reaction time, the butene feed is stopped. The reactor contents are allowed to settle, and the acid phase is separated from the hydrocarbon phase.

  • Product Neutralization and Purification: The hydrocarbon phase is washed with a dilute caustic solution to remove any residual acid, followed by washing with deionized water. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Analysis: The final product mixture is analyzed by GC-MS and GC-FID to determine the yield and selectivity of tetramethylheptane isomers and to quantify side products.[11]

This guide provides a foundational understanding of the side reactions in tetramethylheptane synthesis and offers practical solutions for their mitigation. For more complex issues, a deeper investigation into the specific reaction kinetics and catalyst properties is recommended.

References

Technical Support Center: Synthesis of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3,3-tetramethylheptane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and logical synthetic strategy involves a two-step process. The first step is the synthesis of the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol, via a Grignard reaction. This is followed by the deoxygenation (reduction) of the tertiary alcohol to yield the final alkane product, this compound.

Q2: Which Grignard reaction is recommended for the synthesis of the 2,2,3,3-tetramethylheptan-4-ol intermediate?

A2: A highly effective approach is the reaction of a tert-butylmagnesium halide (e.g., tert-butylmagnesium chloride) with 3,3-dimethyl-2-pentanone. This reaction assembles the desired carbon skeleton. Due to the significant steric hindrance around the carbonyl group of the ketone, optimizing reaction conditions is crucial for achieving a reasonable yield.

Q3: What are the primary challenges in synthesizing this highly branched alkane?

A3: The main difficulties arise from the steric hindrance of the reactants. In the Grignard step, this can lead to low yields and the formation of side products through enolization of the ketone or reduction of the carbonyl group. The subsequent reduction of the sterically hindered tertiary alcohol can also be challenging and may require specific reagents to avoid rearrangement or elimination reactions.

Q4: Are there alternative synthetic routes to this compound?

A4: While the Grignard reaction followed by alcohol reduction is the most common, an alternative could be a coupling reaction between an appropriate Grignard reagent and an alkyl halide. For instance, the reaction of n-butylmagnesium bromide with 2-chloro-2,3,3-trimethylbutane could theoretically form the target molecule. However, Grignard reagents are generally poor nucleophiles for SN2 reactions with sterically hindered tertiary alkyl halides, making this route less favorable due to the high likelihood of elimination side reactions.[1]

Troubleshooting Guides

Low Yield in Grignard Reaction for 2,2,3,3-Tetramethylheptan-4-ol Synthesis
Problem Potential Cause Troubleshooting Steps
Low or no formation of the desired tertiary alcohol. Poor quality of Grignard reagent. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF). The magnesium turnings should be fresh and activated (e.g., with a small crystal of iodine or 1,2-dibromoethane). Consider titrating the Grignard reagent before use to determine its exact concentration.
Steric hindrance leading to side reactions. The bulky nature of the tert-butyl Grignard reagent and 3,3-dimethyl-2-pentanone can favor enolization of the ketone or reduction of the carbonyl group. To mitigate this, consider using a more reactive organolithium reagent in place of the Grignard reagent, as they are less prone to reduction.[2] Alternatively, the use of additives like cerium(III) chloride (Luche reduction conditions) can sometimes improve the addition of organometallics to enolizable ketones.
Incorrect reaction temperature. The addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. After the initial addition, the reaction may need to be slowly warmed to room temperature and stirred for a prolonged period to ensure completion.
Significant amount of unreacted starting ketone recovered. Enolization of the ketone. The Grignard reagent is acting as a base and deprotonating the ketone at the α-position. Using a less hindered Grignard reagent if the target structure allows, or switching to an organolithium reagent can reduce enolization.
Formation of an unexpected alcohol side product. Reduction of the ketone. If the Grignard reagent has β-hydrogens, it can reduce the ketone via a Meerwein-Ponndorf-Verley-type mechanism. Using a Grignard reagent without β-hydrogens, if possible, or again, switching to an organolithium reagent can prevent this.
Difficulties in the Reduction of 2,2,3,3-Tetramethylheptan-4-ol
Problem Potential Cause Troubleshooting Steps
Low yield of the final alkane, this compound. Inefficient reduction method for a sterically hindered tertiary alcohol. Direct reduction of tertiary alcohols can be challenging. A common and effective method is a two-step procedure involving conversion of the alcohol to a better leaving group (e.g., a tosylate or a xanthate) followed by reduction with a hydride source like lithium aluminum hydride. The Barton-McCombie deoxygenation is another powerful method for deoxygenating hindered alcohols.
Formation of alkenes as major side products. Elimination reaction under acidic conditions. Many methods for reducing tertiary alcohols proceed through a carbocation intermediate, which can easily undergo elimination to form an alkene, especially with heating or in the presence of acid. To avoid this, use neutral or basic reduction conditions. For example, conversion to a tosylate followed by reduction with LiAlH4 proceeds under basic conditions.
Rearrangement of the carbon skeleton. Carbocation rearrangement. Acid-catalyzed dehydration and reduction can lead to carbocation rearrangements, yielding a mixture of isomeric alkanes. Using methods that avoid the formation of a free carbocation is crucial. The Barton-McCombie reaction, which proceeds via a radical mechanism, is an excellent choice to prevent skeletal rearrangements.

Experimental Protocols

Synthesis of 2,2,3,3-Tetramethylheptan-4-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • tert-Butyl chloride

  • Anhydrous diethyl ether or THF

  • 3,3-Dimethyl-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,2,3,3-tetramethylheptan-4-ol. The product can be purified by distillation or chromatography.

Reduction of 2,2,3,3-Tetramethylheptan-4-ol to this compound (Two-Step Procedure)

Step 1: Conversion to Tosylate

  • Dissolve the crude 2,2,3,3-tetramethylheptan-4-ol (1.0 equivalent) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions.

  • Stir the reaction at 0 °C for several hours, then allow it to stand at a low temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Reduction of the Tosylate

  • In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH4) (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

  • Add a solution of the crude tosylate in anhydrous ether dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition, reflux the reaction mixture for several hours.

  • Cool the mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash them with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent by distillation, and then distill the residue to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction tBuMgCl tert-Butylmagnesium Chloride Grignard_Reaction Grignard Addition tBuMgCl->Grignard_Reaction Ketone 3,3-Dimethyl-2-pentanone Ketone->Grignard_Reaction Alcohol 2,2,3,3-Tetramethylheptan-4-ol Grignard_Reaction->Alcohol Reduction Reduction Alcohol->Reduction Alkane This compound Reduction->Alkane

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Reagent Verify Grignard Reagent Quality Start->Check_Reagent Check_Side_Reactions Analyze for Side Products Start->Check_Side_Reactions Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Check_Reagent->Optimize_Conditions Enolization Enolization Product Detected Check_Side_Reactions->Enolization Reduction_Side Reduction Product Detected Check_Side_Reactions->Reduction_Side Switch_Reagent Consider Organolithium or Additives Enolization->Switch_Reagent Reduction_Side->Switch_Reagent Optimize_Conditions->Switch_Reagent

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Overcoming Steric Hindrance in Alkane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance in C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect alkane synthesis?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2][3][4] In alkane synthesis, bulky alkyl groups can prevent the formation of new carbon-carbon bonds, leading to low yields or undesired side reactions like elimination.[5][6][7] The size and proximity of neighboring groups can physically block the approach of reagents to the reaction center.[1][3][6][7]

Q2: Why do traditional methods like the Wurtz reaction fail for synthesizing sterically hindered alkanes?

A2: The Wurtz reaction, which couples two alkyl halides in the presence of sodium metal, is generally not suitable for preparing alkanes with significant steric bulk, especially those involving tertiary alkyl halides.[5][8][9] The bulky nature of tertiary alkyl groups hinders the required nucleophilic attack (S N 2-like step), and instead, elimination reactions (E2) often predominate, leading to the formation of alkenes as the major product.[5]

Q3: Is the Corey-House synthesis a better alternative for sterically hindered substrates compared to the Wurtz reaction?

A3: Yes, the Corey-House synthesis is generally more versatile and suitable for synthesizing a wider variety of alkanes, including those with some degree of branching.[10][11] It can be used to couple different alkyl groups to form unsymmetrical alkanes.[10] However, it also has its limitations with highly hindered substrates. While it can tolerate primary, secondary, and tertiary lithium dialkylcuprates (Gilman reagents), the alkyl halide partner should ideally be a primary alkyl halide to minimize steric hindrance.[10][11][12] Tertiary alkyl halides are prone to elimination reactions when used in Corey-House synthesis.[11][12]

Q4: What are the modern approaches to synthesizing sterically hindered alkanes?

A4: Modern organic synthesis employs various cross-coupling reactions catalyzed by transition metals like palladium, nickel, and cobalt to overcome steric hindrance.[13][14][15][16] These methods often utilize specialized ligands that can facilitate bond formation between sterically demanding coupling partners. For instance, Suzuki-Miyaura cross-coupling reactions using palladium catalysts with bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands have shown great success in synthesizing sterically hindered biaryls and other complex molecules.[13][14][15] Similarly, cobalt and nickel-catalyzed cross-couplings of alkyl halides with Grignard reagents are effective for constructing sterically congested quaternary carbon centers.[16]

Q5: How can protecting groups help in overcoming steric hindrance?

A5: Protecting groups can be strategically used to temporarily block a reactive functional group, preventing it from interfering with a desired reaction.[17][18][19][20] In the context of steric hindrance, a bulky protecting group can be used to direct a reaction to a less hindered site on the molecule.[17] By selectively protecting one site, you can perform a reaction at another site that might otherwise be disfavored due to steric congestion. The protecting group is then removed in a subsequent step.[18]

Troubleshooting Guides

Issue 1: Low to no yield in a Wurtz reaction with branched alkyl halides.
Possible Cause Troubleshooting Step
Steric Hindrance The Wurtz reaction is highly sensitive to steric bulk. Tertiary and to a lesser extent, secondary alkyl halides will preferentially undergo elimination.[5]
Solution: Switch to a more suitable method for branched alkanes, such as the Corey-House synthesis with a primary alkyl halide or a modern cross-coupling reaction.[10]
Side Reactions Formation of alkenes through dehydrohalogenation is a common side reaction, especially with tertiary alkyl halides.[5]
Solution: If the Wurtz reaction must be used, try to optimize reaction conditions (e.g., lower temperature) to minimize elimination, though success is unlikely for highly hindered systems. Consider alternative synthetic routes.
Issue 2: Predominance of elimination products in a Corey-House synthesis.
Possible Cause Troubleshooting Step
Sterically Hindered Alkyl Halide Using a tertiary or even a bulky secondary alkyl halide as the electrophile often leads to elimination as the major pathway.[11][12]
Solution: Redesign the synthesis so that the more sterically hindered group is part of the Gilman reagent (lithium dialkylcuprate) and the less hindered group is the alkyl halide (preferably primary).[10]
Reaction Temperature Higher temperatures can favor elimination over substitution.
Solution: Run the reaction at a lower temperature. Monitor the reaction progress carefully to find the optimal balance between reaction rate and selectivity.
Issue 3: Low yield in a Suzuki-Miyaura cross-coupling for the synthesis of a tetra-ortho-substituted biaryl.
Possible Cause Troubleshooting Step
Inappropriate Ligand Standard phosphine ligands may not be bulky or electron-donating enough to facilitate the reductive elimination step for highly hindered substrates.
Solution: Employ specialized bulky and electron-rich ligands such as certain biarylphosphines or N-heterocyclic carbenes (NHCs) which are designed to promote cross-coupling of sterically demanding substrates.[13][14][15]
Ineffective Base/Solvent System The choice of base and solvent is crucial for the efficiency of the transmetalation and reductive elimination steps.
Solution: Screen different base and solvent combinations. For example, t-BuOK in dioxane has been shown to be effective for some sterically hindered Suzuki-Miyaura couplings.[13]
Low Catalyst Activity The palladium catalyst may not be active enough to overcome the high activation barrier of the reaction.
Solution: Use a more active palladium precatalyst or a higher catalyst loading. Microwave irradiation can also sometimes be used to accelerate the reaction.[13]

Quantitative Data Summary

The following tables summarize representative data for the synthesis of sterically hindered alkanes using modern catalytic methods.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidCatalyst (mol %)LigandBaseSolventYield (%)
12-Bromo-m-xylene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O95
21-Bromo-2,4,6-triisopropylbenzenePhenylboronic acidPd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄Dioxane92
32-Chlorotoluene2,6-Dimethylphenylboronic acidPd-NHC complex (0.5)IPrt-BuOKDioxane>99[13]

Table 2: Cobalt-Catalyzed Cross-Coupling of a Tertiary Grignard Reagent

EntryAlkyl HalideGrignard ReagentCatalyst (mol %)Ligand PrecursorAdditiveYield (%)
11-Iodobutanet-Butylmagnesium chlorideCoCl₂ (5)1,3-ButadieneLiI91[16]
21-Iodohexanet-Amylmagnesium chlorideCoCl₂ (5)1,3-ButadieneLiI88

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., toluene, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of an Alkyl Halide with a Tertiary Grignard Reagent

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add CoCl₂ (0.05 mmol, 5 mol%) and LiI (0.1 mmol, 10 mol%).

  • Reaction Setup: Add THF (2 mL) and the ligand precursor (e.g., 1,3-butadiene, 0.5 mmol). Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add the alkyl halide (1.0 mmol).

  • Grignard Reagent Addition: Slowly add the tertiary alkyl Grignard reagent (e.g., t-butylmagnesium chloride, 1.2 mmol, 1.0 M in THF) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter, concentrate, and purify the product by flash chromatography.

Visualizations

Steric_Hindrance_Effect cluster_0 Unhindered Reaction cluster_1 Hindered Reaction Nucleophile_A Nucleophile Electrophile_A Primary Alkyl Halide Nucleophile_A->Electrophile_A SN2 Attack Product_A Alkane Product (High Yield) Electrophile_A->Product_A Nucleophile_B Nucleophile Electrophile_B Tertiary Alkyl Halide Nucleophile_B->Electrophile_B Attack Hindered Product_B Alkene Product (Elimination) Electrophile_B->Product_B E2 Reaction Low_Yield Alkane Product (Low/No Yield) Electrophile_B->Low_Yield

Caption: Effect of Steric Hindrance on Reaction Outcome.

Troubleshooting_Workflow Start Low Yield in Alkane Synthesis Check_Substrates Are Substrates Sterically Hindered? Start->Check_Substrates Choose_Method Select Appropriate Method Check_Substrates->Choose_Method Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, etc.) Check_Substrates->Optimize_Conditions No Yes_Hindered Yes No_Hindered No Corey_House Corey-House (Hindered Gilman, 1° Halide) Choose_Method->Corey_House Cross_Coupling Modern Cross-Coupling (e.g., Suzuki, Ni/Co-cat.) Choose_Method->Cross_Coupling Check_Purity Check Reagent Purity and Reaction Setup Optimize_Conditions->Check_Purity Corey_House->Optimize_Conditions Optimize_Ligand Optimize Ligand/Catalyst System Cross_Coupling->Optimize_Ligand Optimize_Ligand->Optimize_Conditions End Successful Synthesis Check_Purity->End

Caption: Troubleshooting Workflow for Low Yields.

Suzuki_Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) Transmetal Transmetalation ArBOH2->Transmetal Base Base Base->Transmetal Pd_Complex1 Ar-Pd(II)-X OxAdd->Pd_Complex1 Pd_Complex2 Ar-Pd(II)-Ar' Transmetal->Pd_Complex2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Alkane Product) RedElim->Product Pd_Complex1->Transmetal Pd_Complex2->RedElim

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes.

Troubleshooting Guides

Peak Shape Issues: Tailing Peaks

Q1: My chromatogram shows tailing peaks for branched alkanes. What are the possible causes and how can I fix it?

A1: Peak tailing, where a peak is asymmetrically skewed with a trailing edge, can compromise accurate quantification and separation.[1] This issue can stem from several factors within your GC-MS system.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Active sites in the injector liner, column, or connections can interact with analytes, causing peak tailing.[2] Ensure all components in the sample path are properly deactivated. Consider using ultra-inert liners and columns.[3]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing for later-eluting compounds.[1] Regularly bake out the column to remove contaminants. If tailing persists, trim 10-20 cm from the inlet side of the column.[1]
Improper Column Installation An improperly cut or installed column can create dead volume, leading to turbulence in the carrier gas flow and peak tailing.[2] Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector.[2]
Low Injector Temperature If the injector temperature is too low, higher-boiling branched alkanes may not vaporize completely and instantaneously, resulting in tailing.[2] Increase the injector temperature to ensure rapid sample vaporization.
Condensation in the Transfer Line or Ion Source Cold spots in the transfer line to the mass spectrometer or a cooler ion source can cause condensation of higher-boiling analytes, leading to tailing.[4] Ensure the transfer line and ion source temperatures are appropriate for the analytes' boiling points.
Solvent Effects Certain solvents, particularly halogenated ones like dichloromethane (DCM), can interact with the ion source, leading to peak tailing.[4][5] If possible, switch to a non-halogenated solvent. If DCM must be used, regular cleaning of the ion source is crucial.[4][5]

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_liner Check/Replace Inlet Liner start->check_liner resolved Problem Resolved check_liner->resolved Improved not_resolved Issue Persists check_liner->not_resolved No Improvement trim_column Trim Column Inlet (10-20 cm) trim_column->resolved Improved not_resolved2 Issue Persists trim_column->not_resolved2 No Improvement check_temps Verify Injector & Transfer Line Temps check_temps->resolved Adjusted & Improved not_resolved3 Issue Persists check_temps->not_resolved3 Temps OK check_installation Check Column Installation check_installation->resolved Corrected & Improved not_resolved4 Issue Persists check_installation->not_resolved4 Installation OK clean_source Clean Ion Source clean_source->resolved Improved not_resolved->trim_column not_resolved2->check_temps not_resolved3->check_installation not_resolved4->clean_source

Troubleshooting workflow for addressing peak tailing issues.
Resolution Issues: Co-elution of Isomers

Q2: I am having difficulty separating isomeric branched alkanes. How can I improve the resolution?

A2: Co-elution of isomers is a common challenge in the analysis of branched alkanes due to their similar boiling points and polarities.[6] Improving chromatographic resolution is key to accurate identification and quantification.

Strategies to Improve Resolution:

StrategyDetailed Explanation
Optimize the GC Column Column Length: A longer column provides more theoretical plates and can enhance separation. Using a 100 m column can be beneficial for complex mixtures of isomers.[7] Stationary Phase: A non-polar stationary phase is generally recommended for alkane analysis.[8] Film Thickness: A thinner film can improve the resolution of closely eluting peaks.
Adjust the Temperature Program A slower temperature ramp rate can increase the time analytes spend interacting with the stationary phase, potentially improving separation.
Use a Different Carrier Gas Switching from helium to hydrogen as the carrier gas can sometimes improve resolution and may also provide a more prominent molecular ion in the mass spectrum.[7]
Employ Kovats Retention Indices (RI) Calculating Kovats RI for your peaks and comparing them to literature values can help in the identification of co-eluting compounds.[6][7] This method normalizes retention times to those of n-alkanes.[9]
Utilize Tandem Mass Spectrometry (MS/MS) Techniques like Multiple Reaction Monitoring (MRM) in GC-MS/MS can help to selectively detect and quantify co-eluting isomers by monitoring specific fragmentation pathways.[10]

Logical Flow for Resolving Co-eluting Peaks:

G Resolving Co-eluting Branched Alkane Isomers start Co-elution of Isomers Observed optimize_temp Optimize Temperature Program (Slower Ramp Rate) start->optimize_temp sufficient_resolution Sufficient Resolution? optimize_temp->sufficient_resolution change_column Use Longer GC Column (e.g., 100 m) sufficient_resolution2 Sufficient Resolution? change_column->sufficient_resolution2 change_gas Switch Carrier Gas (e.g., to Hydrogen) sufficient_resolution3 Sufficient Resolution? change_gas->sufficient_resolution3 use_ri Calculate and Use Kovats Retention Indices sufficient_resolution4 Sufficient Resolution? use_ri->sufficient_resolution4 use_msms Employ GC-MS/MS (MRM) end Isomers Resolved use_msms->end sufficient_resolution->change_column No sufficient_resolution->end Yes sufficient_resolution2->change_gas No sufficient_resolution2->end Yes sufficient_resolution3->use_ri No sufficient_resolution3->end Yes sufficient_resolution4->use_msms No sufficient_resolution4->end Yes

A stepwise approach to improving the separation of co-eluting isomers.

Frequently Asked Questions (FAQs)

Mass Spectral Interpretation

Q3: Why is the molecular ion peak weak or absent in the mass spectra of my branched alkanes?

A3: Branched alkanes often exhibit weak or absent molecular ion (M+) peaks in electron ionization (EI) mass spectra.[11] This is because the branching point creates a site of preferential fragmentation, leading to the formation of more stable secondary or tertiary carbocations.[3][11] As the degree of branching and the molecular weight of the alkane increase, the intensity of the molecular ion peak tends to decrease.[8]

Q4: What are the characteristic fragmentation patterns for branched alkanes?

A4: The fragmentation of branched alkanes is highly predictable and provides valuable structural information.

  • Cleavage at the Branching Point: The most common fragmentation occurs at the carbon-carbon bond adjacent to the branching point, leading to the formation of the most stable carbocation.[11] For example, 2-methylbutane will readily lose a propyl radical to form a stable secondary carbocation at m/z 43.[12]

  • Loss of the Largest Substituent: Generally, the largest alkyl group attached to the branching point is preferentially eliminated as a radical.[11]

  • Common Fragment Ions: Look for prominent peaks corresponding to stable carbocations. The peak at m/z 57, corresponding to the C4H9+ carbocation, is often the base peak in the spectra of straight-chain and some branched alkanes.[13]

Common Fragment Ions for Alkanes:

m/zPossible Fragment Ion
15[CH3]+
29[C2H5]+
43[C3H7]+
57[C4H9]+
71[C5H11]+

Q5: How can I differentiate between isomers with similar mass spectra?

A5: While isomers can produce very similar mass spectra, subtle differences in the relative abundances of fragment ions can be informative.[13] For instance, the mass spectrum of 2-methylbutane shows a very intense peak at m/z 43 due to the formation of a stable secondary carbocation, which is less prominent in the spectrum of n-pentane.[12] However, for definitive identification, it is crucial to combine mass spectral data with chromatographic information, such as Kovats Retention Indices.[7]

Experimental Protocols

Protocol for GC-MS Analysis of Branched Alkanes

This protocol provides a general framework for the analysis of branched alkanes. Optimization of specific parameters will be required for different sample matrices and target analytes.

1. Sample Preparation:

  • For liquid samples, dilute an appropriate volume in a non-polar solvent such as hexane.

  • For solid samples, perform a solvent extraction (e.g., Soxhlet extraction) with a suitable non-polar solvent.

  • Clean up the extract using solid-phase extraction (SPE) with silica gel to remove polar interferences.

  • Concentrate the sample to the desired volume under a gentle stream of nitrogen.

  • Add an internal standard (e.g., a deuterated alkane) for quantification.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[14] For complex mixtures, a longer column (e.g., 100 m) may be necessary.[7]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[14]
Inlet Temperature 300 °C (or optimized based on analyte boiling points).[14]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations).[14]
Oven Temperature Program Initial temperature: 50 °C (hold for 1 min), ramp to 320 °C at 10 °C/min, hold for 2 min.[14] This program should be optimized for the specific analytes of interest.
MS Transfer Line Temp. 280 °C (or higher than the final oven temperature).
Ion Source Temperature 230 °C.[14]
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 50-550 (or a range appropriate for the expected molecular weights).
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

3. Data Analysis:

  • Identify peaks based on their retention times and mass spectra.

  • Compare mass spectra to a reference library (e.g., NIST).

  • Calculate Kovats Retention Indices for each peak by running a series of n-alkanes under the same chromatographic conditions. The formula for temperature-programmed GC is: I = 100[z + (tRi - tRz) / (tR(z+1) - tRz)] where I is the Kovats index, z is the carbon number of the n-alkane eluting before the analyte, tRi is the retention time of the analyte, and tRz and tR(z+1) are the retention times of the bracketing n-alkanes.[14]

  • Quantify target analytes using the internal standard method.

Workflow for Branched Alkane Identification:

G Identification Workflow for Branched Alkanes start Acquire GC-MS Data peak_integration Peak Integration and Mass Spectrum Extraction start->peak_integration library_search Mass Spectral Library Search (e.g., NIST) peak_integration->library_search tentative_id Tentative Identification library_search->tentative_id run_alkanes Run n-Alkane Standard Mix tentative_id->run_alkanes Good Match no_match No Match/Ambiguous tentative_id->no_match Poor/No Match calc_ri Calculate Kovats Retention Indices (RI) run_alkanes->calc_ri compare_ri Compare Experimental RI with Literature Values calc_ri->compare_ri confirm_id Confirmed Identification compare_ri->confirm_id RI Match compare_ri->no_match No RI Match further_analysis Further Analysis Required (e.g., NMR, authentic standards) no_match->further_analysis

A systematic workflow for the identification of branched alkanes.

References

Technical Support Center: Purification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of branched alkanes. The following sections detail common impurities, purification protocols, and troubleshooting strategies to ensure the desired purity of synthesized products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in branched alkane synthesis?

A1: Impurities in branched alkane synthesis largely depend on the synthetic route employed.

  • Grignard Reactions: Common impurities include unreacted starting materials such as ketones or aldehydes, as well as side products from reduction or enolization of the carbonyl compound.[1] After workup, the starting ketone can be recovered if the Grignard reagent acts as a base, leading to deprotonation.[1]

  • Corey-House Synthesis: This method is known for its high yields and tolerance of various functional groups, generally resulting in fewer byproducts.[2][3] However, impurities can still arise from unreacted alkyl halides or the formation of homo-coupled products. While the cross-product is the major component, small amounts of symmetrical alkanes can form.

Q2: Which purification technique is most suitable for my branched alkane product?

A2: The choice of purification technique depends on the physical properties of your branched alkane and the nature of the impurities.

  • Fractional Distillation: This is an effective method for separating branched alkanes from impurities with significantly different boiling points.[4] It is particularly useful for removing unreacted starting materials or solvents.

  • Column Chromatography: For non-volatile impurities or isomers with similar boiling points, column chromatography is a powerful tool.[5] Alkanes, being non-polar, are typically eluted first from a polar stationary phase like silica gel.[5]

  • Preparative Gas Chromatography (Prep-GC): For the separation of isomers with very close boiling points or for obtaining very high purity samples, preparative GC is an excellent option.[6][7]

Q3: How can I confirm the purity of my final branched alkane product?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like branched alkanes.[5] The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will help in identifying each component based on its mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure and purity of the product.[8]

Troubleshooting Guides

Issue 1: Presence of Carbonyl (C=O) Peak in the IR Spectrum After Grignard Reaction and Workup
  • Problem: The presence of a carbonyl peak indicates that unreacted ketone or aldehyde is still present in your product.

  • Possible Cause 1: Incomplete reaction of the Grignard reagent. This can happen if the Grignard reagent was not in sufficient excess or if it was quenched by water in the reaction flask.

  • Solution 1: Ensure all glassware is thoroughly dried before the reaction and use anhydrous solvents.[1] Using a slight excess of the Grignard reagent can also drive the reaction to completion.

  • Possible Cause 2: The Grignard reagent acted as a base rather than a nucleophile, especially with sterically hindered ketones.[1] This leads to the formation of an enolate and regeneration of the ketone upon workup.[1]

  • Solution 2: If steric hindrance is an issue, consider using a less hindered Grignard reagent if the synthesis allows. For purification, column chromatography is effective at separating the polar ketone from the non-polar alkane.

Issue 2: Multiple Alkane Peaks in the GC-MS of a Corey-House Synthesis Product
  • Problem: The GC-MS shows the desired branched alkane along with other alkanes of different molecular weights.

  • Possible Cause: Formation of homo-coupled side products (R-R and R'-R') in addition to the desired cross-coupled product (R-R').

  • Solution: While the Corey-House reaction generally favors the cross-coupling product, homo-coupling can occur.[3] Purification can be achieved through fractional distillation if the boiling points of the different alkanes are sufficiently different. For isomers with similar boiling points, preparative GC is the most effective separation method.

Issue 3: Low Recovery of Branched Alkane After Column Chromatography
  • Problem: A significant amount of the desired product is lost during column chromatography.

  • Possible Cause 1: The chosen eluent is too polar, causing the non-polar branched alkane to elute very quickly in a large volume of solvent, making it difficult to collect.

  • Solution 1: Use a very non-polar eluent, such as hexane or petroleum ether. Since alkanes have very low polarity, they will move quickly even with a non-polar solvent.

  • Possible Cause 2: The product is volatile and is evaporating during solvent removal.

  • Solution 2: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to minimize evaporation of the product.

Quantitative Data on Purification Efficiency

The following tables provide representative data on the efficiency of various purification techniques for the removal of common impurities from branched alkane synthesis.

Table 1: Fractional Distillation for Removal of Unreacted Ketone

Compound MixtureInitial Purity of Branched Alkane (%)Purity after Fractional Distillation (%)% Removal of Ketone
2,3-dimethylpentan-3-ol synthesis85>98>99
3-ethyl-3-pentanol synthesis90>99>99

Note: Data is representative and actual results may vary based on experimental conditions.

Table 2: Column Chromatography for Removal of Homo-Coupled Byproducts

Synthesis ProductInitial Ratio of Desired Product to ByproductFinal Purity of Branched Alkane (%)
2,7-dimethyloctane90:10>99
3-phenylheptane95:5>99

Note: Data is representative and actual results may vary based on experimental conditions.

Table 3: Preparative GC for Isomer Separation

Isomer MixtureInitial Ratio of IsomersPurity of Isolated Major Isomer (%)
2-methylheptane and 3-methylheptane60:40>99.5
2,3-dimethylpentane and 2,4-dimethylpentane70:30>99.5

Note: Data is representative and actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is designed for the separation of a volatile branched alkane from a less volatile impurity, such as an unreacted ketone.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with Raschig rings or other packing material, a condenser, a receiving flask, and a thermometer.

  • Sample Charging: Charge the crude branched alkane mixture into the round-bottom flask, adding a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (the branched alkane) will reach the top of the column first.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of the desired branched alkane.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Column Chromatography

This protocol is suitable for separating a non-polar branched alkane from more polar impurities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Add the non-polar eluent to the top of the column and begin collecting fractions. The non-polar branched alkane will travel down the column much faster than the more polar impurities.

  • Monitoring: Monitor the elution of the product by thin-layer chromatography (TLC) if applicable, or by collecting small fractions and analyzing them by GC-MS.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Preparative Gas Chromatography (Prep-GC)

This method is ideal for separating isomers or for obtaining ultra-pure samples of branched alkanes.

  • Instrument Setup: Set up the preparative GC with an appropriate column (typically a non-polar stationary phase for alkane separation). Optimize the temperature program and carrier gas flow rate for the best separation of the components in your mixture.

  • Injection: Inject a small amount of the crude mixture onto the column.

  • Separation and Detection: The components of the mixture will be separated based on their volatility and interaction with the stationary phase. A detector will signal the elution of each component.

  • Fraction Collection: Use an automated or manual fraction collector to collect the desired peak as it elutes from the column.

  • Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Visualizations

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis start Crude Product in Round-Bottom Flask apparatus Assemble Fractional Distillation Apparatus start->apparatus heat Gentle Heating apparatus->heat vaporize Vaporization and Ascent through Column heat->vaporize condense Condensation vaporize->condense collect Fraction Collection condense->collect gcms GC-MS Analysis collect->gcms pure_product Pure Branched Alkane gcms->pure_product

Caption: Workflow for Fractional Distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Non-Polar Solvent load->elute collect Collect Fractions elute->collect monitor Monitor by TLC/GC-MS collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Branched Alkane evaporate->pure_product

Caption: Workflow for Column Chromatography.

Preparative_GC_Workflow cluster_setup Setup cluster_separation Separation cluster_collection Collection & Analysis instrument Instrument Setup & Method Optimization inject Inject Sample instrument->inject separate Separation on Column inject->separate detect Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (GC-MS) collect->analyze pure_product Pure Branched Alkane analyze->pure_product

References

Technical Support Center: Stability of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: My highly branched alkane appears to be degrading during purification on a standard silica gel column. What is happening and how can I prevent it?

A1: Standard silica gel is acidic and can promote the isomerization or cracking of highly branched alkanes, especially those with tertiary or quaternary carbon centers. This occurs through the formation of stable tertiary carbocations on the silica surface, which can then undergo rearrangement to form different isomers or break down into smaller fragments.

Troubleshooting Steps:

  • Assess Stability: Before performing column chromatography, test the stability of your compound on a TLC plate coated with the same silica gel. Spot your compound, let it sit for an hour, and then elute. The appearance of new spots indicates degradation.

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, or by using commercially available deactivated silica.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil for your purification.

  • Inert Conditions: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by the acidic silica surface.

Q2: I am observing unexpected isomers in my product after distillation. What could be the cause?

A2: Thermal stress during distillation, especially if acidic impurities are present, can cause isomerization of highly branched alkanes. The mechanism is similar to degradation on silica gel, involving the formation and rearrangement of carbocations.

Preventative Measures:

  • Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize thermal stress on your compound.

  • Neutralize Before Distillation: If your reaction work-up involved acid, ensure it is completely neutralized and removed before distillation. A basic wash (e.g., with saturated sodium bicarbonate solution) followed by a water wash is recommended.

  • Use of Stabilizers: In some cases, adding a small amount of a non-volatile, basic stabilizer can help prevent isomerization.

Q3: My highly branched alkane is showing signs of decomposition even during storage. What are the best storage practices?

A3: Highly branched alkanes can be susceptible to slow degradation over time, especially if exposed to air, light, or residual acids.

Recommended Storage Protocol:

  • Purity: Ensure the compound is free of any acidic impurities before long-term storage.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of any potential degradation reactions.

  • Light Protection: Use amber vials or store in the dark to prevent photo-initiated degradation.

Troubleshooting Guides

Issue: Unexpected Peaks in GC-MS Analysis After Work-up

Possible Cause: Acid-catalyzed isomerization or cracking during an aqueous acidic work-up.

Troubleshooting Workflow:

G Troubleshooting: Unexpected GC-MS Peaks start Unexpected peaks observed in GC-MS check_workup Was an acidic aqueous work-up used? start->check_workup neutralize Incorporate a neutralization step (e.g., NaHCO3 wash) after the acid wash. check_workup->neutralize Yes other_causes Consider other causes: - Thermal decomposition during GC analysis - Instability on the GC column check_workup->other_causes No reanalyze Re-run the reaction and work-up, then re-analyze by GC-MS. neutralize->reanalyze problem_solved Problem Solved reanalyze->problem_solved Peaks are gone reanalyze->other_causes Peaks persist

Caption: Workflow for troubleshooting unexpected peaks in GC-MS.

Issue: Low Yield After Synthesis and Purification of a Highly Branched Alkane

Possible Cause: Decomposition of the target molecule on silica gel during chromatographic purification.

Logical Relationship Diagram:

G Low Yield Troubleshooting Logic low_yield Low yield of highly branched alkane purification_method Purification Method: Silica Gel Chromatography low_yield->purification_method acidic_silica Acidic nature of silica gel purification_method->acidic_silica tertiary_carbocation Formation of stable tertiary carbocation intermediate on silica surface acidic_silica->tertiary_carbocation isomerization Isomerization to other branched alkanes tertiary_carbocation->isomerization cracking Cracking into smaller alkanes tertiary_carbocation->cracking product_loss Loss of desired product isomerization->product_loss cracking->product_loss

Caption: Logic diagram illustrating product loss due to silica gel.

Data Presentation

Table 1: Relative Stability of Pentane Isomers
IsomerStructureHeat of Formation (kJ/mol)Relative Stability
n-PentaneCH₃(CH₂)₃CH₃-146.7Least Stable
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃-154.1More Stable
Neopentane (2,2-Dimethylpropane)(CH₃)₄C-167.2Most Stable

Data sourced from standard thermodynamic tables. Increased branching correlates with greater stability.

Table 2: Effect of Temperature on Alkane Isomerization
AlkaneCatalystTemperature (°C)Observation
n-HexanePt/Zeolite250 - 400Isomerization to branched hexanes increases with temperature, but cracking becomes significant above 400°C.
n-HeptaneAcidic Zeolite200 - 350Optimum isomerization is observed at lower temperatures; higher temperatures favor cracking.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent degradation of sensitive compounds.

Materials:

  • Silica gel (for column chromatography)

  • Triethylamine

  • Hexane (or another non-polar solvent)

  • Rotary evaporator

Procedure:

  • Create a slurry of the required amount of silica gel in hexane.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Agitate the slurry for 30 minutes.

  • Remove the solvent using a rotary evaporator until the silica is a free-flowing powder.

  • The deactivated silica gel is now ready for use in packing a chromatography column.

Protocol 2: Monitoring Isomerization by GC-MS

Objective: To qualitatively and quantitatively assess the isomerization of a highly branched alkane under specific stress conditions (e.g., acidic or thermal).

Materials:

  • Highly branched alkane sample

  • Acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC-MS system with a suitable column for hydrocarbon analysis (e.g., DB-5 or equivalent)

  • Internal standard (e.g., a stable alkane with a different retention time)

Procedure:

  • Prepare a stock solution of the highly branched alkane and the internal standard in the anhydrous solvent.

  • Divide the stock solution into a control vial and a reaction vial.

  • To the reaction vial, add the acid catalyst.

  • Heat both vials to the desired temperature, taking aliquots at specific time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quench the reaction in the aliquots by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate) and a drying agent (e.g., anhydrous sodium sulfate).

  • Analyze the quenched aliquots by GC-MS.

  • Compare the chromatograms of the reaction aliquots to the control to identify new peaks corresponding to isomers.

  • Quantify the degree of isomerization by comparing the peak areas of the starting material and the new isomers relative to the internal standard.

Signaling Pathways and Logical Relationships

Carbocation-Mediated Isomerization and Cracking Pathway

The instability of highly branched alkanes in the presence of acid is primarily due to the formation of a stable tertiary carbocation, which can then undergo either isomerization (a 1,2-hydride or 1,2-methyl shift) or β-scission (cracking).

G Acid-Catalyzed Instability Pathway alkane Highly Branched Alkane carbocation Tertiary Carbocation Intermediate alkane->carbocation Hydride Abstraction acid Acid Catalyst (H+) acid->carbocation isomerization Isomerization (1,2-Shift) carbocation->isomerization cracking Cracking (β-Scission) carbocation->cracking isomer_product Isomeric Alkane Product isomerization->isomer_product cracked_products Alkene + Smaller Carbocation cracking->cracked_products

Caption: Pathway of acid-catalyzed isomerization and cracking.

Technical Support Center: Scaling Up the Synthesis of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of 2,2,3,3-tetramethylheptane. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Overview

The recommended scalable synthesis of this compound is a three-step process:

  • Grignard Reaction: Reaction of propylmagnesium bromide with pinacolone to form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.

  • Dehydration: Acid-catalyzed dehydration of 2,2,3,3-tetramethylheptan-4-ol to yield the alkene, 2,2,3,3-tetramethylhept-4-ene.

  • Hydrogenation: Catalytic hydrogenation of 2,2,3,3-tetramethylhept-4-ene to the final product, this compound.

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A Propyl Bromide + Mg turnings in dry THF C Grignard Reaction (Addition of Pinacolone solution to Grignard reagent) A->C B Pinacolone in dry THF B->C D Aqueous Workup (NH4Cl solution) C->D E Extraction & Purification D->E F 2,2,3,3-tetramethylheptan-4-ol E->F G 2,2,3,3-tetramethylheptan-4-ol F->G Intermediate Product I Dehydration Reaction (Heating) G->I H Acid Catalyst (e.g., H2SO4) H->I J Neutralization & Extraction I->J K Purification (Distillation) J->K L 2,2,3,3-tetramethylhept-4-ene K->L M 2,2,3,3-tetramethylhept-4-ene L->M Intermediate Product O Hydrogenation Reaction (Pressure & Temperature) M->O N Catalyst (e.g., Pd/C) & H2 gas N->O P Catalyst Filtration O->P Q Final Purification (Distillation) P->Q R This compound Q->R

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Step 1: Grignard Reaction
Issue Question & Answer
Low or No Product Formation Q: My Grignard reaction is not initiating or giving a very low yield. What are the possible causes and solutions? A: 1. Wet Glassware/Reagents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a dry atmosphere (nitrogen or argon). Use anhydrous solvents.[1] 2. Inactive Magnesium: The surface of the magnesium turnings might be oxidized. Try activating the magnesium by gently crushing the turnings in a mortar and pestle before the reaction or by adding a small crystal of iodine. 3. Slow Initiation: The reaction can sometimes be slow to start. A gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling.
Side Product Formation (Wurtz Coupling) Q: I am observing a significant amount of hexane and other coupling products in my reaction mixture. How can I minimize this? A: Wurtz coupling is a common side reaction. To minimize it, add the pinacolone solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C). This ensures that the Grignard reagent reacts with the ketone as it is formed, rather than with the unreacted propyl bromide.
Incomplete Reaction Q: My reaction seems to have stalled, and I have a significant amount of unreacted pinacolone. What should I do? A: This could be due to insufficient Grignard reagent. It is advisable to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. You can titrate a small aliquot of your Grignard solution to determine its exact concentration before adding the pinacolone.
Step 2: Dehydration
Issue Question & Answer
Low Yield of Alkene Q: The dehydration of my tertiary alcohol is inefficient. How can I improve the yield? A: 1. Insufficient Acid/Heat: Ensure you are using a catalytic amount of a strong acid like sulfuric or phosphoric acid and that the reaction is heated sufficiently to drive the equilibrium towards the alkene product. 2. Reversible Reaction: Dehydration is a reversible reaction. Removing the alkene from the reaction mixture as it forms by distillation can significantly improve the yield.
Formation of Isomeric Alkenes Q: I am getting a mixture of alkene isomers. How can I control the regioselectivity? A: Acid-catalyzed dehydration of tertiary alcohols generally follows Zaitsev's rule, leading to the most substituted (and therefore most stable) alkene.[2] For 2,2,3,3-tetramethylheptan-4-ol, the formation of the tetrasubstituted alkene is expected. If other isomers are forming, it might be due to rearrangements. Using a milder dehydration agent like Martin's sulfurane or the Burgess reagent can sometimes provide better selectivity.
Polymerization of Alkene Q: My product is a viscous oil, and I suspect polymerization. How can I prevent this? A: High temperatures and strong acid concentrations can promote alkene polymerization. Use the minimum effective amount of acid and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Distilling the product as it forms also helps to minimize its exposure to the acidic conditions.
Step 3: Hydrogenation
Issue Question & Answer
Slow or Incomplete Hydrogenation Q: The hydrogenation of my tetrasubstituted alkene is very slow or does not go to completion. What can I do? A: Tetrasubstituted alkenes are sterically hindered and can be challenging to hydrogenate.[3][4][5] 1. Catalyst Choice: Standard palladium on carbon (Pd/C) may not be effective. Consider using a more active catalyst such as platinum oxide (Adam's catalyst) or a rhodium or iridium-based catalyst.[4] 2. Reaction Conditions: Increase the hydrogen pressure and/or the reaction temperature. Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen.
Catalyst Poisoning Q: My hydrogenation reaction started but then stopped. What could be the cause? A: The catalyst may have been poisoned. Ensure your starting alkene is free of impurities from the previous step, particularly sulfur-containing compounds or residual acid. Passing the alkene through a small plug of alumina before hydrogenation can help to remove polar impurities.
Difficulty in Catalyst Removal Q: I am having trouble filtering the fine catalyst powder after the reaction. What is the best way to remove it? A: Fine catalyst powders can be difficult to filter. Use a pad of Celite® or a membrane filter to aid in the complete removal of the catalyst. Ensure the filtration is done in a well-ventilated fume hood, as the catalyst can be pyrophoric.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this three-step synthesis?

A1: The overall yield will depend on the efficiency of each step. With careful optimization, a yield of 50-60% can be reasonably expected.

Q2: How can I monitor the progress of each reaction?

A2:

  • Grignard Reaction: The disappearance of the pinacolone starting material can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Dehydration: The formation of the alkene can be monitored by GC or by observing the collection of water in a Dean-Stark trap.

  • Hydrogenation: The consumption of the alkene can be monitored by GC.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Grignard Reaction: This reaction is highly exothermic and uses flammable solvents (THF). It must be conducted in a dry, inert atmosphere and with proper cooling available.

  • Dehydration: Strong acids are corrosive. Use appropriate personal protective equipment (PPE). The reaction may be vigorous, so ensure controlled heating.

  • Hydrogenation: This reaction involves flammable hydrogen gas under pressure. Use a properly rated pressure vessel (autoclave) and ensure there are no leaks. The catalyst can be pyrophoric upon exposure to air, especially when dry.

Q4: What is the best method for purifying the final product, this compound?

A4: Fractional distillation is the most suitable method for purifying the final product on a larger scale. The purity can be assessed by GC-MS. For smaller scales, column chromatography on silica gel can be used.[6]

Q5: What are the expected spectroscopic data for the final product?

A5:

  • ¹H NMR: The spectrum will be complex due to the number of similar alkyl groups. Expect signals in the 0.8-1.5 ppm range.

  • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the molecule.

  • GC-MS: The mass spectrum will show a molecular ion peak (M+) at m/z = 156, along with a characteristic fragmentation pattern for branched alkanes.

Data Presentation

Parameter Step 1: Grignard Reaction Step 2: Dehydration Step 3: Hydrogenation
Reactants Propylmagnesium bromide, Pinacolone2,2,3,3-tetramethylheptan-4-ol, H₂SO₄ (cat.)2,2,3,3-tetramethylhept-4-ene, H₂, Pd/C
Solvent Anhydrous THFToluene (with Dean-Stark trap)Ethanol or Ethyl Acetate
Temperature 0 °C to reflux80-110 °CRoom Temperature to 50 °C
Pressure AtmosphericAtmospheric1-10 atm H₂
Reaction Time 2-4 hours3-6 hours6-24 hours
Typical Yield 70-80%80-90%>95%

Experimental Protocols

Step 1: Synthesis of 2,2,3,3-tetramethylheptan-4-ol (Grignard Reaction)
  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and add a small amount of anhydrous THF.

  • Add a solution of propyl bromide (1.1 eq) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed (solution turns cloudy and gently refluxes), cool the flask to 0 °C in an ice bath.

  • Add a solution of pinacolone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2,2,3,3-tetramethylhept-4-ene (Dehydration)
  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2,2,3,3-tetramethylheptan-4-ol (1.0 eq) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting alkene by fractional distillation.

Step 3: Synthesis of this compound (Hydrogenation)
  • In a pressure vessel (autoclave), dissolve 2,2,3,3-tetramethylhept-4-ene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (1-10 atm).

  • Stir the mixture at room temperature or with gentle heating (up to 50 °C) until the hydrogen uptake ceases.

  • Monitor the reaction by GC to confirm the disappearance of the alkene.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the final product by fractional distillation to obtain pure this compound.

Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Low Yield in Grignard Reaction A Low Yield of 2,2,3,3-tetramethylheptan-4-ol B Check for Moisture Contamination A->B Possible Cause C Activate Magnesium Surface A->C Possible Cause D Optimize Addition Rate and Temperature A->D Possible Cause E Titrate Grignard Reagent A->E Possible Cause B_sol Solution: Use oven-dried glassware and anhydrous solvents. B->B_sol C_sol Solution: Crush Mg turnings or use iodine for activation. C->C_sol D_sol Solution: Slow, dropwise addition of pinacolone at 0 °C. D->D_sol E_sol Solution: Ensure slight excess of Grignard reagent. E->E_sol

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Validation & Comparative

Validating the Structure of 2,2,3,3-Tetramethylheptane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and scientists on the structural verification of 2,2,3,3-tetramethylheptane using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of its predicted NMR data against plausible isomeric alternatives, offering a robust methodology for unambiguous identification.

The correct structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for determining molecular structure. This guide focuses on the validation of the this compound structure by comparing its predicted ¹H and ¹³C NMR spectral data with those of two isomers: 2,2,4,4-tetramethylheptane and 3,3,4,4-tetramethylheptane. The distinct substitution patterns of these molecules result in unique NMR spectra, allowing for their clear differentiation.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR chemical shifts for this compound and its isomers are presented in Table 1. The most notable differences are observed in the chemical shifts and multiplicities of the signals corresponding to the protons on the heptane backbone.

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
This compound -C(CH₃)₂-C(CH₃)₂-CH₂ -CH₂-CH₂-CH₃1.33Triplet2H
-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂ -CH₂-CH₃1.25Multiplet2H
-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂-CH₂ -CH₃0.90Multiplet2H
-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂-CH₂-CH₃ 0.88Triplet3H
-C(CH₃ )₂-C(CH₃)₂-1.05Singlet6H
-C(CH₃)₂-C(CH₃ )₂-1.05Singlet6H
2,2,4,4-Tetramethylheptane -C(CH₃)₂-CH₂ -C(CH₃)₂-CH₂-CH₂-CH₃1.57Singlet2H
-C(CH₃)₂-CH₂-C(CH₃)₂-CH₂ -CH₂-CH₃1.26Triplet2H
-C(CH₃)₂-CH₂-C(CH₃)₂-CH₂-CH₂ -CH₃1.25Multiplet2H
-C(CH₃)₂-CH₂-C(CH₃)₂-CH₂-CH₂-CH₃ 0.88Triplet3H
-C(CH₃ )₂-CH₂-C(CH₃)₂-0.93Singlet6H
-CH₂-C(CH₃ )₂-CH₂-1.00Singlet6H
3,3,4,4-Tetramethylheptane CH₃ -CH₂-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂-CH₃0.88Triplet3H
CH₃-CH₂ -C(CH₃)₂-C(CH₃)₂-CH₂-CH₂-CH₃1.45Quartet2H
-C(CH₃ )₂-C(CH₃)₂-1.05Singlet12H
-C(CH₃)₂-C(CH₃)₂-CH₂ -CH₂-CH₃1.25Multiplet2H
-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂ -CH₃1.25Multiplet2H
-C(CH₃)₂-C(CH₃)₂-CH₂-CH₂-CH₃ 0.88Triplet3H

Predicted ¹³C NMR Data Comparison

The predicted ¹³C NMR chemical shifts, presented in Table 2, further highlight the structural differences between the three isomers. The chemical shifts of the quaternary carbons and the carbons in the main chain are particularly diagnostic.

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound -C (CH₃)₂-C (CH₃)₂-45.4, 45.1
-C(C H₃)₂-C(C H₃)₂-26.5, 26.4
-CH₂-C H₂-C H₂-C H₃42.1, 26.1, 14.4
-C H₂-CH₂-CH₂-CH₃34.6
2,2,4,4-Tetramethylheptane -C (CH₃)₂-CH₂-C (CH₃)₂-31.8, 38.2
-C(C H₃)₂-CH₂-C(C H₃)₂-29.3, 30.1
-CH₂-C H₂-C H₂-C H₃56.1, 23.5, 14.6
-C H₂-52.4
3,3,4,4-Tetramethylheptane -C (CH₃)₂-C (CH₃)₂-45.3
-C(C H₃)₂-25.5
C H₃-C H₂-8.8, 30.1
-CH₂-C H₂-C H₃42.1, 17.5, 14.8

Experimental Protocol

A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the internal standard (TMS).

Validation Workflow

The logical process for validating the structure of this compound using the predicted NMR data is illustrated in the following workflow diagram.

G cluster_0 Structure Validation Workflow A Synthesize or Obtain Sample B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Experimental Data B->C F Compare Experimental Data with Predicted Data C->F D Predict 1H and 13C NMR Spectra for this compound D->F E Predict 1H and 13C NMR Spectra for Plausible Isomers E->F G Structure Confirmed as this compound F->G Match H Structure is an Alternative Isomer or Impurity F->H Mismatch

Caption: Workflow for the validation of this compound structure.

By following the experimental protocol and comparing the acquired spectra with the predicted data provided in this guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This systematic approach ensures the accuracy and reliability of their chemical findings.

A Comparative Analysis of 2,2,3,3-Tetramethylheptane and Isooctane as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists in fuel and drug development, this report details a comprehensive comparison of 2,2,3,3-tetramethylheptane and the industry-standard, isooctane, as fuel additives. This analysis is supported by available experimental data for isooctane and theoretical predictions for this compound, offering insights into their potential performance characteristics.

The demand for high-performance fuels with improved anti-knock properties has driven extensive research into novel fuel additives. Isooctane (2,2,4-trimethylpentane) has long been the benchmark, defining the 100-point on the octane rating scale.[1][2] This guide provides a comparative assessment of this compound, a highly branched C11 alkane, against isooctane, exploring its potential as a superior or alternative high-octane fuel component. Due to a lack of direct experimental data for this compound's combustion properties, its performance characteristics are inferred based on established quantitative structure-activity relationships (QSAR) for alkanes, which correlate molecular branching with octane number.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of both compounds. These properties influence their behavior in fuel blends, including volatility and energy content.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol
Boiling Point 188-189 °C99.2 °C
Melting Point --107.4 °C
Density 0.791 g/cm³ (predicted)0.692 g/cm³
Heat of Combustion Undetermined-5461.3 kJ/mol

Anti-Knock Properties: A Comparative Outlook

The primary measure of a fuel additive's effectiveness in preventing engine knock is its octane rating, determined by the Research Octane Number (RON) and Motor Octane Number (MON). Isooctane, by definition, has a RON and MON of 100.

While experimental RON and MON values for this compound are not publicly available, the principles of hydrocarbon combustion suggest that its highly branched and compact molecular structure would result in a very high octane number, likely exceeding that of isooctane. Increased branching in alkanes is known to enhance their resistance to autoignition, which is the basis for a higher octane rating.

Performance MetricThis compound (Predicted)Isooctane (Experimental)
Research Octane Number (RON) > 100100
Motor Octane Number (MON) > 100100

Experimental Protocols

To empirically determine the performance of this compound as a fuel additive, standardized experimental protocols must be followed.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel component are determined using a standardized Cooperative Fuel Research (CFR) engine. The methodologies are outlined in ASTM D2699 and ASTM D2700, respectively.[3][4][5][6][7]

ASTM D2699 (RON): This test is conducted under less severe conditions, simulating city driving with lower engine speeds (600 rpm) and temperatures.[4][6]

ASTM D2700 (MON): This test utilizes more severe operating conditions, such as higher engine speeds (900 rpm) and intake mixture temperatures, to simulate highway driving.

The core of both methods involves comparing the knocking intensity of the test fuel against primary reference fuels (PRFs), which are blends of isooctane and n-heptane.[1] The percentage of isooctane in the PRF blend that matches the knock intensity of the test fuel determines its octane number.

G cluster_0 Sample Preparation cluster_1 CFR Engine Test cluster_2 Data Analysis TestFuel Test Fuel (e.g., this compound blend) CFREngine Cooperative Fuel Research (CFR) Engine TestFuel->CFREngine PRF Primary Reference Fuels (Isooctane/n-Heptane blends) PRF->CFREngine KnockIntensity Measure Knock Intensity CFREngine->KnockIntensity Comparison Compare Knock Intensity of Test Fuel and PRFs KnockIntensity->Comparison OctaneNumber Determine Octane Number Comparison->OctaneNumber

Diagram 1: Workflow for Octane Number Determination.
Engine Performance and Emissions Testing

To evaluate the broader impact of a fuel additive, engine dynamometer testing is essential. This involves operating a representative engine with a base fuel and then with the base fuel blended with the additive. Key performance parameters and exhaust emissions are measured and compared.

The experimental setup typically includes a test engine coupled to a dynamometer, which measures torque and power output.[8][9][10] Emissions are analyzed using a gas analyzer to measure concentrations of hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).

G cluster_0 Fuel Preparation cluster_1 Engine Dynamometer Test cluster_2 Data Acquisition & Analysis BaseFuel Base Fuel Engine Test Engine BaseFuel->Engine AdditiveFuel Base Fuel + Additive AdditiveFuel->Engine Dynamometer Dynamometer Engine->Dynamometer EmissionsAnalyzer Emissions Analyzer Engine->EmissionsAnalyzer PerformanceData Performance Data (Power, Torque, Fuel Consumption) Dynamometer->PerformanceData EmissionsData Emissions Data (HC, CO, NOx, PM) EmissionsAnalyzer->EmissionsData Comparison Comparative Analysis PerformanceData->Comparison EmissionsData->Comparison

Diagram 2: Experimental Workflow for Engine Performance and Emissions Testing.

Concluding Remarks

Isooctane remains the cornerstone of octane rating and a vital component in high-performance fuels. However, the theoretical advantages of highly branched alkanes like this compound warrant further investigation. Based on established structure-property relationships, it is anticipated that this compound would exhibit superior anti-knock characteristics.

To validate this hypothesis, rigorous experimental testing following the standardized protocols outlined in this guide is imperative. Such research would not only provide valuable data on a novel fuel additive but could also contribute to the development of next-generation fuels with enhanced efficiency and performance. Researchers in both the fuel and pharmaceutical industries can leverage these methodologies to screen and characterize novel compounds for their desired performance attributes.

References

A Comparative Analysis of the Boiling Points of Undecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the boiling points of various isomers of undecane (C11H24). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the structural factors that influence the boiling points of these alkanes, supported by experimental data and methodologies.

Introduction

Undecane is a saturated hydrocarbon with the chemical formula C11H24, and it exists as numerous isomers.[1][2] The arrangement of carbon atoms in these isomers, specifically the degree of branching, significantly impacts their physical properties, most notably their boiling points. This phenomenon is primarily governed by the nature of intermolecular van der Waals forces.[3]

Factors Influencing Boiling Points of Alkane Isomers

The boiling points of alkanes are determined by the strength of the intermolecular van der Waals forces. Two key factors influence these forces:

  • Molecular Size: As the number of carbon atoms in an alkane chain increases, the surface area of the molecule also increases. This leads to stronger van der Waals forces and, consequently, a higher boiling point.

  • Molecular Branching: For isomers with the same number of carbon atoms, the degree of branching plays a crucial role. Increased branching results in a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and lowering the boiling point. Straight-chain alkanes, with their larger surface area, experience stronger intermolecular attractions and thus have higher boiling points compared to their branched isomers.

Data Presentation: Boiling Points of Selected C11H24 Isomers

The following table summarizes the boiling points of n-undecane and several of its branched isomers. The data clearly illustrates the trend of decreasing boiling point with increased branching.

Isomer NameChemical StructureBoiling Point (°C)
n-UndecaneCH3(CH2)9CH3196 °C[1][4][5]
2-MethyldecaneCH3CH(CH3)(CH2)7CH3189.3 °C[6][7][8]
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH3189.1 °C[9][10]
2,3-DimethylnonaneCH3CH(CH3)CH(CH3)(CH2)5CH3186.9 °C[11]
2,2-Dimethylnonane(CH3)3C(CH2)6CH3177.1 - 178.8 °C[12][13]

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined through established experimental techniques. The following are detailed methodologies for two common methods.

1. Simple Distillation Method

This method is suitable for determining the boiling point of a liquid with a sufficient sample volume (typically 5 mL or more).

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is gently heated, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor condensation front is stable and there is a steady drip of condensate into the receiving flask. This stable temperature is the boiling point of the liquid.

2. Capillary Method (Siwoloboff Method)

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., oil bath or a Thiele tube), and a means to attach the test tube to the thermometer.

  • Procedure:

    • A few drops of the liquid sample are placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in the heating bath.

    • The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualization of Structure-Boiling Point Relationship

The following diagram illustrates the inverse relationship between the degree of branching in C11H24 isomers and their boiling points.

G cluster_0 Molecular Structure cluster_1 Boiling Point Trend A n-Undecane (Linear) D High Boiling Point A->D Strongest van der Waals forces B 2-Methyldecane (Slightly Branched) E Lower Boiling Point B->E Weaker van der Waals forces C 2,2-Dimethylnonane (Highly Branched) F Lowest Boiling Point C->F Weakest van der Waals forces

References

A Spectroscopic Showdown: Distinguishing Isomers of Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical analysis, particularly within pharmaceutical development and materials science, the precise identification of isomeric compounds is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit markedly different physical, chemical, and biological properties. This guide provides a comparative analysis of tetramethylheptane (C₁₁H₂₄) isomers, focusing on the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to differentiate between them.

This document serves as a practical resource for researchers and scientists, offering a clear comparison of the spectroscopic data for different tetramethylheptane isomers and detailing the experimental protocols for these analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for three representative isomers of tetramethylheptane: 2,2,6,6-tetramethylheptane, 3,3,5,5-tetramethylheptane, and 2,3,4,5-tetramethylheptane. These isomers have been selected to illustrate the effect of varying substitution patterns on the resulting spectra.

¹H NMR Spectroscopy Data

IsomerChemical Shift (δ) ppmMultiplicityAssignment
2,2,6,6-Tetramethylheptane ~0.89singlet-CH₃ (18H)
~1.15singlet-CH₂- (6H)
3,3,5,5-Tetramethylheptane ~0.86triplet-CH₃ (6H)
~1.25singlet-C(CH₃)₂ (12H)
~1.30quartet-CH₂-CH₃ (4H)
~1.54singlet-CH₂- (2H)
2,3,4,5-Tetramethylheptane Complex multipletmultipletMultiple overlapping signals

¹³C NMR Spectroscopy Data

IsomerChemical Shift (δ) ppm
2,2,6,6-Tetramethylheptane ~31.1, ~32.9, ~52.9
3,3,5,5-Tetramethylheptane ~8.4, ~26.9, ~36.1, ~49.9
2,3,4,5-Tetramethylheptane Multiple signals expected

Note: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. Symmetrical isomers like 2,2,6,6-tetramethylheptane will have fewer signals than less symmetrical isomers like 2,3,4,5-tetramethylheptane.

Mass Spectrometry (Electron Ionization) Data

IsomerKey m/z valuesInterpretation
2,2,6,6-Tetramethylheptane 156 (M⁺), 141, 99, 57 (base peak)Molecular ion (low abundance), loss of -CH₃, loss of -C₄H₉, tert-butyl cation[1]
3,3,5,5-Tetramethylheptane 156 (M⁺), 127, 99, 71, 57Molecular ion (low abundance), loss of -C₂H₅, loss of -C₄H₉, various alkyl fragments
2,3,4,5-Tetramethylheptane 156 (M⁺), various alkyl fragmentsMolecular ion, complex fragmentation pattern

Infrared (IR) Spectroscopy Data

IsomerAbsorption Bands (cm⁻¹)Assignment
2,2,6,6-Tetramethylheptane ~2960-2850, ~1470, ~1365C-H stretching, C-H bending, C-H bending (gem-dimethyl)[2]
3,3,5,5-Tetramethylheptane ~2960-2850, ~1465, ~1380C-H stretching, C-H bending, C-H bending
2,3,4,5-Tetramethylheptane ~2960-2850, ~1460, ~1375C-H stretching, C-H bending, C-H bending

Note: The IR spectra of alkanes are generally similar, characterized by C-H stretching and bending vibrations. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the tetramethylheptane isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: 0-12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: 0-60 ppm for the aliphatic region.

      • Reference: TMS at 0 ppm.

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction: A dilute solution of the isomer in a volatile solvent (e.g., hexane) is injected into the GC. The GC separates the isomer from any impurities before it enters the mass spectrometer.

  • Mass Spectrometer Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-200.

    • Detector: Electron multiplier.

Infrared (IR) Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A thin film of the neat liquid isomer is placed between two salt plates (e.g., NaCl or KBr).

  • FTIR Spectrometer Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for comparing tetramethylheptane isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis IsomerA Isomer A NMR NMR Spectroscopy (¹H and ¹³C) IsomerA->NMR MS Mass Spectrometry (GC-MS) IsomerA->MS IR Infrared Spectroscopy (FTIR) IsomerA->IR IsomerB Isomer B IsomerB->NMR IsomerB->MS IsomerB->IR IsomerC Isomer C IsomerC->NMR IsomerC->MS IsomerC->IR NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data MS_Data Fragmentation Pattern Molecular Ion MS->MS_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data Comparison Isomer Identification NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison

References

A Comparative Guide to the Engine Performance of 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Promising High-Octane Fuel Component

In the ongoing pursuit of more efficient and powerful internal combustion engines, the molecular architecture of fuel components plays a pivotal role. While direct and extensive engine testing data for 2,2,3,3-tetramethylheptane is not publicly available, its highly branched structure allows for a robust, theoretical comparison against well-established reference fuels. This guide provides an in-depth analysis of the predicted performance of this compound, contrasting it with the industry standards of isooctane and n-heptane.

The Role of Molecular Structure in Engine Performance

The anti-knock characteristics of a fuel, a critical measure of its performance in a spark-ignition engine, are intrinsically linked to its molecular structure. The octane rating scale is the standard measure of a fuel's ability to resist "knocking" or "pinging," which is the premature detonation of the air-fuel mixture in the engine's cylinders. Highly branched alkanes are known to have higher octane numbers compared to their straight-chain counterparts.[1][2][3] This is because their complex structures are more resistant to the autoignition that leads to engine knock.[2]

Isooctane (2,2,4-trimethylpentane) , with its branched structure, is the benchmark for high-performance gasoline, defining the 100-point on the octane scale.[4][5][6][7][8] Conversely, n-heptane , a linear alkane, has very poor anti-knock properties and is assigned an octane rating of 0.[3][8]

This compound, a C11 alkane, possesses a highly compact and branched molecular structure. This structural characteristic strongly suggests that it would exhibit excellent anti-knock properties, likely resulting in a high octane number, potentially comparable to or even exceeding that of isooctane. Fuels with high octane ratings are essential for modern high-compression engines, as they allow for more aggressive ignition timing, leading to increased power output and efficiency.[4][5]

Predicted Performance Comparison

Based on the principles of hydrocarbon combustion, a qualitative and quantitative comparison of this compound with isooctane and n-heptane is presented below. The values for this compound are estimations derived from its structural similarities to other highly branched alkanes.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)n-Heptane
Molecular Formula C₁₁H₂₄C₈H₁₈C₇H₁₆
Molecular Structure Highly BranchedBranchedLinear
Research Octane Number (RON) >100 (Predicted)100[9]0[8]
Motor Octane Number (MON) >100 (Predicted)1000
Anti-Knock Quality Excellent (Predicted)Excellent[4][5]Very Poor[3]
Engine Efficiency High (Predicted)High[4]Low
Power Output High (Predicted)High[5]Low

Experimental Protocols for Performance Evaluation

The definitive evaluation of a fuel's performance is conducted through standardized engine tests. The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary metrics used to characterize the anti-knock quality of a fuel.[8]

The Research Octane Number test simulates engine performance under mild, low-speed driving conditions.[10][11] The standard test method, ASTM D2699, utilizes a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10][11][12]

The core of the test involves comparing the knocking intensity of the test fuel with that of primary reference fuels (PRFs), which are blends of isooctane and n-heptane.[11] The procedure is as follows:

  • The CFR engine is operated under specific, controlled conditions of temperature, humidity, and engine speed (600 rpm).[8]

  • The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.[13]

  • Various blends of PRFs are then run in the engine, and the blend that produces the same knock intensity as the test fuel at the same compression ratio is identified.[13]

  • The RON of the test fuel is the percentage by volume of isooctane in the matching PRF blend.[11]

The Motor Octane Number test evaluates fuel performance under more severe, high-speed, and high-load conditions.[14][15] The ASTM D2700 standard also employs a CFR engine but with different operating parameters to simulate these harsher conditions.[14][15][16]

Key differences in the MON test procedure include:

  • A higher engine speed of 900 rpm.[8]

  • A preheated fuel-air mixture.[17]

  • Variable ignition timing that advances with the compression ratio.

The MON is determined in a similar manner to the RON, by finding the PRF blend that matches the knock intensity of the test fuel under these more strenuous operating conditions.[14][15]

Logical Workflow for Comparative Engine Performance Evaluation

The following diagram illustrates the logical workflow for a comprehensive comparative evaluation of a new fuel component like this compound against established reference fuels.

G cluster_0 Fuel Preparation and Characterization cluster_1 Engine Testing cluster_2 Data Analysis and Comparison Fuel_Sourcing Source/Synthesize This compound Physicochemical_Analysis Analyze Physical and Chemical Properties (Density, Viscosity, etc.) Fuel_Sourcing->Physicochemical_Analysis Reference_Fuels Procure Primary Reference Fuels (Isooctane, n-Heptane) Reference_Fuels->Physicochemical_Analysis RON_Test ASTM D2699 Research Octane Number (RON) Test Physicochemical_Analysis->RON_Test MON_Test ASTM D2700 Motor Octane Number (MON) Test Physicochemical_Analysis->MON_Test Performance_Mapping Engine Dynamometer Testing (Power, Torque, Fuel Consumption) Physicochemical_Analysis->Performance_Mapping Data_Compilation Compile Quantitative Data RON_Test->Data_Compilation MON_Test->Data_Compilation Emissions_Analysis Exhaust Gas Analysis (HC, CO, NOx) Performance_Mapping->Emissions_Analysis Performance_Mapping->Data_Compilation Emissions_Analysis->Data_Compilation Comparative_Analysis Compare Performance Metrics vs. Reference Fuels Data_Compilation->Comparative_Analysis Conclusion Draw Conclusions on Performance Comparative_Analysis->Conclusion

Caption: Workflow for evaluating the engine performance of a novel fuel component.

Conclusion

While awaiting direct experimental data from engine tests, the molecular structure of this compound provides a strong basis for predicting its performance as a high-quality fuel component. Its highly branched and compact nature suggests excellent anti-knock characteristics, likely resulting in high Research and Motor Octane Numbers. Such a component would be highly valuable for blending into modern gasolines to boost octane ratings, enabling engines to operate more efficiently and produce higher power outputs. Further empirical testing following standardized protocols such as ASTM D2699 and D2700 is necessary to definitively quantify its performance benefits and validate these well-founded theoretical expectations.

References

A Comparative Guide to the Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly branched alkanes, particularly those containing quaternary carbon centers, is a significant challenge in organic chemistry with profound implications for drug discovery, materials science, and fuel production. The intricate three-dimensional architecture of these molecules imparts unique physical and biological properties. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Grignard Reagent-Based Synthesis

A classical and versatile approach for constructing highly branched carbon skeletons involves the use of Grignard reagents. This method typically entails the addition of an organomagnesium halide to a ketone or ester, forming a tertiary alcohol. Subsequent dehydration and hydrogenation steps yield the desired highly branched alkane. This strategy is particularly effective for creating structures with a high degree of substitution at a specific carbon center.

Experimental Protocol: Synthesis of a C19 H-Branched Alkane

This protocol is adapted from the synthesis of a model C19 H-branched alkane, demonstrating the general workflow.

Step 1: Grignard Reaction to form Tertiary Alcohol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

  • Add a solution of 3-heptanone in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of Tertiary Alcohol

  • To the crude tertiary alcohol, add 85% phosphoric acid.

  • Heat the mixture at 100°C for 1 hour with stirring.

  • Cool the reaction mixture and add water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alkene mixture.

Step 3: Hydrogenation of Alkenes

  • Dissolve the crude alkene mixture in ethanol in a high-pressure hydrogenation vessel.

  • Add 10% palladium on carbon (Pd/C) catalyst (5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude highly branched alkane.

  • Purify the product by column chromatography on silica gel.

Quantitative Data
Starting KetoneGrignard ReagentTertiary Alcohol Yield (%)Alkene Yield (%)Alkane Yield (%)Reference
3-HeptanoneButylmagnesium bromideNot specifiedNot specifiedNot specified[1]

Dithiane-Based Synthesis (Corey-Seebach Reaction)

The use of 1,3-dithianes as masked acyl anions, a strategy pioneered by Corey and Seebach, provides a powerful method for the construction of complex carbon frameworks, including highly branched alkanes. This multi-step process involves the formation of a dithiane from an aldehyde, deprotonation to form a nucleophilic anion, alkylation with an alkyl halide, and subsequent desulfurization to yield the alkane. This method allows for the sequential introduction of different alkyl groups.

Experimental Protocol: General Synthesis of a Branched Alkane via Dithiane Alkylation

Step 1: Formation of the Dithiane

  • In a round-bottom flask, dissolve the starting aldehyde in a suitable solvent (e.g., chloroform).

  • Add 1,3-propanedithiol and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude dithiane.

Step 2: Alkylation of the Dithiane

  • Dissolve the dithiane in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

  • Add a strong base, typically n-butyllithium (n-BuLi), dropwise and stir for 1-2 hours to form the 2-lithio-1,3-dithiane.

  • Add the desired alkyl halide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the alkylated dithiane.

  • For the synthesis of more highly branched structures, this alkylation step can be repeated with a different alkyl halide after another deprotonation.

Step 3: Desulfurization to the Alkane

  • Dissolve the alkylated dithiane in ethanol.

  • Add a slurry of Raney nickel (W-2) in ethanol.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and filter through Celite to remove the nickel residue.

  • Concentrate the filtrate to obtain the crude branched alkane.

  • Purify by column chromatography.

Quantitative Data
Dithiane SubstrateAlkyl HalideAlkylated Dithiane Yield (%)Desulfurization Yield (%)Final AlkaneReference
2-Phenyl-1,3-dithianeBenzyl bromide95851,2-Diphenylethane[2]
2-n-Hexyl-1,3-dithianen-Butyl iodide8890n-Decane[2]

Note: The provided data showcases the efficiency of the alkylation and desulfurization steps for various substrates, demonstrating the versatility of the dithiane methodology.

Hydroalkylation of Unactivated Olefins

A more modern and atom-economical approach to the synthesis of highly branched alkanes is the hydroalkylation of unactivated olefins. This method directly forms a C(sp³)–C(sp³) bond by adding an alkyl group and a hydrogen atom across a double bond. Recent advancements have focused on catalytic systems, including those based on metal-hydride hydrogen atom transfer (MHAT) and dual catalytic approaches, which allow for the construction of challenging quaternary carbon centers under mild conditions.[3]

Experimental Protocol: Mn/Ni Dual-Catalytic Hydroalkylation of an Olefin

This protocol is a general representation of a modern hydroalkylation reaction.

  • In a nitrogen-filled glovebox, add the Mn catalyst, Ni catalyst, ligand, and alkyl halide to an oven-dried vial.

  • Add the desired solvent (e.g., anhydrous THF).

  • Add the olefin substrate and the silane reducing agent.

  • Seal the vial and stir the reaction mixture at the specified temperature for 24-48 hours.

  • Upon completion, remove the vial from the glovebox and quench the reaction with a suitable workup procedure, which may involve filtration through a silica plug and removal of the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data
OlefinAlkyl HalideCatalyst SystemYield (%)Reference
1-Octene1-IodoadamantaneMn(dpm)₃ / NiBr₂·diglyme85[3]
StyreneCyclohexyl iodideMn(dpm)₃ / NiBr₂·diglyme76[3]
α-MethylstyreneIsopropyl iodideMn(dpm)₃ / NiBr₂·diglyme91[3]

This table highlights the efficiency of a dual Mn/Ni catalytic system for the hydroalkylation of various olefins with different alkyl halides, leading to the formation of highly branched and quaternary carbon centers.

Catalytic Cracking and Isomerization of Bio-derived Feedstocks

For industrial-scale production, particularly in the context of biofuels, the catalytic cracking and isomerization of long-chain hydrocarbons derived from biomass is a crucial method. This approach utilizes catalysts, often zeolites, to break down large molecules and rearrange their carbon skeletons to produce highly branched alkanes with high octane numbers, suitable for gasoline and jet fuel. Squalane, a C30 hydrocarbon found in certain algae, is a model compound for such transformations.

Experimental Protocol: Catalytic Cracking of Squalane over a Zeolite Catalyst
  • Place the zeolite catalyst in a fixed-bed reactor.

  • Activate the catalyst by heating under a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 500°C) for several hours.

  • Cool the reactor to the desired reaction temperature (e.g., 300-450°C).

  • Introduce a feed of squalane, typically diluted in a solvent or as a neat liquid, into the reactor using a high-pressure pump.

  • Maintain a continuous flow of hydrogen gas through the reactor.

  • The products exiting the reactor are cooled, and the liquid and gaseous fractions are collected and separated.

  • Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data
FeedstockCatalystTemperature (°C)Major ProductsProduct DistributionReference
SqualaneH-ZSM-5 Zeolite350Gasoline-range branched alkanesHigh selectivity towards C5-C12 hydrocarbons[4]
SqualanePt/Al₂O₃-α-ZrP350Jet-fuel-range hydrocarbons65% yield of C10-C15 hydrocarbons in a two-step process[5]

This data illustrates the potential of catalytic cracking of a bio-derived hydrocarbon to produce valuable branched alkanes for fuel applications. The product distribution can be tuned by the choice of catalyst and reaction conditions.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic methods, the following diagrams are provided.

Grignard_Synthesis ketone Ketone/Ester alcohol Tertiary Alcohol ketone->alcohol Grignard Addition grignard Grignard Reagent grignard->alcohol alkene Alkene Mixture alcohol->alkene Dehydration alkane Highly Branched Alkane alkene->alkane Hydrogenation

Caption: Grignard reagent-based synthesis workflow.

Dithiane_Synthesis aldehyde Aldehyde dithiane 1,3-Dithiane aldehyde->dithiane dithiol 1,3-Propanedithiol dithiol->dithiane lithio_dithiane 2-Lithio-1,3-dithiane dithiane->lithio_dithiane base n-BuLi base->lithio_dithiane alkylated_dithiane Alkylated Dithiane lithio_dithiane->alkylated_dithiane alkyl_halide Alkyl Halide alkyl_halide->alkylated_dithiane alkane Branched Alkane alkylated_dithiane->alkane raney_ni Raney Nickel raney_ni->alkane

Caption: Dithiane-based synthesis (Corey-Seebach).

Hydroalkylation olefin Unactivated Olefin product Highly Branched Alkane olefin->product alkyl_halide Alkyl Halide alkyl_halide->product catalyst Dual Mn/Ni Catalyst catalyst->product silane Silane Reductant silane->product

Caption: Catalytic hydroalkylation of an olefin.

Catalytic_Cracking biomass Biomass Feedstock long_chain Long-Chain Hydrocarbon (e.g., Squalane) biomass->long_chain branched_alkanes Highly Branched Alkanes (Gasoline/Jet Fuel) long_chain->branched_alkanes catalyst Zeolite Catalyst catalyst->branched_alkanes heat_pressure Heat & Pressure heat_pressure->branched_alkanes

Caption: Catalytic cracking of bio-derived hydrocarbons.

Conclusion

The synthesis of highly branched alkanes can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Grignard reaction and dithiane chemistry offer a high degree of control for specific target molecules but often involve multiple steps and stoichiometric reagents. Modern catalytic methods, such as olefin hydroalkylation, provide more atom-economical and efficient routes to complex structures, particularly those with quaternary centers. For large-scale production from renewable sources, catalytic cracking and isomerization of bio-derived feedstocks represent a promising and industrially relevant approach. The choice of method will ultimately depend on the desired molecular complexity, scale of synthesis, and available starting materials.

References

Stability Showdown: Unraveling the Energetic Landscape of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Chemical Sciences

The relative stability of isomeric alkanes is a fundamental concept in organic chemistry with significant implications for drug design, fuel development, and chemical synthesis. Increased branching in an alkane's structure generally leads to greater thermodynamic stability. This guide provides a comparative analysis of the stability of various tetramethylheptane isomers, supported by available experimental data and an overview of the methodologies used to determine these properties.

The Branching Advantage: A Look at Thermochemical Data

The stability of a molecule is inversely related to its potential energy. For isomeric alkanes, this is often quantified by comparing their standard enthalpies of combustion (ΔH°c) or standard enthalpies of formation (ΔH°f). A lower, or less negative, enthalpy of combustion and a more negative enthalpy of formation indicate greater stability.

Compound NameIsomer TypeStandard Enthalpy of Combustion (ΔH°c) (kJ/mol)Standard Enthalpy of Formation (ΔH°f) (kJ/mol)
n-UndecaneStraight-chain-7433.9-324.6
2,2,5,5-TetramethylheptaneBranched-7432.9-325.6
3,3,5,5-TetramethylheptaneBranched-7432.9-325.6

Note: The standard enthalpies of formation were calculated from the standard enthalpies of combustion using the known standard enthalpies of formation for CO2 (-393.5 kJ/mol) and H2O(l) (-285.83 kJ/mol). The values for the tetramethylheptane isomers are based on the same reported heat of combustion.

As the data indicates, the branched tetramethylheptane isomers possess a slightly lower (less negative) enthalpy of combustion and a consequently more negative enthalpy of formation compared to their straight-chain counterpart, n-undecane. This confirms that the branched structures are thermodynamically more stable.

Experimental Determination of Stability

The thermochemical data presented above are typically determined experimentally using bomb calorimetry .

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precisely weighed sample of the liquid alkane isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is carefully measured.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The combustion reaction releases heat, which is transferred to the surrounding water, causing its temperature to rise. The final temperature of the water is recorded once thermal equilibrium is reached.

  • Calculation of Heat of Combustion: The heat of combustion is calculated from the measured temperature change, the heat capacity of the calorimeter system (which is determined through calibration, often by burning a substance with a known heat of combustion like benzoic acid), and the mass of the sample.

The overall process can be represented by the following workflow:

experimental_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Data Acquisition & Analysis weigh Weigh Sample place Place in Bomb weigh->place pressurize Pressurize with O2 place->pressurize immerse Immerse in Calorimeter pressurize->immerse ignite Ignite Sample immerse->ignite measure_temp Measure Temp. Change ignite->measure_temp calculate Calculate ΔH°c measure_temp->calculate

Bomb Calorimetry Workflow

Computational Approaches to Stability Prediction

Due to the challenges and costs associated with experimental thermochemistry, computational chemistry methods are widely employed to predict the relative stabilities of isomers.

Computational Methodologies
  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and coupled-cluster theory, are based on first principles of quantum mechanics and do not rely on experimental parameters. High-level ab initio methods, like the Gaussian-n theories (e.g., G4(MP2)), can provide highly accurate thermochemical data.

  • Density Functional Theory (DFT): DFT methods are a popular choice as they offer a good balance between accuracy and computational cost. These methods calculate the electron density of a molecule to determine its energy and other properties.

  • Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less demanding as they use some parameters derived from experimental data. While generally less accurate than ab initio or DFT methods, they can be useful for screening large numbers of molecules.

  • Molecular Mechanics (MM): These methods, such as MM4, use classical physics to model the potential energy of a molecule based on bond lengths, bond angles, and torsional angles. They are computationally very fast and are particularly useful for conformational analysis of large molecules.

The Stability-Branching Relationship Visualized

The general trend of increasing stability with increased branching can be visualized as a progression from a higher energy state (less stable) for the linear isomer to lower energy states (more stable) for the more compact, branched isomers.

stability_relationship cluster_isomers Tetramethylheptane Isomers cluster_stability Relative Stability n_undecane n-Undecane (Least Branched) less_branched Less Branched Isomers n_undecane->less_branched Increasing Branching lower_stability Lower Stability (Higher Energy) n_undecane->lower_stability highly_branched Highly Branched Isomers (e.g., 2,2,5,5- and 3,3,5,5-) less_branched->highly_branched Increasing Branching higher_stability Higher Stability (Lower Energy) highly_branched->higher_stability

Branching and Stability

The Unseen Anchor: Evaluating 2,2,3,3-Tetramethylheptane as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Internal standards are the unsung heroes in achieving this, correcting for variations in sample preparation and analysis. This guide provides a comparative look at the use of 2,2,3,3-tetramethylheptane as an internal standard, weighing its potential advantages against established alternatives, supported by available data and experimental context.

In the precise world of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of robust quantitative analysis. An ideal internal standard is a compound added in a constant amount to all samples, standards, and blanks. It should be chemically similar to the analyte of interest but sufficiently different to be clearly separated chromatographically. Its purpose is to compensate for variations in injection volume, solvent evaporation, and sample handling, thereby improving the accuracy and precision of the results.

This guide focuses on the potential utility of this compound as an internal standard. While specific public data on its performance is scarce, we can infer its suitability based on the properties of structurally similar compounds and compare it to commonly used alternatives.

Performance Comparison: this compound vs. Common Alternatives

The selection of an appropriate internal standard is critical and depends on the specific application, the nature of the analytes, and the sample matrix. Highly branched alkanes like this compound offer the advantage of being chemically inert, reducing the likelihood of reacting with analytes or the sample matrix. Their stable nature makes them suitable for methods involving derivatization or harsh extraction conditions.

To provide a clear comparison, the following table summarizes the key characteristics of this compound and two widely used alternative internal standards: Toluene-d8 (a deuterated aromatic compound) and n-Dodecane (a straight-chain alkane).

FeatureThis compoundToluene-d8n-Dodecane
Chemical Class Highly Branched AlkaneDeuterated Aromatic Hydrocarbonn-Alkane
Molecular Formula C₁₁H₂₄C₇D₈C₁₂H₂₆
Molecular Weight 156.31 g/mol 100.19 g/mol 170.34 g/mol
Boiling Point ~170-172 °C (estimated)110.6 °C216.2 °C
Key Advantages Chemically inert, less likely to interfere with reactive analytes. Unique fragmentation pattern in MS.Closely mimics the behavior of aromatic analytes. Co-elutes with the non-deuterated analog, ideal for isotope dilution methods.Commercially available in high purity, part of a homologous series allowing for retention time indexing.
Potential Disadvantages Limited commercial availability in high purity grades for analytical use. Lack of published validation data. May not be suitable for polar analytes.Potential for isotopic exchange (H/D exchange) under certain conditions. Can be a common laboratory solvent, risking contamination.May be present in complex hydrocarbon samples (e.g., petroleum analysis). Less suitable for polar compounds.
Typical Applications Analysis of non-polar volatile and semi-volatile organic compounds, hydrocarbon analysis.Analysis of aromatic compounds (e.g., BTEX in environmental samples), isotope dilution mass spectrometry.General purpose internal standard for GC analysis of non-polar compounds, often used for retention index calculation.
Reported Performance Data not readily available. Expected to show good recovery and low variability due to inertness.High accuracy and precision when used in isotope dilution methods. Recovery is matrix-dependent.Good linearity and recovery for non-polar analytes.[1]

Experimental Protocols: A General Framework

Objective: To quantify a target analyte in a sample matrix using the internal standard method.

Materials:

  • Target analyte standard

  • Internal standard (e.g., this compound)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Sample matrix

  • Volumetric flasks, pipettes, and vials

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard at a known concentration (e.g., 1000 µg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying amounts of the analyte stock solution to volumetric flasks.

    • To each calibration standard, add a constant, known amount of the internal standard stock solution.

    • Dilute to the final volume with the solvent. This results in standards with different analyte concentrations but the same internal standard concentration.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Spike the sample with the same constant, known amount of the internal standard as used in the calibration standards.

    • Perform any necessary extraction, cleanup, or derivatization steps.

    • Bring the final extract to a known volume.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard and prepared sample into the GC-MS system.

    • Acquire the data, ensuring that the chromatographic peaks for the analyte and the internal standard are well-resolved.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the sample by interpolating the peak area ratio from the calibration curve.

Logical Workflow of Internal Standard Method

The following diagram illustrates the logical steps involved in using an internal standard for quantitative analysis.

InternalStandardWorkflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Calculation AnalyteStock Analyte Stock Solution CalStandards Prepare Calibration Standards AnalyteStock->CalStandards IS_Stock Internal Standard Stock Solution SpikeCal Spike with IS IS_Stock->SpikeCal SpikeSample Spike with IS IS_Stock->SpikeSample CalStandards->SpikeCal GCMS GC-MS Analysis SpikeCal->GCMS SamplePrep Sample Preparation SamplePrep->SpikeSample SpikeSample->GCMS Data Calculate Peak Area Ratios GCMS->Data Curve Construct Calibration Curve Data->Curve from Standards Quant Quantify Analyte in Sample Data->Quant from Sample Curve->Quant

Figure 1: Workflow for quantitative analysis using an internal standard.

Conclusion

While direct, published evidence for the performance of this compound as an internal standard is limited, its chemical properties as a highly branched, inert alkane suggest it could be a suitable choice for the analysis of non-polar compounds, particularly in complex matrices where side reactions are a concern. Its utility would need to be validated for each specific application, following established analytical method validation guidelines.

For researchers, the choice of an internal standard is a critical decision that directly impacts the quality of their data. When considering a less common standard like this compound, it is essential to weigh its theoretical advantages against the practical benefits and extensive validation history of more common alternatives like deuterated standards and n-alkanes. A thorough in-house validation would be necessary to establish its accuracy, precision, linearity, and recovery for the intended analytical method.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. The isomers of undecane (C11H24), with 159 possible variations, present a significant analytical challenge. This guide provides a comparative analysis of spectroscopic data for a selection of C11H24 isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data of Selected C11H24 Isomers

The following tables summarize key quantitative data from ¹³C NMR, ¹H NMR, IR, and Mass Spectrometry for a representative set of C11H24 isomers, ranging from the linear n-undecane to more branched structures. This data is essential for distinguishing between isomers based on their unique spectral fingerprints.

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
Isomer NameStructureNumber of SignalsKey Chemical Shifts (ppm)
n-Undecane [1]CH₃(CH₂)₉CH₃6~14.1 (CH₃), ~22.7, ~29.3, ~29.6, ~29.7, ~31.9 (CH₂)
3-Methyldecane [2]CH₃CH₂(CH(CH₃))(CH₂)₆CH₃11Multiple signals in the 11-40 ppm range, reflecting the lack of symmetry.
4-Methyldecane [3]CH₃(CH₂)₂(CH(CH₃))(CH₂)₅CH₃11A complex spectrum with numerous signals between 14 and 40 ppm due to asymmetry.
2,2,4-Trimethyloctane [4](CH₃)₃CCH₂CH(CH₃)(CH₂)₃CH₃11Distinct signals for the quaternary carbon and non-equivalent methyl groups.
Table 2: ¹H NMR Chemical Shifts (δ) in ppm
Isomer NameStructureKey Proton Environments & Shifts (ppm)
n-Undecane CH₃(CH₂)₉CH₃~0.88 (t, 6H, -CH₃), ~1.26 (m, 18H, -CH₂-)
3-Methyldecane CH₃CH₂(CH(CH₃))(CH₂)₆CH₃Multiple overlapping signals in the 0.8-1.5 ppm range for methyl and methylene protons.
4-Methyldecane [5]CH₃(CH₂)₂(CH(CH₃))(CH₂)₅CH₃A complex multiplet structure between approximately 0.8 and 1.4 ppm.
2,2,4-Trimethyloctane [4](CH₃)₃CCH₂CH(CH₃)(CH₂)₃CH₃Distinct signals for the nine equivalent protons of the t-butyl group and other methyl and methylene protons.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
Isomer NameC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Other Key Features
n-Undecane [6]2850-2960~1465 (scissoring), ~1378 (methyl rock)A distinct rocking vibration around 720 cm⁻¹ for the long -(CH₂)n- chain.
Branched Isomers (General) 2850-2960~1465, ~1378The intensity and shape of the C-H bending bands can vary with the degree and type of branching. The long-chain rocking vibration is absent or less prominent.
Table 4: Mass Spectrometry (MS) - Key Fragments (m/z)
Isomer NameMolecular Ion (M⁺) (m/z)Base Peak (m/z)Characteristic Fragments (m/z)
n-Undecane [1]156 (often weak)43 or 57A series of alkyl fragments separated by 14 Da (CH₂), e.g., 29, 43, 57, 71, 85.
Branched Isomers (General) 156 (often weaker or absent)VariesFragmentation is favored at branch points, leading to more stable secondary or tertiary carbocations. This results in more intense peaks corresponding to the loss of larger alkyl groups.
4,5-Diethyloctane [7][8]170 (for C12H26)57Enhanced fragmentation at the ethyl branches.
3,3,5-Trimethylheptane [9][10]142 (for C10H22)57Prominent peaks resulting from cleavage at the highly substituted carbon atoms.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the C11H24 isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid C11H24 isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers. Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Visualizing the Identification Workflow

The following diagram illustrates a logical workflow for the identification and differentiation of C11H24 isomers using the spectroscopic data discussed.

Isomer_Identification_Workflow Workflow for C11H24 Isomer Identification start Unknown C11H24 Isomer ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr molecular_ion Determine Molecular Ion (m/z = 156) ms->molecular_ion functional_groups Confirm Alkane (C-H and C-C bonds only) ir->functional_groups proton_nmr ¹H NMR: Analyze chemical shifts and splitting nmr->proton_nmr carbon_nmr ¹³C NMR: Count number of unique carbons nmr->carbon_nmr fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation branching_info Infer Degree and Location of Branching fragmentation->branching_info structure_elucidation Propose Candidate Structures branching_info->structure_elucidation long_chain Check for long -(CH₂)n- rocking (~720 cm⁻¹) functional_groups->long_chain n_undecane Likely n-Undecane long_chain->n_undecane Present branched_isomer Branched Isomer long_chain->branched_isomer Absent branched_isomer->structure_elucidation proton_nmr->structure_elucidation symmetry Determine Molecular Symmetry carbon_nmr->symmetry symmetry->structure_elucidation final_id Final Isomer Identification structure_elucidation->final_id

Caption: A logical workflow for identifying C11H24 isomers.

References

Comparative analysis of the solvent properties of branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key solvent properties of branched alkanes, offering insights into their performance relative to their straight-chain (n-alkane) counterparts. Branched alkanes are valued for their unique combination of low viscosity, specific solvency, and varied volatility, making them suitable for a range of applications from reaction media to formulation excipients. Understanding the trade-offs between solvency, safety, and physical behavior is critical for solvent selection.

Comparative Analysis of Solvent Properties

The degree of branching in an alkane's molecular structure significantly influences its physical and solvent properties. Increased branching typically leads to a more compact, spherical molecular shape. This reduces the available surface area for intermolecular van der Waals forces, which in turn lowers the boiling point and viscosity compared to a linear alkane with the same number of carbon atoms.[1][2]

PropertyIsooctane (2,2,4-Trimethylpentane)n-OctaneIsododecane (2,2,4,6,6-Pentamethylheptane)n-Dodecane
Molecular Formula C₈H₁₈C₈H₁₈C₁₂H₂₆C₁₂H₂₆
Boiling Point (°C) 99.1 - 99.3[3][4]125 - 127177 - 178215 - 217[5]
Viscosity (mPa·s) 0.50 @ 20°C[6]0.55 @ 20°C[7]~1.8 @ 20°C¹~1.37 @ 20°C
Flash Point (°C) -12[3]13[8][9]4585[10]
Kauri-Butanol (KB) Value 27[6]~34²~25²~30²

¹Predominant isomer is 2,2,4,6,6-Pentamethylheptane; properties can vary slightly with isomeric composition. ²Kauri-Butanol values for many pure alkanes are not widely published. Values are estimated based on typical ranges for aliphatic hydrocarbon solvents.[11] Generally, lower values indicate weaker solvency for polar resins.

Logical Workflow for Solvent Selection

The selection of an appropriate branched alkane solvent is a multi-step process that balances performance, safety, and application requirements. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection start Define Application Need (e.g., Cleaning, Extraction, Formulation) decision1 Required Solvency? start->decision1 outcome_low_kb Low KB Value Solvents (e.g., Branched Alkanes) decision1->outcome_low_kb Low (Non-polar soils) outcome_high_kb High KB Value Solvents (e.g., Aromatics, Halogenated) decision1->outcome_high_kb High (Resins, polar soils) decision2 Required Volatility & Evaporation Rate? outcome_high_vol High Volatility (e.g., Isooctane) decision2->outcome_high_vol High (Fast Drying) outcome_low_vol Low Volatility (e.g., Isododecane) decision2->outcome_low_vol Low (Slow Drying) decision3 Safety Constraints? outcome_high_flash High Flash Point (e.g., Isododecane) decision3->outcome_high_flash High Flash Point Needed outcome_low_flash Low Flash Point (Requires special handling) decision3->outcome_low_flash Low Flash Point Acceptable decision4 Viscosity Constraints? final_selection Final Solvent Selection decision4->final_selection Low Viscosity (Spraying) High Viscosity (Coating) outcome_low_kb->decision2 outcome_high_vol->decision3 outcome_low_vol->decision3 outcome_high_flash->decision4 outcome_low_flash->decision4

A logical workflow for selecting a branched alkane solvent.

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods. Below are summaries of the protocols for each key property.

The Kauri-Butanol value is an empirical measure of a hydrocarbon solvent's power.[12][13][14] A higher KB value corresponds to stronger solvency for materials like kauri resin.[11][15]

  • Objective: To determine the volume of a solvent required to cause turbidity in a standard solution of kauri resin in n-butanol.

  • Apparatus: 250-mL Erlenmeyer flask, 50-mL buret, water bath maintained at 25 ± 1°C.

  • Reagents: Standard Kauri-Butanol solution (20g of kauri resin in n-butanol), standard toluene, and the hydrocarbon solvent to be tested.

  • Procedure:

    • Weigh 20 ± 0.1 g of the standard Kauri-Butanol solution into the Erlenmeyer flask.

    • Place the flask in the water bath to ensure the temperature is stable at 25°C.

    • Fill the buret with the hydrocarbon solvent being tested.

    • Titrate the solvent into the flask while constantly swirling. The endpoint is reached when the sharp outlines of 10-point print observed through the liquid become blurred and obscured.[16]

    • The volume of solvent (in mL) used to reach this cloud point is recorded as the Kauri-Butanol value.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For isomers, increased branching leads to a lower boiling point.

  • Objective: To measure the temperature at which a liquid transitions to a vapor at atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle or sand bath, boiling chips.

  • Procedure (Distillation Method):

    • Place a sample volume (typically >5 mL) and a few boiling chips into the distillation flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Heat the flask gently.

    • Record the temperature when the liquid is actively boiling and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.

    • Record the atmospheric pressure at the time of measurement.

Viscosity measures a fluid's resistance to flow. For alkanes, it is influenced by molecular size and shape.

  • Objective: To determine the dynamic viscosity of the liquid at a controlled temperature.

  • Apparatus: Ostwald viscometer (or other capillary viscometer), controlled temperature water bath, stopwatch.

  • Procedure (Ostwald Viscometer):

    • Clean and dry the viscometer thoroughly.

    • Introduce a precise volume of the sample liquid into the larger bulb of the viscometer.

    • Place the viscometer vertically in the temperature-controlled water bath and allow it to equilibrate (e.g., at 20°C).

    • Using suction, draw the liquid up through the capillary tube until it is above the upper etched mark.

    • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

    • The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time. Dynamic viscosity is then found by multiplying by the liquid's density at that temperature.

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source.[17] It is a critical safety parameter for handling and storage.

  • Objective: To determine the minimum temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

  • Apparatus: Pensky-Martens Closed Cup Tester, which includes a test cup, lid with an ignition source applicator, and a stirrer.[18]

  • Procedure:

    • Pour the sample into the test cup up to the marked filling line.

    • Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.

    • At specified temperature intervals, apply the ignition source (a small flame) by dipping it into the vapor space of the cup. Stirring is momentarily stopped during this application.

    • The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[18]

    • The test is applicable for temperatures ranging from 40°C to 370°C.[19]

References

Safety Operating Guide

Proper Disposal of 2,2,3,3-Tetramethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2,2,3,3-tetramethylheptane, a flammable and potentially hazardous alkane. Adherence to these protocols is vital for researchers, scientists, and drug development professionals to minimize risks and maintain compliance with safety regulations.

Key Safety and Hazard Information

PropertyValueSource
GHS Hazard Statements H225: Highly flammable liquid and vapour H304: May be fatal if swallowed and enters airways H315: Causes skin irritation H336: May cause drowsiness or dizziness H410: Very toxic to aquatic life with long lasting effectsBased on similar compounds like 3-methylheptane
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. P501: Dispose of contents/container to an approved waste disposal plant.Based on similar compounds like 3-methylheptane[2]

Experimental Protocols for Safe Disposal

The proper disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. The following is a general step-by-step procedure:

  • Waste Identification and Segregation:

    • Characterize the waste. Based on its properties, this compound is classified as a flammable hazardous waste.

    • Do not mix this compound with other waste streams, especially incompatible materials such as oxidizing agents.[3]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the chemical. This includes:

      • Nitrile gloves

      • Safety glasses with side shields or goggles

      • A flame-retardant lab coat

  • Containerization:

    • Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," "Flammable," and the full chemical name: "this compound."

  • Storage:

    • Store the waste container in a well-ventilated, designated satellite accumulation area.

    • Keep the container away from sources of ignition, such as heat, sparks, and open flames.[4]

    • Ensure the storage area is equipped with appropriate fire suppression equipment.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[2] This is crucial to prevent environmental contamination and potential damage to plumbing infrastructure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_characterize Waste Characterization cluster_ppe Safety Precautions cluster_container Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Have this compound Waste characterize Is it contaminated? start->characterize ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe Yes/No container Select Labeled, Compatible Hazardous Waste Container ppe->container storage Store in Ventilated, Designated Satellite Area container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment Guidelines for Handling 2,2,3,3-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety protocols and logistical guidance for the handling and disposal of 2,2,3,3-Tetramethylheptane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

As a trusted partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This guide is designed to offer clear, actionable steps for the safe handling of this compound, empowering you to maintain a secure research environment.

Recommended Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should always be conducted to ensure the selection of appropriate personal protective equipment. The following table summarizes the recommended PPE based on general safety guidelines for aliphatic hydrocarbons.

PPE CategoryRecommended ProtectionMaterial/Type
Hand Protection Chemical-resistant gloves are essential to prevent skin contact.Nitrile, Neoprene, or Viton® gloves.
Eye and Face Protection Protects against splashes and vapors.Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.Standard laboratory coat. For more extensive protection, consider Tychem® or equivalent chemical-resistant materials.
Respiratory Protection Should be used in poorly ventilated areas or when the occupational exposure limit is likely to be exceeded. The type of respirator will depend on the concentration of the substance in the air.Air-purifying respirator with an organic vapor cartridge or a supplied-air respirator.

Experimental Protocols: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Gown/Apron: Put on the laboratory coat or apron.

  • Respiratory Protection: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles or glasses and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by rolling it down and away from the body.

  • Eye and Face Protection: Remove goggles and face shield from the back.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Inspection and Maintenance:

  • Reusable PPE (e.g., face shields, respirators): Inspect for damage (cracks, tears, etc.) before and after each use. Clean and disinfect according to the manufacturer's instructions. Store in a clean, dry area away from chemical contamination.

  • Single-Use PPE (e.g., disposable gloves): Inspect for any visible defects (pinholes, tears) before use.

Disposal:

  • Contaminated Single-Use PPE: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discard in regular trash receptacles.

  • Non-Contaminated PPE: Dispose of according to standard laboratory procedures.

Logical Relationship Diagram: PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Process cluster_assessment Hazard and Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Identify Chemical: This compound AssessTask Assess Task: - Quantity - Duration - Potential for Splash/Aerosol Start->AssessTask ReviewSDS Review Safety Data Sheet (SDS) (or equivalent for similar hydrocarbons) Start->ReviewSDS SelectEyeFace Select Eye/Face Protection: - Safety Glasses (min.) - Goggles - Face Shield (if splash risk) AssessTask->SelectEyeFace SelectBody Select Body Protection: - Lab Coat - Chemical Apron/Coveralls AssessTask->SelectBody SelectRespiratory Select Respiratory Protection: (if poor ventilation or high concentration) AssessTask->SelectRespiratory SelectGloves Select Gloves: Nitrile, Neoprene, or Viton® ReviewSDS->SelectGloves Donning Follow Proper Donning Procedure Handling Handle Chemical Donning->Handling Doffing Follow Proper Doffing Procedure Handling->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal

Caption: Decision workflow for PPE selection when handling this compound.

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